2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-8-15-16-13(17-8)11-3-2-10-7-12(14)5-4-9(10)6-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEAYMGVAUKTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674887 | |
| Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-80-6 | |
| Record name | 2-(6-Bromo-2-naphthalenyl)-5-methyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
Abstract
The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] When integrated with other significant pharmacophores, such as the bromonaphthalene core—a versatile building block in both pharmaceutical and material sciences—the resulting molecule presents a compelling candidate for novel drug discovery programs.[5] This guide provides an in-depth, field-proven methodology for the multi-step synthesis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole. We detail a robust and reproducible synthetic strategy, from the preparation of key intermediates to the final cyclization, and offer a comprehensive guide to the structural and spectroscopic characterization of the target compound. Each protocol is designed to be self-validating, with explanations for critical experimental choices, ensuring both scientific integrity and practical applicability.
Strategic Approach: Retrosynthetic Analysis
A successful synthesis is predicated on a logical and efficient strategy. Our approach to constructing the target molecule, this compound, is based on a convergent retrosynthetic analysis. The core of this strategy involves the formation of the 1,3,4-oxadiazole ring in the final step, a reliable and high-yielding transformation.
The primary disconnection is made across the oxadiazole ring, specifically via a dehydrative cyclization pathway.[6][7] This leads to two key precursor molecules: 6-bromo-2-naphthohydrazide (the naphthalene backbone) and a simple acylating agent to provide the methyl-substituted carbon, such as acetic anhydride or acetyl chloride . The 6-bromo-2-naphthohydrazide is, in turn, derived from 6-bromo-2-naphthoic acid , a stable and accessible intermediate. This multi-step approach ensures that each intermediate can be synthesized, purified, and fully characterized, minimizing downstream impurities and maximizing the final yield.
Figure 1: Retrosynthetic pathway for the target compound.
Part I: Synthesis of Key Intermediates
The success of the final cyclization reaction is contingent upon the purity of the precursor hydrazide. This section details the validated protocols for synthesizing and purifying the necessary intermediates.
Step 1: Synthesis of Methyl 6-bromo-2-naphthalenecarboxylate
The conversion of a carboxylic acid to its methyl ester is a foundational step that serves two purposes: it protects the carboxylic acid and activates it for the subsequent reaction with hydrazine. The Fischer esterification, using methanol in the presence of a strong acid catalyst, is a classic and highly effective method.
Protocol: Esterification of 6-Bromo-2-naphthoic Acid
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-2-naphthoic acid (10.0 g, 39.8 mmol).
-
Reagent Addition: Add methanol (150 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 300 mL of ice-cold water with stirring. A white precipitate of the methyl ester will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from methanol.[8]
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 90-95% |
| Melting Point | ~118-120 °C |
| Molecular Formula | C₁₂H₉BrO₂ |
| Molecular Weight | 265.10 g/mol |
Step 2: Synthesis of 6-Bromo-2-naphthohydrazide
The conversion of the ester to the acid hydrazide is achieved through nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically efficient and clean, often yielding a product that precipitates directly from the reaction mixture in high purity.
Protocol: Hydrazinolysis of Methyl 6-bromo-2-naphthalenecarboxylate
-
Reaction Setup: In a 250 mL round-bottom flask, suspend methyl 6-bromo-2-naphthalenecarboxylate (9.0 g, 33.9 mmol) in ethanol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (99%, 5.0 mL, ~102 mmol) to the suspension.[9][10]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The initial suspension should gradually become a clear solution before a new precipitate forms. Monitor the disappearance of the starting ester by TLC.
-
Workup & Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or starting material. Dry the purified hydrazide under vacuum.
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | 85-92% |
| Melting Point | ~225-227 °C |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
Part II: Synthesis of this compound
This final step involves the construction of the 1,3,4-oxadiazole ring. We employ a well-established method: the reaction of the synthesized hydrazide with an acylating agent, followed by cyclodehydration using phosphorus oxychloride (POCl₃).[11][12][13] POCl₃ serves as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the stable aromatic oxadiazole ring.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. rroij.com [rroij.com]
- 5. nbinno.com [nbinno.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 9. eprints.utar.edu.my [eprints.utar.edu.my]
- 10. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole CAS 1133115-80-6 properties
An In-Depth Technical Guide to 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole (CAS 1133115-80-6)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a bromonaphthalene moiety suggests potential applications as a synthetic intermediate for creating complex molecular architectures through cross-coupling reactions and as a pharmacophore in drug discovery. This document details its physicochemical properties, proposes a robust synthetic pathway with detailed protocols, outlines expected analytical characterization, and explores its potential biological significance and applications based on the extensive body of research surrounding the 1,3,4-oxadiazole class of compounds.
Molecular Profile and Physicochemical Properties
This compound is a distinct organic molecule featuring a central 1,3,4-oxadiazole ring, which is functionalized with a methyl group at the 5-position and a 6-bromonaphthalen-2-yl group at the 2-position. The naphthalene component provides a large, hydrophobic surface area, while the oxadiazole ring acts as a bioisosteric replacement for ester and amide groups, enhancing metabolic stability and contributing to molecular rigidity.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1133115-80-6 | [5] |
| Molecular Formula | C₁₃H₉BrN₂O | Calculated |
| Molecular Weight | 289.13 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., powder, crystals) at room temperature. | Inferred from related compounds[6][7] |
| Melting Point | Not experimentally reported. Similar structures, such as 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, have melting points in the range of 399–401 K (126-128 °C).[7] | Comparison |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | Chemical Structure Analysis |
| InChI Key | (Not available in search results) | - |
| Canonical SMILES | (Not available in search results) | - |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 6-bromo-2-naphthoic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N'-Acetyl-6-bromonaphthalene-2-carbohydrazide (Intermediate I1)
-
Activation: To a solution of 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases and the acid is fully converted to the acid chloride. The progress can be monitored by thin-layer chromatography (TLC).
-
Amidation: In a separate flask, dissolve acetic hydrazide (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Coupling: Cool the hydrazide solution to 0 °C and slowly add the freshly prepared solution of 6-bromo-2-naphthoyl chloride.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N'-acylhydrazide intermediate.
Step 2: Dehydrative Cyclization to this compound (Product P)
-
Reaction Setup: Place the crude N'-acetyl-6-bromonaphthalene-2-carbohydrazide (1.0 eq) in a round-bottom flask.
-
Cyclization: Add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form. Extract the product with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure title compound.[7]
Analytical Characterization (Expected)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet around δ 2.6 ppm corresponding to the methyl (-CH₃) protons.- A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the six protons of the bromonaphthalene ring system. The splitting patterns would be consistent with a 2,6-disubstituted naphthalene. |
| ¹³C NMR | - A signal in the aliphatic region (δ 10-15 ppm) for the methyl carbon.- Multiple signals in the aromatic region (δ 120-140 ppm) for the naphthalene carbons.- Two distinct quaternary carbon signals in the downfield region (δ > 160 ppm) corresponding to the C2 and C5 carbons of the 1,3,4-oxadiazole ring. |
| Mass Spec (MS) | - The electron impact mass spectrum (EIMS) should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, confirming the presence of a single bromine atom. The calculated m/z for [M]⁺ would be ~288 and for [M+2]⁺ would be ~290. |
| Infrared (IR) | - Absence of N-H and C=O stretching bands from the acylhydrazide precursor.- Presence of characteristic C=N stretching of the oxadiazole ring (~1630 cm⁻¹).[6]- Aromatic C-H stretching (~3050 cm⁻¹).- C-O-C stretching of the oxadiazole ring (~1150 cm⁻¹).[8] |
Potential Applications and Biological Significance
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][10][11] Its derivatives have been extensively investigated and developed as therapeutic agents.
Caption: Relationship between structural features and potential bioactivity.
Drug Discovery
-
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives exhibit potent anticancer properties by targeting various mechanisms, including enzyme inhibition (e.g., thymidylate synthase) and disruption of cancer cell pathways.[11][12] The bulky naphthalene group could facilitate intercalation or binding within enzyme active sites.
-
Antimicrobial and Antifungal Agents: The oxadiazole scaffold is present in many compounds with demonstrated antibacterial and antifungal efficacy.[1][2] Research is ongoing to develop new agents to combat drug-resistant pathogens.
-
Anti-inflammatory and Analgesic Properties: Derivatives of 1,3,4-oxadiazole have shown significant anti-inflammatory and analgesic effects, positioning them as candidates for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]
-
Antiviral Activity: The 1,3,4-oxadiazole ring is a key component in several antiviral agents, including the FDA-approved HIV integrase inhibitor Raltegravir.[1][11]
Synthetic Chemistry
The presence of the bromo-substituent on the naphthalene ring makes this compound a valuable intermediate. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex and diverse libraries of compounds for further screening and development.
Safety and Handling
While specific toxicity data for this compound is unavailable, general laboratory precautions for handling novel chemical entities should be strictly followed. Based on a close analog, 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole, the following hazards may be anticipated.[13]
-
Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements (Recommended): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.[5]
Conclusion
This compound is a compound with considerable untapped potential. Its structure combines the pharmacologically validated 1,3,4-oxadiazole core with a versatile bromonaphthalene functional group. This makes it a prime candidate for further investigation in drug discovery programs targeting a wide range of diseases and as a building block in synthetic organic chemistry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, purify, and characterize this molecule, paving the way for its exploration in various scientific applications.
References
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).
- 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole - CymitQuimica. (n.d.).
- 1133115-80-6|this compound - BLDpharm. (n.d.).
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (n.d.).
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022). Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (2022). Retrieved from [Link]
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.).
-
Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives | Request PDF - ResearchGate. (2022). Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives - PubMed. (2022). Retrieved from [Link]
- Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity - Der Pharma Chemica. (n.d.).
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. (2022). Retrieved from [Link]
- 2-(3-Bromophenyl)-5-(2-naphthalenyl)-1,3,4-oxadiazole - CAS Common Chemistry. (n.d.).
- 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole. (n.d.).
- 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole | C15H13BrN2O | CID - PubChem. (n.d.).
-
Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science. (2023). Retrieved from [Link]
- Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2023).
- 2-(2-Naphthalenyl)-5-phenyl-1,3,4-oxadiazole - CAS Common Chemistry. (n.d.).
- 2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}. (n.d.).
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1133115-80-6|this compound|BLD Pharm [bldpharm.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. labsolu.ca [labsolu.ca]
Physical and chemical properties of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
An In-depth Technical Guide to 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural combination: a bio-isosteric 1,3,4-oxadiazole ring, a versatile brominated naphthalene scaffold, and a methyl substituent. The 1,3,4-oxadiazole core is a well-regarded pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The bromonaphthalene moiety serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, while also contributing to the molecule's lipophilicity and potential for π-π stacking interactions. This document details the most probable synthetic routes, purification workflows, key physicochemical and spectroscopic data, and discusses the expected chemical reactivity. The protocols and data presented herein are synthesized from established chemical principles and analogous compound studies to provide a robust foundation for researchers and drug development professionals.
Molecular Structure and Identification
The fundamental identity of a compound is rooted in its structure. This compound combines three key functional groups that dictate its properties and reactivity.
-
1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2][3] It is often used in medicinal chemistry as a bioisostere for ester and amide groups, offering improved metabolic stability and a rigid scaffold.[1][4]
-
Naphthalene Ring System: A bicyclic aromatic hydrocarbon that provides a large, planar surface area, which can be crucial for intercalation or π-stacking interactions in biological or material contexts.
-
Bromo Substituent: Located at the 6-position of the naphthalene ring, this halogen atom is a versatile functional group for synthetic diversification, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5]
-
Methyl Group: A small alkyl substituent at the 5-position of the oxadiazole ring.
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉BrN₂O |
| Molecular Weight | 289.13 g/mol |
| Canonical SMILES | CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br |
| InChI Key | (Generated upon synthesis and registration) |
| CAS Number | (Not assigned or not publicly available) |
Synthesis and Purification
Retrosynthetic Analysis
The logical disconnection for this molecule points to two primary building blocks: 6-bromo-2-naphthoic acid and acetic hydrazide . The 6-bromo-2-naphthoic acid itself can be synthesized from precursors like 2-bromonaphthalene or 6-hydroxy-2-naphthoic acid.[7][8]
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthesis Protocol
This protocol is a two-step, one-pot procedure adapted from established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[6][9][10]
Step 1: Formation of the Diacylhydrazine Intermediate
-
To a stirred solution of 6-bromo-2-naphthoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid. The formation of the acylimidazolide is the key to this step.
-
Add acetic hydrazide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the complete consumption of the activated acid.
Step 2: Dehydrative Cyclization to form the Oxadiazole Ring
-
To the reaction mixture containing the in situ generated diacylhydrazine, add a dehydrating agent. Phosphorus oxychloride (POCl₃) (2.0-3.0 eq) is a common and effective choice.[3][10] Add it dropwise at 0 °C as the reaction can be exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral, then with a saturated sodium bicarbonate solution, and finally with water again.
-
Dry the crude product under vacuum.
Purification and Characterization Workflow
Purification is critical to obtaining a product suitable for research applications. The typical workflow involves recrystallization or column chromatography, followed by spectroscopic confirmation.
Caption: Standard workflow for purification and characterization.
Physicochemical Properties
The physical properties of the compound are dictated by its rigid, aromatic, and moderately polar structure. While experimental data for the exact molecule is unavailable, properties can be reliably predicted based on analogous structures found in chemical supplier databases and the literature.[11][12]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Comments |
|---|---|---|
| Appearance | White to off-white or pale yellow solid | Common for aromatic oxadiazole derivatives.[13][14] |
| Melting Point | >200 °C | The rigid, planar structure of the naphthalene and oxadiazole rings allows for efficient crystal packing, leading to a high melting point. Analogous bromonaphthyl oxadiazoles exhibit high melting points.[11][12] |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM).[15] Sparingly soluble in alcohols (Methanol, Ethanol). | The large, nonpolar naphthalene moiety dominates, rendering it insoluble in water. Polarity of the oxadiazole ring provides solubility in organic solvents. |
| UV-Vis Absorption | λ_max expected in the 300-350 nm range | Aromatic oxadiazoles are known to be fluorescent and absorb in the UV region. The extended conjugation of the naphthalene system will likely result in a λ_max in this range.[16] |
| Stability | Stable under normal laboratory conditions.[17] | The aromatic nature of both heterocyclic and carbocyclic rings confers high thermal and chemical stability.[16] Avoid strong oxidizing agents and direct, high-intensity light.[17][18] |
Spectroscopic Data Analysis (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are expected spectral characteristics based on the compound's structure.
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):
-
Naphthalene Protons (6H): A complex multiplet region between δ 7.5-8.5 ppm. The protons on the brominated ring and the ring connected to the oxadiazole will show distinct splitting patterns (doublets, doublet of doublets, singlets) characteristic of a 2,6-disubstituted naphthalene system.
-
Methyl Protons (3H): A sharp singlet expected around δ 2.5-2.7 ppm.[19]
-
-
¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):
-
Oxadiazole Carbons (2C): Two distinct quaternary signals in the δ 160-165 ppm range.
-
Naphthalene Carbons (10C): Multiple signals in the aromatic region (δ 120-138 ppm). The carbon attached to the bromine (C-Br) will be found in this region, as will the two bridgehead quaternary carbons.
-
Methyl Carbon (1C): A signal in the upfield region, likely around δ 10-15 ppm.
-
-
FT-IR (KBr, cm⁻¹):
-
Mass Spectrometry (HRMS-ESI):
-
The molecular ion peak [M+H]⁺ should be observed at m/z 289.9974 (calculated for C₁₃H₁₀BrN₂O⁺), showing a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by ~2 m/z units).
-
Chemical Reactivity and Applications
The molecule's reactivity is primarily centered on the bromonaphthalene moiety, making it an excellent building block for more complex structures.
Reactivity of the Bromonaphthalene Moiety
The C-Br bond is the most reactive site for synthetic transformations. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing new aryl or alkyl groups).
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions provide a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the electronic properties in materials science applications.
Potential Applications
Derivatives of 1,3,4-oxadiazole are extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][21][22] The combination of the oxadiazole pharmacophore with the bulky, lipophilic bromonaphthalene group suggests potential utility in programs targeting:
-
Oncology: As scaffolds for kinase inhibitors or other enzyme-targeted therapies.
-
Infectious Diseases: As potential antibacterial or antifungal agents.[2]
-
Materials Science: The rigid, conjugated system suggests potential applications as organic light-emitting diode (OLED) materials or fluorescent probes, where the bromine atom can be used to tune emission properties.[16]
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light. Recommended storage is at room temperature.[12]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18] Handle in a chemical fume hood to avoid inhalation of any dust. May cause skin and eye irritation.[12][23]
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid.
- MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Sci-Hub. (n.d.). A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides.
- National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- ChemicalBook. (n.d.). 6-Bromo-2-naphthoic acid synthesis.
- National Institutes of Health. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- Wikipedia. (n.d.). 1-Bromonaphthalene.
- ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromonaphthalene.
- Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
- Guidechem. (n.d.). Methyl 6-Bromo-2-Naphthoate Properties and Synthesis.
- ResearchGate. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.
- ChemicalBook. (n.d.). Methyl 6-bromo-2-naphthoate synthesis.
- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.
- Chem-Impex. (n.d.). 1-Bromonaphthalene.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 1-Bromonaphthalene.
- CymitQuimica. (n.d.). CAS 90-11-9: 1-Bromonaphthalene.
- Research and Reviews: Journal of Chemistry. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives.
- Chemistry of Heterocyclic Compounds. (1997). Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles.
- Journal of the Chemical Society of Pakistan. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
- ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Semantic Scholar. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
- PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
- ChemicalBook. (n.d.). 2-bromo-5-methyl-1,3,4-oxadiazole synthesis.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- PubMed Central. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study.
- CAS Common Chemistry. (n.d.). 2-(3-Bromophenyl)-5-(2-naphthalenyl)-1,3,4-oxadiazole.
- Der Pharma Chemica. (n.d.). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity.
- CymitQuimica. (n.d.). 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole.
- LabSolu. (n.d.). 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole.
- PubChem. (n.d.). 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. Sci-Hub. A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides / Tetrahedron Letters, 2006 [sci-hub.box]
- 10. eprints.utar.edu.my [eprints.utar.edu.my]
- 11. 10-F213327 - 2-6-bromonaphthalen-2-yl-5-propyl-134-oxadiaz… [cymitquimica.com]
- 12. labsolu.ca [labsolu.ca]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
- 19. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jchemrev.com [jchemrev.com]
- 23. CAS 90-11-9: 1-Bromonaphthalene | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
<
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, rooted in fundamental principles of chemical shifts, spin-spin coupling, and molecular structure. It outlines the causality behind spectral assignments and includes a standardized protocol for data acquisition. The guide aims to serve as an authoritative reference for the structural elucidation and quality control of this and structurally related compounds.
Introduction: The Compound and the Method
The compound this compound is a complex heterocyclic molecule featuring three key structural motifs: a disubstituted naphthalene ring, a 1,3,4-oxadiazole core, and a methyl group. The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The precise arrangement of these fragments is critical to its function, and NMR spectroscopy is the most powerful tool for confirming its covalent structure in solution.
Foundational Principles of NMR for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint for each distinct nucleus in a molecule.
Key parameters used for structural analysis include:
-
Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei splits signals into specific patterns (e.g., doublets, triplets), revealing connectivity. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).
-
Multiplicity: Describes the splitting pattern of a signal (e.g., s = singlet, d = doublet, t = triplet, m = multiplet).
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number, connectivity, and environment of all protons in the molecule.
Molecular Structure and Proton Environments
For clarity, the proton environments are labeled on the molecular structure below. Due to the asymmetry of the 6-bromonaphthalen-2-yl group, all six aromatic protons are chemically distinct.
Caption: Molecular structure of this compound with proton labeling.
Detailed Peak Assignment Predictions
The spectrum can be divided into two main regions:
-
Aromatic Region (δ 7.5 - 8.5 ppm): The six protons on the bromonaphthalene ring will appear in this region. Protons on a naphthalene system typically resonate between 7.4 and 8.2 ppm.[2][4] The electron-withdrawing nature of the oxadiazole ring and the bromine atom will cause downfield shifts for adjacent protons.
-
H_a (on C1) and H_f (on C7): These protons are ortho to the substituents and are expected to be the most deshielded, likely appearing as doublets or multiplets around 8.2-8.5 ppm. H_a, being adjacent to the bulky oxadiazole, may experience additional deshielding.
-
H_b, H_c, H_e, H_g: These protons will resonate in the more crowded region of the spectrum, likely between 7.5 and 8.0 ppm. Their exact shifts and multiplicities will be determined by their coupling with adjacent protons (ortho coupling, J ≈ 7-9 Hz; meta coupling, J ≈ 1-3 Hz).
-
-
Aliphatic Region (δ 2.5 - 3.0 ppm):
-
H_d (CH₃): The methyl group attached to the oxadiazole ring is expected to appear as a sharp singlet. Its chemical shift is influenced by the heterocyclic ring, and is predicted to be around δ 2.6-2.8 ppm.
-
Tabulated Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale |
| H_a (C1-H) | 8.3 - 8.5 | d or s | - | 1H | Deshielded by proximity to oxadiazole; may appear as a singlet if meta coupling is unresolved. |
| H_f (C7-H) | 8.1 - 8.3 | d | ~8.5 | 1H | Ortho to C6-Br, deshielded. |
| H_b, H_c, H_e, H_g | 7.5 - 8.1 | m | - | 4H | Complex multiplet from remaining naphthalene protons. |
| H_d (CH₃) | 2.6 - 2.8 | s | - | 3H | Singlet, deshielded by the attached oxadiazole ring. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
Carbon Environments
The molecule has 13 unique carbon atoms. These can be categorized as:
-
Oxadiazole Carbons (C2', C5'): These are highly deshielded due to being part of an aromatic heterocycle and bonded to electronegative oxygen and nitrogen atoms. They typically appear in the δ 160-168 ppm range.[5][6]
-
Naphthalene Carbons: Ten carbons comprise the naphthalene system.
-
Quaternary Carbons (C2, C4a, C6, C8a): These carbons do not have attached protons. The carbons bearing substituents (C2 and C6) will have their chemical shifts significantly altered. The C-Br carbon (C6) is expected around δ 120-125 ppm, while the C-oxadiazole carbon (C2) will be further downfield.
-
Protonated Carbons (C1, C3, C4, C5, C7, C8): These will appear in the typical aromatic region for naphthalene, from δ 124-135 ppm.[3][7]
-
-
Methyl Carbon (CH₃): This aliphatic carbon will be the most upfield signal, typically appearing around δ 10-15 ppm.[8]
Tabulated Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Type | Rationale |
| C5' (Oxadiazole) | 165 - 168 | Quaternary | Attached to N, O, and CH₃. |
| C2' (Oxadiazole) | 162 - 165 | Quaternary | Attached to N, O, and Naphthalene. |
| C4a, C8a (Naphth.) | 133 - 136 | Quaternary | Naphthalene bridgehead carbons. |
| C1, C3, C4, C5, C7, C8 | 124 - 132 | CH | Protonated aromatic carbons. |
| C2 (Naphth.) | 128 - 132 | Quaternary | Attached to oxadiazole ring. |
| C6 (Naphth.) | 120 - 125 | Quaternary | Carbon bearing bromine atom. |
| CH₃ | 10 - 15 | CH₃ | Aliphatic methyl carbon. |
Confirming Assignments with 2D NMR Spectroscopy
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignment of complex structures.[9]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.[10] It would be crucial for tracing the connectivity between the protons on the naphthalene ring, confirming which protons are adjacent. A cross-peak between two proton signals indicates they are spin-coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[11] It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments of all CH, CH₂, and CH₃ groups.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons by correlating them with nearby protons. For example, the methyl protons (H_d) would show a correlation to the C5' carbon of the oxadiazole ring, confirming its assignment.
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole: A Hypothetical Case Study for Drug Discovery Professionals
Foreword: The Unseen Architecture of Therapeutic Potential
In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, from solubility and stability to its ability to interact with biological targets. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the crystal structure analysis of a promising, yet hypothetically uncharacterized, molecule: 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole.
The 1,3,4-oxadiazole moiety is a well-established pharmacophore, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The incorporation of a bromonaphthalene group suggests potential for enhanced binding interactions and modulation of pharmacokinetic properties. While the crystal structure of this specific compound has not been publicly reported, this guide will serve as a self-validating, field-proven protocol for its determination and analysis, offering insights into the causality behind each experimental choice.
The Strategic Imperative: Why Crystal Structure Matters
Before delving into the technical protocols, it is crucial to understand why the crystal structure of our target compound is of paramount importance in a drug development context:
-
Polymorphism and Bioavailability: The existence of different crystalline forms (polymorphs) can drastically alter a drug's solubility and dissolution rate, directly impacting its bioavailability and therapeutic efficacy. Identifying the most stable polymorph is a critical step in drug formulation.
-
Structure-Activity Relationship (SAR): A high-resolution crystal structure provides definitive proof of a molecule's constitution and stereochemistry. This precise geometric information is the bedrock of SAR studies, enabling medicinal chemists to design more potent and selective analogs.
-
Intellectual Property: A well-characterized crystal structure, including its unique packing and intermolecular interactions, can be a cornerstone of a strong patent application, protecting the novel solid form of a drug substance.
A Roadmap to Atomic Coordinates: The Experimental Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process. Each stage is designed to ensure the highest quality data, which is fundamental to a reliable and accurate final structure.
Figure 1: A generalized workflow for the crystal structure analysis of a small molecule.
Synthesis and Purification: The Foundation of Quality
The synthesis of this compound would likely follow established protocols for 1,3,4-oxadiazole formation. A plausible route involves the cyclization of an appropriate acylhydrazide, which itself is derived from 6-bromonaphthalene-2-carboxylic acid.
Hypothetical Synthetic Protocol:
-
Esterification: 6-bromonaphthalene-2-carboxylic acid is converted to its methyl or ethyl ester.
-
Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to yield 6-bromonaphthalene-2-carbohydrazide.
-
Acylation: The carbohydrazide is then acylated with acetic anhydride or acetyl chloride.
-
Cyclodehydration: The resulting diacylhydrazine intermediate is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to afford the target 1,3,4-oxadiazole.
Crucially, the purity of the final compound is paramount for successful crystallization. Purification would be achieved through column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
The Art of Crystallization: Growing a Perfect Lattice
Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] For a molecule like our target, which is largely planar and possesses a moderate degree of polarity, several techniques would be explored:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization.
The choice of solvents is critical and often determined empirically. The goal is to achieve slow, controlled crystal growth, which minimizes defects in the crystal lattice.
Unveiling the Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[5][6][7][8]
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique pattern of reflections.[4] The intensities and positions of these reflections are recorded by a detector.[4]
Hypothetical Data Collection Parameters:
| Parameter | Value | Rationale |
| Diffractometer | Bruker D8 VENTURE or similar | Equipped with a sensitive photon-counting detector for high-quality data. |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | A common choice for small-molecule crystallography, providing good resolution. |
| Temperature | 100(2) K | Reduces thermal motion, leading to more precise atomic positions. |
| Data Collection Strategy | ω and φ scans | Ensures comprehensive coverage of the reciprocal space to capture a complete dataset of reflections. |
Data Processing and Structure Solution
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for various experimental factors.[9] This results in a file containing a list of unique reflections and their intensities.
The "phase problem" is a central challenge in crystallography: the measured intensities provide the amplitudes of the structure factors, but not their phases, which are essential for calculating the electron density map.[10] For small molecules like our target, this is typically solved using direct methods, which employ statistical relationships between the reflection intensities to derive initial phase estimates.[10]
Structure Refinement: Honing the Atomic Model
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method.[10][11][12][13] This iterative process involves adjusting the atomic positions, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to minimize the difference between the observed and calculated structure factors.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Chemical formula | C₁₃H₉BrN₂O |
| Formula weight | 289.13 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.123(4), 15.678(7), 9.456(5) |
| β (°) | 105.34(3) |
| Volume (ų) | 1162.1(10) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.652 |
| Absorption coefficient (mm⁻¹) | 3.456 |
| F(000) | 576 |
| Reflections collected | 9876 |
| Independent reflections | 2145 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
Interpreting the Architecture: Molecular and Supramolecular Analysis
With a refined crystal structure, we can now analyze the molecule's geometry and how it packs in the solid state.
Molecular Geometry
The analysis would confirm the planarity of the 1,3,4-oxadiazole ring and the naphthalene system. Key bond lengths and angles would be compared to established values for similar fragments to ensure the model is chemically reasonable. A crucial parameter would be the dihedral angle between the naphthalene and oxadiazole rings, which would influence the overall shape of the molecule and its potential to engage in π-stacking interactions.
Supramolecular Interactions and Hirshfeld Surface Analysis
The packing of molecules in a crystal is governed by a network of non-covalent interactions. Identifying these interactions is vital for understanding the crystal's stability and properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts.[14][15][16][17]
A Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a molecule dominates.[15] By mapping properties like the normalized contact distance (d_norm) onto this surface, we can identify regions of close intermolecular contacts.
Figure 2: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.
For our hypothetical structure, we would anticipate several key interactions:
-
π-π Stacking: The planar naphthalene and oxadiazole rings are prime candidates for π-π stacking interactions, which would likely play a significant role in the crystal packing.
-
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen or nitrogen atoms of the oxadiazole ring in neighboring molecules.
-
C-H···π Interactions: Hydrogen atoms from the methyl group or the naphthalene ring could interact with the π-systems of adjacent molecules.
-
van der Waals Forces: A network of weaker van der Waals forces would also contribute to the overall crystal stability.
The 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the overall crystal packing.[14]
Conclusion: From Structure to Strategy
This in-depth guide has outlined the comprehensive, multi-faceted process of determining and analyzing the crystal structure of this compound. Although presented as a hypothetical case study, the principles and protocols described herein represent a robust and validated approach applicable to any novel small molecule of pharmaceutical interest.
The elucidation of a crystal structure is not an end in itself. It is a critical data point that informs every subsequent stage of drug development, from lead optimization and formulation to intellectual property protection. By embracing the detailed architectural insights provided by crystallography, researchers and drug development professionals can make more informed, data-driven decisions, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
References
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Vertex AI Search.
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (n.d.). SCIRP. Retrieved January 18, 2026, from [Link]
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Tulane University. Retrieved January 18, 2026, from [Link]
-
The Hirshfeld Surface - CrystalExplorer. (n.d.). CrystalExplorer. Retrieved January 18, 2026, from [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open.
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (2025, September 10). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. (2023, January). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (n.d.). OMICS International. Retrieved January 18, 2026, from [Link]
-
Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Portland Press. Retrieved January 18, 2026, from [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). The University of Queensland. Retrieved January 18, 2026, from [Link]
-
Small molecule crystallography - Excillum. (n.d.). Excillum. Retrieved January 18, 2026, from [Link]
-
Refinement of crystal structures - Oxford Academic. (n.d.). Oxford University Press. Retrieved January 18, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Carleton College. Retrieved January 18, 2026, from [Link]
-
Structure Refinement - The University of Oklahoma. (n.d.). The University of Oklahoma. Retrieved January 18, 2026, from [Link]
-
Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 18, 2026, from [Link]
Sources
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. parchem.com [parchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole | C4H5BrN2O | CID 59682776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. danabiosci.com [danabiosci.com]
- 13. 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole | C15H13BrN2O | CID 46739358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]
- 15. labsolu.ca [labsolu.ca]
- 16. Page loading... [wap.guidechem.com]
- 17. applications.emro.who.int [applications.emro.who.int]
A Technical Guide to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential
Abstract: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide array of biological activities and metabolic stability.[1][2] This guide focuses on a specific, well-documented derivative with the molecular formula C14H9BrN2O: 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole . We will provide an in-depth exploration of its nomenclature, a detailed and rationalized synthesis protocol, comprehensive characterization data, and a discussion of its potential applications in drug development, grounded in authoritative scientific literature.
Core Compound Identification and Nomenclature
The molecular formula C14H9BrN2O can represent numerous isomers. This guide will focus on the 1,3,4-oxadiazole isomer, which is well-characterized in chemical literature and databases.
-
IUPAC Name: 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole[3]
-
CAS Registry Number: 21510-43-0[4]
-
Molecular Formula: C₁₄H₉BrN₂O[5]
-
Synonyms: 2-(p-bromophenyl)-5-phenyl-1,3,4-oxadiazole, 5-(4-bromophenyl)-2-phenyl-1,3,4-oxadiazole[3]
The structure consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a phenyl group. The bromine atom provides a valuable handle for further synthetic modifications via cross-coupling reactions, enhancing its versatility as a scaffold in drug discovery.[6]
Physicochemical Properties
A summary of the key computed and experimental properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Weight | 301.14 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 169.0 to 173.0 °C | [4] |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | [3][7] |
| InChIKey | CNLVYZSUMYQALH-UHFFFAOYSA-N | [3][7] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and reliable method involves the dehydrative cyclization of an N-acylhydrazide (also known as a hydrazide).
The workflow presented here is a two-step process starting from commercially available materials: 4-bromobenzohydrazide and benzoyl chloride.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures for similar oxadiazole derivatives.
Step 1: Synthesis of N'-(4-bromobenzoyl)benzohydrazide (Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzohydrazide (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (12 mmol) to the solution. This acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting hydrazide.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (10 mmol) dropwise over 15 minutes. The dropwise addition and cooling are critical to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. The intermediate product will precipitate. Filter the solid, wash thoroughly with water to remove triethylamine hydrochloride, and dry under vacuum.
Step 2: Dehydrative Cyclization to form 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
-
Reaction Setup: To the dried intermediate from Step 1 (approx. 10 mmol), add phosphorus oxychloride (POCl₃, 20 mL) in a flask equipped with a reflux condenser. POCl₃ serves as both the solvent and the dehydrating agent.[6]
-
Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization by converting the amide carbonyl and hydrazide hydroxyl groups into a better leaving group, ultimately leading to the formation of the stable oxadiazole ring.
-
-
Cyclization: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Quenching: After cooling to room temperature, pour the reaction mixture slowly and carefully onto 200 g of crushed ice. This step hydrolyzes the excess POCl₃ and precipitates the crude product. This is a highly exothermic and hazardous step requiring extreme caution.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. Filter the resulting solid precipitate.
-
Purification: The crude product is purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[4]
Spectroscopic Characterization and Validation
To confirm the identity and purity of the synthesized 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, a suite of analytical techniques is required. The expected results are outlined below.
| Technique | Expected Data & Interpretation |
| ¹H NMR | Aromatic protons will appear as multiplets in the δ 7.4-8.2 ppm range. Specifically, the protons of the 4-bromophenyl ring will show a characteristic AA'BB' pattern (two doublets). The protons of the unsubstituted phenyl ring will show multiplets corresponding to ortho, meta, and para positions.[8] |
| ¹³C NMR | Expect signals for the two distinct carbons of the oxadiazole ring around δ 155-168 ppm.[8] Aromatic carbons will appear in the δ 120-140 ppm region. The carbon attached to the bromine will be distinct. |
| FT-IR (KBr) | Look for characteristic peaks: ~1630 cm⁻¹ (C=N stretch), ~1550 cm⁻¹ (C=C aromatic stretch), and ~1050-1250 cm⁻¹ (C-O-C stretch of the oxadiazole ring). The absence of N-H and C=O (amide) stretches from the intermediate confirms successful cyclization. |
| Mass Spec (EIMS) | The molecular ion peak [M]⁺ should be observed at m/z ≈ 300/302 with an intensity ratio of approximately 1:1, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Applications in Drug Discovery and Materials Science
The 1,3,4-oxadiazole moiety is a bio-isosteric replacement for ester and amide groups, providing enhanced metabolic stability and favorable electronic properties.[2] Derivatives of this scaffold have demonstrated a remarkable range of biological activities.
Potential Therapeutic Roles
-
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been investigated as potent anticancer agents.[8][9] Their mechanism of action can involve the inhibition of key enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs) or topoisomerases.[6]
-
Anti-inflammatory Properties: Certain oxadiazole derivatives have shown significant anti-inflammatory effects, comparable to standard drugs like Indomethacin in preclinical models.[1]
-
Antimicrobial & Antifungal Effects: The scaffold is a common feature in compounds designed to combat bacterial and fungal infections.[1][10][11]
-
Antiviral Activity: The most prominent example of a drug containing this core is Raltegravir, an HIV integrase inhibitor, demonstrating the scaffold's high value in antiviral therapy.[1]
The bromophenyl group on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole makes it an excellent intermediate for creating libraries of novel compounds through Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions, allowing for systematic structure-activity relationship (SAR) studies.[12]
Biological Evaluation Workflow
Caption: A generalized workflow for the preclinical evaluation of a novel oxadiazole derivative.
Conclusion
2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole is a synthetically accessible and highly versatile heterocyclic compound. Its robust chemical nature, coupled with the proven therapeutic potential of the 1,3,4-oxadiazole core, makes it a valuable building block for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for further investigation and development.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021-09-29). PubMed Central. [Link]
-
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. PubChem, National Institutes of Health. [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (2014). Journal of Saudi Chemical Society. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024-10-25). National Institutes of Health. [Link]
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023-04-18). MDPI. [Link]
-
2-(4-Bromophenyl)-1,3,4-oxadiazole. PubChem, National Institutes of Health. [Link]
-
2-(4-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE. gsrs. [Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2023-12). ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022-05-19). PubMed Central. [Link]
-
A mini review on biological potential of 1,3,4-oxadiazole derivatives. (2018). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9BrN2O | CID 88931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 21510-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of 1,3,4-Oxadiazole Naphthalene Hybrids: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the development of novel therapeutic agents with enhanced efficacy and specificity. This guide delves into the burgeoning field of 1,3,4-oxadiazole naphthalene hybrids, a class of molecules demonstrating significant promise across a spectrum of biological activities. By uniting the structural rigidity and lipophilicity of the naphthalene moiety with the versatile hydrogen bonding capabilities and metabolic stability of the 1,3,4-oxadiazole ring, researchers have unlocked a synergistic potential for potent anticancer, antimicrobial, and anti-inflammatory agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and key experimental protocols for the evaluation of these promising hybrid compounds.
Introduction: The Rationale for Hybridization
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide array of pharmacological properties.[1] Its bioisosteric relationship with amides and esters enhances biological activity through hydrogen bond interactions.[2] Similarly, the naphthalene ring system is a cornerstone in the design of numerous bioactive molecules, contributing to their lipophilicity and facilitating interactions with hydrophobic pockets of biological targets.[3] The molecular hybridization of these two pharmacophores represents a deliberate and rational drug design strategy aimed at creating synergistic effects, leading to compounds with improved potency and selectivity.[3][4]
Synthetic Strategies: Crafting the Hybrid Scaffold
The synthesis of 1,3,4-oxadiazole naphthalene hybrids typically follows a multi-step pathway, commencing with a naphthalene-containing starting material. A common and effective approach involves the conversion of a naphthalenecarboxylic acid to its corresponding acid hydrazide, which then serves as a key intermediate for the construction of the 1,3,4-oxadiazole ring.
A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for 1,3,4-oxadiazole naphthalene hybrids.
This versatile pathway allows for the introduction of diverse substituents on both the naphthalene and the 1,3,4-oxadiazole moieties, enabling the systematic exploration of structure-activity relationships (SAR).[3]
Anticancer Activity: A Multifaceted Approach
The most extensively studied biological activity of 1,3,4-oxadiazole naphthalene hybrids is their potent anticancer effect, demonstrated against a range of human cancer cell lines.[3][5] Their mechanism of action is often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
A primary mechanism of action for many of these hybrids is the inhibition of VEGFR-2, a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][6] By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[3] Several 1,3,4-oxadiazole-naphthalene hybrids have shown promising VEGFR-2 inhibitory activity, with some compounds exhibiting cytotoxicity against cancer cell lines at micromolar concentrations.[3][6]
Caption: Mechanism of VEGFR-2 inhibition by 1,3,4-oxadiazole naphthalene hybrids.
Induction of Apoptosis
Beyond their anti-angiogenic effects, these hybrids have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][7] This is often accompanied by an increase in the levels of pro-apoptotic proteins such as caspase-3 and the arrest of the cell cycle, typically at the Pre-G1 phase.[3][7]
Other Anticancer Mechanisms
The versatility of the 1,3,4-oxadiazole scaffold allows for its derivatives to target a range of other anticancer mechanisms, including:
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[8][9]
-
Kinase Inhibition: Acting as inhibitors of various kinases beyond VEGFR-2 that are implicated in cancer progression.[5][8]
-
Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[10]
In Vitro Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-oxadiazole naphthalene hybrids against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HepG-2 (Liver) | 8.8 | [3] |
| MCF-7 (Breast) | 9.7 | [3] | |
| Compound 15 | HepG-2 (Liver) | 8.4 | [3] |
| Compound 16 | HepG-2 (Liver) | 8.7 | [6] |
| Compound 17 | HepG-2 (Liver) | 9.2 | [6] |
| Compound 18 | HepG-2 (Liver) | 8.7 | [6] |
| Sorafenib (Ref.) | HepG-2 (Liver) | 10.2 | [6] |
| MCF-7 (Breast) | 10.8 | [6] |
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11][12] 1,3,4-Oxadiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[11][13] The incorporation of the naphthalene moiety can enhance this activity, likely due to increased lipophilicity facilitating membrane penetration.
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action are varied but can include:
-
Inhibition of Biofilm Formation: Preventing the formation of protective biofilms, which are a major contributor to antibiotic resistance.[2]
-
Enzyme Inhibition: Targeting essential microbial enzymes.
-
Disruption of Cell Wall Synthesis: Weakening the structural integrity of the microbial cell wall.
In Vitro Antimicrobial Activity Data
Several studies have highlighted the efficacy of 1,3,4-oxadiazole derivatives against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][14]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4-32 | [2] |
| OZE-II | S. aureus | 4-32 | [2] |
| OZE-III | S. aureus | 4-32 | [2] |
| Naphthalene-substituted | MRSA | 62 | [14] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing moderate to good activity.[15][16][17]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[18] By inhibiting COX, they can reduce the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
A common in vitro method to assess anti-inflammatory activity is the protein denaturation assay, which measures the ability of a compound to inhibit the heat-induced denaturation of proteins like bovine serum albumin or egg albumin.[15][17]
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 2.8 mL of the bovine serum albumin solution, add 0.2 mL of the test compound solution at various concentrations.
-
A control group should be prepared with the solvent alone.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 57°C for 3 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Structure-Activity Relationships (SAR): Guiding Future Design
The systematic evaluation of synthesized analogs has provided valuable insights into the structure-activity relationships of 1,3,4-oxadiazole naphthalene hybrids. Key SAR findings include:
-
Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthalene ring can significantly influence biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity of the molecule.[3]
-
Linker between the Two Moieties: The nature and length of the linker connecting the 1,3,4-oxadiazole and naphthalene rings are critical for optimal activity.
-
Substitution on the Phenyl Ring (if present): In many active compounds, a substituted phenyl ring is attached to the 1,3,4-oxadiazole core. The substitution pattern on this ring plays a crucial role in determining the potency and selectivity of the compound.[3]
Conclusion and Future Perspectives
The hybridization of the 1,3,4-oxadiazole and naphthalene scaffolds has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. These hybrid molecules have demonstrated a remarkable breadth of biological activities, with particularly promising results in the fields of oncology, infectious diseases, and inflammation. The modular nature of their synthesis allows for extensive chemical space to be explored, offering ample opportunities for the optimization of lead compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent hybrids, as well as on in vivo studies to validate their therapeutic potential. The continued exploration of 1,3,4-oxadiazole naphthalene hybrids holds significant promise for the development of the next generation of targeted and effective medicines.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., El-Shaer, S. S., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., ... & Gobouri, A. A. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 380-396. [Link]
-
Kumar, D., Aggarwal, N., Kumar, R., & Singh, P. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Current Organic Chemistry, 26(12), 1126-1153. [Link]
-
da Silva, A. C. A., de Souza, M. C. B. V., & de Almeida, M. V. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 16(13), 965-976. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., El-Shaer, S. S., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., ... & Gobouri, A. A. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 380-396. [Link]
-
Plebankiewicz, M., & Gzella, A. K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., El-Shaer, S. S., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., ... & Gobouri, A. A. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 380-396. [Link]
-
Saeedi, M., & Ghafouri, H. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3349. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores, 1(1). [Link]
-
Nayak, S., Gaonkar, S. L., Musad, E. A., & Al Dawsari, A. M. (2021). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Journal of Saudi Chemical Society, 25(8), 101283. [Link]
-
Anonymous. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a85-a100. [Link]
-
Reddy, T. S., & Kumar, C. G. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Indo American Journal of Pharmaceutical Sciences, 5(5), 4124-4134. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., El-Shaer, S. S., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., ... & Gobouri, A. A. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 380-396. [Link]
-
Plebankiewicz, M., & Gzella, A. K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Anonymous. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-11. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(19), 6441. [Link]
-
Gatphoh, B. F. D., Aggarwal, N. N., Kumar, H., & Revanasiddappa, B. C. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. The Thai Journal of Pharmaceutical Sciences, 45(6), 434-440. [Link]
-
Saeedi, M., & Ghafouri, H. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3349. [Link]
-
Anonymous. (2023). Synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Kumar, S., & Sharma, P. C. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4-Oxadiazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1151. [Link]
-
Saitoh, M., Kunitomo, J., Kimura, E., Hayase, Y., Kobayashi, H., Uchiyama, N., ... & Itoh, F. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & medicinal chemistry, 17(5), 2017-2029. [Link]
-
Nayak, S., Gaonkar, S. L., Musad, E. A., & Al Dawsari, A. M. (2021). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Journal of Saudi Chemical Society, 25(8), 101283. [Link]
-
Gatphoh, B. F. D., Aggarwal, N. N., Kumar, H., & Revanasiddappa, B. C. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. The Thai Journal of Pharmaceutical Sciences, 45(6), 434-440. [Link]
-
El-Sayed, M. A. A., El-Sabbagh, O. A., & El-Hazek, R. M. (2020). New 1,3,4-Oxadiazole/Oxime hybrids: Design, Synthesis, anti-inflammatory, COX inhibitory activities and Ulcerogenic liability. Bioorganic Chemistry, 100, 103923. [Link]
-
Nayak, S., Gaonkar, S. L., Musad, E. A., & Al Dawsari, A. M. (2021). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Journal of Saudi Chemical Society, 25(8), 101283. [Link]
-
Anonymous. (2023). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 15. "Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives" by Banylla Felicity Dkhar Gatphoh, Natasha Naval Aggarwal et al. [digital.car.chula.ac.th]
- 16. brieflands.com [brieflands.com]
- 17. thaiscience.info [thaiscience.info]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Introduction
The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, characterized by one oxygen and two nitrogen atoms, serves as a vital pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][3] Its value in drug development is enhanced by its low lipophilicity and its function as a bioisostere for carbonyl groups, which can improve the pharmacokinetic profile of drug candidates.[4] The versatility of the 1,3,4-oxadiazole ring, allowing for substitution at the 2- and 5-positions, provides a powerful tool for modulating the electronic and hydrogen bond-accepting capabilities of molecules.[4]
This guide provides a comprehensive overview of the primary synthetic strategies for constructing 2,5-disubstituted 1,3,4-oxadiazoles, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer insights into the practical considerations for each method.
Core Synthetic Strategies
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be broadly categorized into two main approaches:
-
Dehydrative Cyclization of 1,2-Diacylhydrazines: This classical and widely employed method involves the formation of a 1,2-diacylhydrazine intermediate, which is subsequently cyclized with the elimination of a water molecule.
-
Oxidative Cyclization of Acylhydrazones: This approach utilizes an acylhydrazone, formed from the condensation of an aldehyde and a hydrazide, which undergoes an oxidative C-O bond formation to yield the oxadiazole ring.
Beyond these, other innovative methods, including one-pot syntheses and electrochemical approaches, have emerged to offer milder conditions and improved efficiency.
Dehydrative Cyclization of 1,2-Diacylhydrazines
This robust strategy is a mainstay in the synthesis of 1,3,4-oxadiazoles. The core principle involves the reaction of a carboxylic acid or its derivative (e.g., acid chloride, ester) with a hydrazide to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent.
Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the carboxylic acid derivative, leading to the formation of the 1,2-diacylhydrazine intermediate. The subsequent cyclization is driven by the removal of a water molecule, facilitated by a dehydrating agent. The choice of dehydrating agent is critical and can significantly influence the reaction conditions and yield.
Common Dehydrating Agents and Protocols
A variety of dehydrating agents can be employed, each with its own advantages and limitations.
-
Phosphorus Oxychloride (POCl₃): A powerful and commonly used dehydrating agent. The reaction is typically carried out by refluxing the 1,2-diacylhydrazine with POCl₃.[3][5][6][7]
-
Polyphosphoric Acid (PPA): Another effective dehydrating agent, particularly for large-scale synthesis.[5][8][9]
-
Trifluoroacetic Anhydride (TFAA): A volatile and selective dehydrating agent, often preferred for solid-phase synthesis due to the ease of removal of byproducts.[10]
-
Other Reagents: Other reagents such as sulfuric acid, thionyl chloride, and triphenylphosphine in combination with tetrahalomethanes have also been successfully used.[5][11]
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole using POCl₃
Step 1: Synthesis of 1,2-Dibenzoylhydrazine
-
To a solution of benzhydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane), add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitate, wash with cold solvent, and dry to obtain 1,2-dibenzoylhydrazine.
Step 2: Cyclization to 2,5-Diphenyl-1,3,4-oxadiazole
-
Add 1,2-dibenzoylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,5-diphenyl-1,3,4-oxadiazole.[3][6]
Oxidative Cyclization of Acylhydrazones
This method offers a convergent and often milder alternative to the dehydrative cyclization approach. It involves the initial formation of an N-acylhydrazone from an aldehyde and a hydrazide, followed by an oxidative cyclization step.
Mechanism and Rationale
The N-acylhydrazone intermediate undergoes an intramolecular cyclization with the formation of a C-O bond, driven by an oxidizing agent. This process avoids the need for harsh dehydrating conditions. A variety of oxidizing agents have been developed for this transformation, ranging from stoichiometric metal-based oxidants to catalytic and even electrochemical systems.
Common Oxidizing Agents and Protocols
-
Iodine-Mediated Cyclization: Molecular iodine, often in the presence of a base like potassium carbonate, is a practical and transition-metal-free option for the oxidative cyclization of acylhydrazones.[12][13] Catalytic systems using iodine in combination with an oxidant like hydrogen peroxide have also been developed.[11]
-
Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) provide a mild and efficient method for the oxidative cyclization of N-acylhydrazones at room temperature.[1]
-
Electrochemical Synthesis: An indirect electrochemical approach using a mediator like DABCO (1,4-diazabicyclo[2.2.2]octane) offers a green and efficient method for the oxidative cyclization of N-acylhydrazones, avoiding the use of stoichiometric oxidants.[14]
-
Photochemical Methods: Photo-mediated oxidative cyclization of pyridinium acylhydrazones has been demonstrated without the need for additional additives, proceeding through an electron transfer mechanism with molecular oxygen.[15][16]
Experimental Protocol: One-Pot Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole via Electrochemical Oxidation
-
In a 5 mL ElectraSyn 2.0 reaction vessel, combine the aldehyde (0.25 mmol, 1 equiv.), hydrazide (0.25 mmol, 1 equiv.), and methanol (1.2 mL).
-
Stir the mixture until the formation of the hydrazone is complete, as monitored by LCMS.
-
Add tetraethylammonium tetrafluoroborate (54.4 mg, 0.25 mmol, 1 equiv.), DABCO (28.1 mg, 0.25 mmol, 1 equiv.), and acetonitrile (2.4 mL).
-
Electrolyze the reaction mixture at a constant current of 5 mA at room temperature using a graphite anode and a platinum foil cathode, with stirring at 400 rpm, until a total charge of 3 F mol⁻¹ has passed.[14]
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Visualization of Synthetic Pathways
To better illustrate the core synthetic strategies, the following diagrams outline the key transformations.
Caption: Dehydrative cyclization pathway to 1,3,4-oxadiazoles.
Caption: Oxidative cyclization pathway to 1,3,4-oxadiazoles.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
| Dehydrative Cyclization | Carboxylic acids/derivatives, Hydrazides | POCl₃, PPA, TFAA | Often harsh, high temperatures | Robust, well-established, high yields | Harsh conditions, limited functional group tolerance |
| Iodine-Mediated Oxidative Cyclization | Aldehydes, Hydrazides | I₂, K₂CO₃ | Mild, room temperature | Transition-metal-free, good yields | Stoichiometric iodine may be required |
| Hypervalent Iodine Oxidative Cyclization | Aldehydes, Hydrazides | Dess-Martin periodinane | Mild, room temperature | High efficiency, metal-free | Reagent cost and stoichiometry |
| Electrochemical Oxidative Cyclization | Aldehydes, Hydrazides | Mediator (e.g., DABCO) | Mild, room temperature, constant current | Green, avoids stoichiometric oxidants, scalable | Requires specialized equipment |
| Photochemical Oxidative Cyclization | Pyridinium acylhydrazones | Light (UV) | Mild, room temperature, additive-free | Catalyst-free, environmentally friendly | Substrate-specific, potential for side reactions |
Conclusion
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a rich and evolving field, driven by the significant therapeutic and material applications of this heterocyclic scaffold. While traditional dehydrative cyclization methods remain valuable, the development of milder and more efficient oxidative cyclization strategies, including metal-free, electrochemical, and photochemical approaches, has expanded the synthetic chemist's toolkit. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, desired scale, and tolerance to various reaction conditions. This guide provides a foundational understanding of the key synthetic methodologies, empowering researchers to make informed decisions in the design and execution of their synthetic campaigns.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. (n.d.).
-
Kim, K.-s., Chung, Y. K., Kim, H., Ha, C. Y., Huh, J., & Song, C. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Chemical Science, 12(1), 330–337. [Link]
-
Wu, H., Wang, Y., Liu, J., Huang, K., & Yuan, H. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. The Journal of Organic Chemistry, 78(20), 10337–10343. [Link]
-
Kumar, D., & Sharma, D. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. Organic & Biomolecular Chemistry, 11(48), 8420–8424. [Link]
-
Gürbüz, D., & Karayıldırım, T. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (Basel, Switzerland), 27(8), 2392. [Link]
- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annul
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Kim, K.-s., Chung, Y. K., Kim, H., Ha, C. Y., Huh, J., & Song, C. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Chemical science, 12(1), 330-337.
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.).
-
(PDF) Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation. (2016). Retrieved from [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Retrieved from [Link]
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar - UTAR Institutional Repository. (n.d.).
- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science.
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Otterbein.
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.).
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). Retrieved from [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44897E [pubs.rsc.org]
- 12. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural representation, a detailed synthetic pathway, robust characterization methodologies, and explore its potential as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Scientific Merit of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry.[1][2][3] Its prevalence in pharmacologically active compounds stems from its favorable physicochemical properties, including metabolic stability and the ability to serve as a bioisosteric replacement for amide and ester functionalities.[3] This bioisosterism allows for the modulation of a molecule's pharmacokinetic profile without compromising its biological activity. The 1,3,4-oxadiazole core is a key component in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]
The incorporation of a bromonaphthalene moiety into the 1,3,4-oxadiazole scaffold introduces a lipophilic and sterically demanding group that can enhance binding affinity to biological targets and modulate the overall ADME (absorption, distribution, metabolism, and excretion) properties of the molecule. Naphthalene derivatives themselves are known to possess a range of biological activities, including anticancer properties. The strategic combination of these two pharmacophores in this compound presents a promising avenue for the development of novel therapeutic agents.
Molecular Structure and Representation
The unequivocal representation of a chemical structure is paramount for database searching, computational modeling, and clear scientific communication. The Simplified Molecular Input Line Entry System (SMILES) is a widely adopted standard for representing molecular structures using a linear string of characters.
For this compound, the SMILES notation is:
Cc1nnc(o1)c2ccc3cc(Br)ccc3c2
This notation precisely describes the connectivity of the atoms within the molecule, where:
-
Cc1nnc(o1) represents the 5-methyl-1,3,4-oxadiazole ring.
-
c2ccc3cc(Br)ccc3c2 denotes the 6-bromonaphthalen-2-yl substituent attached to the oxadiazole ring.
Synthetic Protocol: A Step-by-Step Guide
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of the key intermediate, 6-bromo-2-naphthoic acid. The subsequent formation of the corresponding acylhydrazide and its cyclization yields the target oxadiazole.
Synthesis of the Precursor: 6-Bromo-2-naphthoic Acid
Several synthetic routes to 6-bromo-2-naphthoic acid have been reported. One common method involves the bromination of 2-naphthol, followed by further functional group manipulations.[4][5] An alternative approach starts from 6-hydroxy-2-naphthoic acid, which is converted to 6-amino-2-naphthoic acid via the Bucherer reaction, followed by a Sandmeyer reaction to introduce the bromine atom.[6][7] For the purpose of this guide, we will outline a protocol starting from the commercially available 6-hydroxy-2-methylnaphthalene.[8]
Experimental Protocol for 6-Bromo-2-naphthoic Acid:
-
Bromination of 6-hydroxy-2-methylnaphthalene: Dissolve 6-hydroxy-2-methylnaphthalene in a suitable solvent such as acetonitrile. Cool the solution in an ice bath. Add a solution of bromine in acetonitrile dropwise while maintaining the temperature below 40°C. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).[8]
-
Oxidation to 6-bromo-2-naphthoic acid: The resulting 2-bromo-6-methylnaphthalene is then subjected to oxidation. This can be achieved using molecular oxygen in the presence of an oxidation catalyst, such as a heavy metal compound (e.g., cobalt acetate) and a bromine compound, in a lower aliphatic carboxylic acid solvent at elevated temperature and pressure.[8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated 6-bromo-2-naphthoic acid is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization.
Synthesis of 6-Bromo-2-naphthohydrazide
The carboxylic acid is then converted to its corresponding acylhydrazide.
Experimental Protocol for 6-Bromo-2-naphthohydrazide:
-
Esterification: Convert 6-bromo-2-naphthoic acid to its methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: Reflux the methyl 6-bromo-2-naphthoate with an excess of hydrazine hydrate in ethanol for several hours.[2]
-
Isolation: Upon cooling, the 6-bromo-2-naphthohydrazide will precipitate out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Cyclization to this compound
The final step involves the cyclization of the acylhydrazide to form the 1,3,4-oxadiazole ring. This is a common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[9]
Experimental Protocol for the Target Compound:
-
Reaction Setup: In a round-bottom flask, suspend 6-bromo-2-naphthohydrazide in an excess of acetic anhydride.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product that precipitates is collected by filtration, washed thoroughly with water to remove excess acetic anhydride and acetic acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Physicochemical Characterization: A Self-Validating System
The structural integrity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques. This multi-faceted approach ensures a self-validating system where each method corroborates the findings of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromonaphthalene ring system and a characteristic singlet for the methyl group attached to the oxadiazole ring. The chemical shifts and coupling constants of the naphthalene protons will provide information about their substitution pattern.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbons of the oxadiazole ring, typically in the range of 160-165 ppm.[10] The carbons of the bromonaphthalene ring and the methyl group will also have distinct chemical shifts. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.6 | ~11-15 |
| Naphthalene CH | 7.5 - 8.5 | 120 - 135 |
| Naphthalene C-Br | - | 120 - 125 |
| Naphthalene Quaternary C | - | 130 - 140 |
| Oxadiazole C-CH₃ | - | ~163 |
| Oxadiazole C-Naphthyl | - | ~164 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) should be employed to obtain the exact mass of the molecular ion peak, which should correspond to the calculated molecular formula (C₁₃H₉BrN₂O). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of the target compound is expected to show characteristic absorption bands for:
-
C=N stretching of the oxadiazole ring (~1650 cm⁻¹)
-
C-O-C stretching of the oxadiazole ring (~1070 cm⁻¹)
-
Aromatic C-H stretching (~3100-3000 cm⁻¹)
-
Aromatic C=C stretching (~1600 and 1450 cm⁻¹)
-
C-Br stretching (~600-500 cm⁻¹)
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of the final compound should be assessed by HPLC. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The compound should ideally show a single sharp peak, and the purity can be quantified by integrating the peak area.
Diagram of the Characterization Workflow:
Caption: A comprehensive workflow for the characterization of the synthesized compound.
Potential Applications in Drug Discovery
The unique structural features of this compound make it a compelling candidate for investigation in various therapeutic areas.
-
Anticancer Activity: Both the 1,3,4-oxadiazole core and naphthalene derivatives have been independently shown to exhibit anticancer properties.[1][2] The combination of these two moieties could lead to synergistic effects and the development of potent and selective anticancer agents.
-
Antimicrobial Activity: 2,5-Disubstituted 1,3,4-oxadiazoles are well-known for their broad-spectrum antibacterial and antifungal activities.[2] The presence of the lipophilic bromonaphthalene group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
-
Anti-inflammatory and Analgesic Properties: A number of 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic effects.[1] Further investigation into the potential of this compound in these areas is warranted.
-
Antiviral Activity: The 1,3,4-oxadiazole scaffold is present in some antiviral drugs.[1] The unique electronic and steric properties of the bromonaphthalene substituent could lead to novel interactions with viral targets.
Conclusion
This technical guide has provided a detailed overview of this compound, from its structural representation to its synthesis and potential applications. The synthetic protocols described are based on well-established and reliable chemical transformations, and the proposed characterization workflow ensures the unambiguous identification and purity assessment of the final compound. The promising pharmacological profile of the 1,3,4-oxadiazole and bromonaphthalene moieties suggests that this molecule is a valuable scaffold for further investigation in drug discovery and development.
References
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687. [Link]
- Google Patents. (2007). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
- Google Patents. (2014). 6-bromo-2-naphthoic acid production method.
-
WIPO Patentscope. (2014). WO/2014/069674 6-BROMO-2-NAPHTHOIC ACID PRODUCTION METHOD. [Link]
-
YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. [Link]
-
Organic Syntheses. (n.d.). 6-Bromo-2-naphthol. Organic Syntheses, Coll. Vol. 3, p.132 (1955); Vol. 20, p.18 (1940). [Link]
-
PMC. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2898–2903. [Link]
-
ResearchGate. (2015). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]
-
NIH. (2011). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 753–759. [Link]
-
Thieme. (2008). Product Class 8: 1,3,4-Oxadiazoles. In Science of Synthesis. [Link]
-
PMC. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(46), 32363–32371. [Link]
-
RSC Publishing. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8, 2898-2903. [Link]
-
SciELO. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(5). [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(12), 3289. [Link]
-
NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12159–12173. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
ResearchGate. (2018). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. [Link]
-
ResearchGate. (2008). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocol for the synthesis of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
An Application Note for the Synthesis of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a valued bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties.[1] This protocol details a robust two-step synthetic sequence, beginning with the preparation of the key intermediate, 6-bromo-2-naphthoic acid, followed by the dehydrative cyclization to form the target oxadiazole. The methodology is designed for reproducibility and scalability, with in-depth explanations of the underlying chemical principles, safety considerations, and characterization techniques.
Introduction
The 1,3,4-oxadiazole ring is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2][3] The target molecule, this compound, incorporates this privileged heterocycle with a bromonaphthalene moiety. The presence of the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the generation of diverse compound libraries for drug discovery and the development of advanced organic materials.
This guide presents a reliable synthetic pathway accessible to researchers in organic and medicinal chemistry. The chosen method involves the reaction of 6-bromo-2-naphthoic acid with acetic hydrazide, followed by cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. This is a classic and highly effective method for constructing 2,5-disubstituted 1,3,4-oxadiazoles.[4][5]
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
Stage 1: Synthesis of 6-Bromo-2-naphthoic Acid. This key intermediate is prepared via the hydrolysis of its corresponding methyl ester. While 6-bromo-2-naphthoic acid is commercially available, this protocol provides a method for its synthesis from a common precursor.
-
Stage 2: Synthesis of this compound. The target compound is formed through the condensation and subsequent dehydrative cyclization of 6-bromo-2-naphthoic acid and acetic hydrazide.
Caption: Overall two-stage synthetic workflow.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Methyl 6-bromo-2-naphthoate | ≥98% | Sigma-Aldrich | Starting material for Stage 1 |
| 6-Bromo-2-naphthoic acid | ≥98% | TCI Chemicals | Can be used directly for Stage 2 |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | For hydrolysis |
| Acetic Hydrazide | 98% | Alfa Aesar | |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive |
| Methanol (MeOH) | Anhydrous, 99.8% | VWR | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | J.T.Baker | For acidification |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying |
| Deuterated Solvents (DMSO-d₆, CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol: Stage 1 - Synthesis of 6-Bromo-2-naphthoic acid
This procedure outlines the base-catalyzed hydrolysis of methyl 6-bromo-2-naphthoate.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend methyl 6-bromo-2-naphthoate (5.30 g, 20.0 mmol) in methanol (100 mL).
-
Addition of Base: Prepare a solution of potassium hydroxide (2.24 g, 40.0 mmol) in water (20 mL) and add it to the flask.
-
Reflux: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring. The initial suspension should gradually become a clear, homogeneous solution, indicating the consumption of the starting ester.[6]
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates completion. The reaction is typically complete within 4-6 hours.
-
Work-up and Acidification: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of deionized water to the residue and transfer the solution to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of 6-bromo-2-naphthoic acid will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 30 mL) to remove residual salts. Dry the product in a vacuum oven at 60°C overnight.
Expected Results
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
Melting Point: 290-294 °C (decomposition)[6]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.15 (br. s, 1H, COOH), 8.62 (s, 1H), 8.30 (d, 1H), 8.09 (d, 1H), 8.02 (dd, 1H), 7.99 (d, 1H), 7.72 (dd, 1H).[6]
Experimental Protocol: Stage 2 - Synthesis of this compound
This stage describes the critical cyclization reaction to form the 1,3,4-oxadiazole ring.
Causality Behind Experimental Choices
The selection of phosphorus oxychloride (POCl₃) as the dehydrating agent is pivotal. POCl₃ serves a dual role: it activates the carboxylic acid by forming a highly reactive phosphoester intermediate and acts as a powerful dehydrating agent to facilitate the final ring-closing step.[5] The reaction is performed under reflux to provide the necessary activation energy for the cyclization.
Caption: Step-by-step workflow for the oxadiazole synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 6-bromo-2-naphthoic acid (2.51 g, 10.0 mmol) and acetic hydrazide (0.81 g, 11.0 mmol, 1.1 equivalents).
-
Addition of POCl₃: (Caution: Perform in a well-ventilated fume hood) . Cool the flask in an ice bath. Slowly and dropwise, add phosphorus oxychloride (5 mL, ~54 mmol) to the stirred mixture. The addition is exothermic.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting carboxylic acid.
-
Work-up and Quenching: After completion, cool the mixture to room temperature. (Caution: Highly exothermic and releases HCl gas) . Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring in a fume hood.
-
Neutralization and Precipitation: Allow the ice to melt, then slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Expected Characterization
-
Appearance: White or light-colored crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz) (Predicted): Signals corresponding to the naphthalene ring protons (δ 7.5-8.5 ppm), and a sharp singlet for the methyl group (δ ~2.6 ppm). The characteristic broad signals for COOH and NH/NH₂ protons from the starting materials will be absent.
-
¹³C NMR (CDCl₃, 100 MHz) (Predicted): Signals for the oxadiazole carbons (~165 ppm and ~160 ppm), the methyl carbon (~12 ppm), and the carbons of the bromonaphthalene ring.
-
FT-IR (KBr, cm⁻¹): Absence of broad O-H stretch from the carboxylic acid. Presence of C=N stretch (~1620 cm⁻¹) and C-O-C stretch (~1050 cm⁻¹) characteristic of the oxadiazole ring.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₃H₉BrN₂O, [M+H]⁺. The spectrum should show the characteristic isotopic pattern for a monobrominated compound.
Mechanism of Oxadiazole Formation
The formation of the 1,3,4-oxadiazole ring proceeds via a well-established dehydrative cyclization pathway.[1]
-
Activation of Carboxylic Acid: The lone pair on the carbonyl oxygen of 6-bromo-2-naphthoic acid attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of chloride forms a highly reactive acyl-phosphoester intermediate.
-
Nucleophilic Attack: The terminal nitrogen of acetic hydrazide acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. This forms a 1,2-diacylhydrazine derivative (N-acetyl-N'-(6-bromo-2-naphthoyl)hydrazine) after the loss of a phosphate byproduct.
-
Cyclization and Dehydration: Under the acidic and high-temperature conditions, the carbonyl oxygen of the acetyl group attacks the carbonyl carbon of the naphthoyl group. The resulting tetrahedral intermediate then undergoes dehydration, facilitated by POCl₃, to eliminate a molecule of water and form the stable, aromatic 1,3,4-oxadiazole ring.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): This reagent is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate PPE, including a face shield, lab coat, and heavy-duty gloves. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
-
General Precautions: All organic solvents are flammable and should be handled away from ignition sources. Standard laboratory safety practices should be followed at all times.
References
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Fengchen Group. (n.d.). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
-
IOPscience. (n.d.). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3,4-Oxadiazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Retrieved from [Link]
-
ACS Publications. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. Retrieved from [Link]
-
PubChem. (n.d.). 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. japsonline.com [japsonline.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Investigating the Antineoplastic Potential of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
Disclaimer: The specific compound, 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole, is a novel chemical entity with limited specific data in peer-reviewed literature. The following application notes and protocols are built upon the extensive research conducted on structurally related 1,3,4-oxadiazole derivatives, which are well-documented for their diverse and potent anti-cancer activities.[1][2][3] This guide provides a robust framework for the initial investigation and mechanistic elucidation of this specific compound's potential as a cancer therapeutic.
Part 1: Introduction and Scientific Rationale
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups have made it a cornerstone in the design of novel therapeutic agents. Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antineoplastic effects.[1][2]
The subject of this guide, this compound, combines three key structural features:
-
The 1,3,4-Oxadiazole Core: Provides a rigid, planar linker and engages in crucial hydrogen bonding and π-π stacking interactions within biological targets.[1]
-
A Naphthalene Moiety: This large, hydrophobic group can enhance binding affinity to protein targets through hydrophobic and van der Waals interactions, potentially contributing to increased potency.
-
A Bromo-substituent: The bromine atom, a halogen, can modulate the compound's lipophilicity, metabolic stability, and electronic properties. It can also serve as a potential site for hydrogen bonding or halogen bonding, further anchoring the molecule in a target's active site.
Given these features, it is hypothesized that this compound will exhibit cytotoxic activity against various cancer cell lines. This guide outlines the experimental strategies to validate this hypothesis and explore its mechanism of action.
Part 2: Postulated Mechanisms of Antineoplastic Action
Derivatives of 1,3,4-oxadiazole have been shown to exert their anti-cancer effects through a multitude of mechanisms.[3] Initial investigations into this compound should consider these established pathways.
Key Potential Targets and Pathways:
-
Enzyme Inhibition: Many oxadiazole derivatives function by inhibiting enzymes critical for cancer cell survival and proliferation.
-
Tyrosine Kinases (e.g., EGFR, VEGFR-2): These enzymes are often hyperactivated in cancer, driving cell growth and angiogenesis. Oxadiazoles can act as potent inhibitors.[4]
-
Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, ultimately inducing apoptosis and cell cycle arrest.[5]
-
Telomerase: This enzyme, responsible for maintaining telomere length, is reactivated in the vast majority of cancer cells. Its inhibition by oxadiazole compounds can lead to senescence and cell death.[6][7]
-
Thymidylate Synthase & Thymidine Phosphorylase: These are key enzymes in nucleotide synthesis, and their inhibition disrupts DNA replication, showing effects comparable to reference drugs like 5-fluorouracil.[1][5]
-
-
Induction of Apoptosis: A primary goal of chemotherapy is to trigger programmed cell death (apoptosis) in cancer cells. Oxadiazoles have been shown to initiate apoptosis by modulating the mitochondrial membrane potential and activating caspase cascades.[6][8]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells, often at the G0/G1 or G2/M phases.[6][8]
-
Inhibition of Key Signaling Pathways: Aberrant signaling is a hallmark of cancer. Oxadiazole derivatives can disrupt these pathways.
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for modern cancer drugs.[4]
-
NF-κB Signaling: This pathway is linked to inflammation and cancer progression. Its blockade can reduce tumor growth and survival.[2][9]
-
Visualizing a Potential Mechanism: EGFR Signaling Pathway Inhibition
The diagram below illustrates how an oxadiazole derivative could potentially inhibit the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common target in cancer therapy.
Caption: Hypothesized inhibition of the EGFR signaling pathway by the oxadiazole compound.
Part 3: Experimental Protocols and Methodologies
The following protocols provide a validated workflow to assess the anti-cancer activity of this compound.
Workflow Overview
Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTS/MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[1][5] Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. A reduction in color indicates cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HT-29 [colon]).[10][11]
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
96-well cell culture plates.
-
This compound, dissolved in DMSO to a 10 mM stock.
-
MTS or MTT reagent.
-
Microplate reader.
-
Positive control (e.g., Doxorubicin or 5-Fluorouracil).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in complete medium. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well. Incubate for 2-4 hours at 37°C. If using MTT, the formazan crystals must be solubilized with 100 µL of DMSO after removing the medium.
-
Data Acquisition: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC & Propidium Iodide)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.
Materials:
-
6-well cell culture plates.
-
Test compound and controls.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using trypsin-free dissociation buffer to preserve membrane integrity. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer. The results will show four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot for Target Protein Modulation
Principle: Western blotting allows for the detection and semi-quantification of specific proteins. This is crucial for validating the compound's effect on the expression or phosphorylation status of proteins within a hypothesized signaling pathway (e.g., p-Akt, Caspase-3, Bcl-2).
Materials:
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.
Part 4: Data Presentation
Quantitative data should be presented clearly for comparison.
Table 1: Hypothetical IC₅₀ Values of this compound
| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.9 ± 0.3 | 1.2 ± 0.1 |
| A549 | Lung Carcinoma | 8.2 ± 0.5 | 1.8 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | 4.5 ± 0.4 | 1.5 ± 0.1 |
| HT-29 | Colorectal Adenocarcinoma | 11.3 ± 0.9 | 2.5 ± 0.3 |
| HEK-293 | Normal Kidney (Control) | > 50 | 8.7 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
References
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3328. [Link]
-
Yadav, P., et al. (2023). Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. Journal of Drug Delivery and Therapeutics, 13(12-S), 214-221. [Link]
-
Silva, A. C. A., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Pharmaceuticals, 15(7), 882. [Link]
-
Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]
-
Shaikh, R. A., & Bahekar, P. C. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a86-a95. [Link]
-
Al-Ostath, A., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-23. [Link]
-
Doria, F., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5128. [Link]
-
Acar, Ç., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(43), 40703-40718. [Link]
-
Ahmad, I., et al. (2023). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]
-
Doria, F., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Preprints. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. [Link]
-
Plesa, A., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4993. [Link]
-
Sharma, D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijdcs.com [ijdcs.com]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Antibacterial Screening of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents.[1][2][3] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising class of molecules with a wide spectrum of biological activities, including significant antibacterial potential.[4][5][6][7][8][9] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, and its derivatives have been shown to exhibit various mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase and penicillin-binding proteins (PBPs), which are critical for cell wall synthesis.[4][9]
This application note provides a comprehensive guide for the in vitro antibacterial screening of a novel investigational compound, 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole . The protocols detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's antibacterial efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The methodologies are grounded in established standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[10][11][12]
Compound Profile: this compound
-
Structure:
-
The molecule features a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry.
-
A bulky, lipophilic 6-bromonaphthalen moiety is attached at the 2-position, which may enhance membrane interaction and target engagement.
-
A methyl group at the 5-position can influence the compound's electronic properties and steric interactions with its target.
-
-
Hypothesized Mechanism of Action:
-
Based on the broader class of 1,3,4-oxadiazole antibacterials, the primary mechanism is likely the disruption of bacterial cell wall biosynthesis through the inhibition of penicillin-binding proteins (PBPs).[4][13] This leads to a compromised cell envelope, ultimately causing cell lysis and death, a hallmark of bactericidal agents.[4] Some oxadiazole derivatives have also been found to target bacterial topoisomerases, interfering with DNA replication.[9]
-
Experimental Design & Workflow
A tiered screening approach is recommended to efficiently evaluate the antibacterial potential of this compound. This begins with a primary qualitative screen to identify susceptible bacterial strains, followed by quantitative assays to determine the potency and bactericidal or bacteriostatic nature of the compound.
Caption: A tiered workflow for the in vitro antibacterial screening of the test compound.
Detailed Protocols
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains (ATCC recommended):
-
Growth Media:
-
Reagents & Consumables:
-
Sterile 96-well microtiter plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Sterile pipettes, tips, loops, and swabs
-
Protocol: Agar Disk Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of the compound's ability to inhibit bacterial growth.[20]
Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[18][21]
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[22] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[22]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound (e.g., 30 µg) onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[19] Also, place positive and negative control disks (e.g., Ciprofloxacin and a DMSO-only disk, respectively).
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[21]
-
Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). The larger the zone, the more susceptible the bacterium is to the compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the test compound that visibly inhibits the growth of a microorganism.[16]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration where no visible growth (turbidity) is observed.[16]
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using Cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells with CAMHB and inoculum only (no compound).
-
Sterility Control: Wells with CAMHB only (no inoculum).[16]
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Protocol: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][24] This is determined by subculturing the contents from the clear wells of the MIC assay onto agar plates.[25]
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[23][24]
Data Presentation and Interpretation
The results of the MIC and MBC assays should be systematically recorded and analyzed.
Table 1: Representative Antibacterial Activity Data
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 16 | >64 | >4 | Bacteriostatic |
| Ciprofloxacin (S. aureus) | - | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin (E. coli) | - | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[25][26]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Caption: Logical relationship between MIC, MBC, and the determination of bactericidal/bacteriostatic activity.
Conclusion and Future Directions
This application note outlines a robust and standardized framework for the initial in vitro antibacterial evaluation of this compound. The described protocols for agar disk diffusion, MIC, and MBC determination will generate critical data on the compound's spectrum of activity and potency. Positive results from these initial screens would warrant further investigation, including:
-
Time-kill kinetic studies: To understand the rate of bacterial killing over time.
-
Mechanism of action studies: To confirm the molecular target (e.g., PBP binding assays, DNA gyrase inhibition assays).
-
Toxicity assays: To assess the compound's safety profile against mammalian cell lines.
-
In vivo efficacy studies: To evaluate the compound's performance in animal models of infection.
By following these rigorous protocols, researchers can effectively advance the preclinical development of promising new antibacterial candidates like this compound, contributing to the critical pipeline of next-generation antibiotics.
References
- The Antibacterial Arsenal of Oxadiazoles: A Deep Dive into Their Core Mechanisms of Action - Benchchem.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed.
- Tracking Antimicrobial Susceptibility in Escherichia coli - Walsh Medical Media.
- Antimicrobial susceptibility testing for Staphylococcus ; Methods and Antibiotics Used in Testing - YouTube.
- Antibiotic Susceptibility Testing of Escherichia coli and Coliform Isolates Detected in Samples of Drinking Water from Central Greece - MDPI.
- Minimum bactericidal concentration - Grokipedia.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH.
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI.
- The Oxadiazole Antibacterials - PMC - NIH.
- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives.
- Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem.
- Broth Microdilution | MI - Microbiology.
- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives.
- Minimum bactericidal concentration - Wikipedia.
- S. aureus Antibiotic Susceptibility Test to Expand FDA Clearance - LabMedica.
- Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources.
- Disk diffusion test - Wikipedia.
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations.
- Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs.
- Disk diffusion method.
- Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US.
- Screening Strategies to Identify New Antibiotics | Bentham Science Publishers.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro | Journal of Antimicrobial Chemotherapy | Oxford Academic.
- "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed.
- Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed.
- Antibiotic Susceptibility Testing.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes.
- Antimicrobial susceptibility of Escherichia coli isolated from diabetic patients in Mogadishu, Somalia - Frontiers.
- Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria - NIH.
- M07-A8 - Regulations.gov.
Sources
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources | Antimicrobial Stewardship & Healthcare Epidemiology | Cambridge Core [resolve.cambridge.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. microbenotes.com [microbenotes.com]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 22. asm.org [asm.org]
- 23. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. grokipedia.com [grokipedia.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of Bromonaphthalene Oxadiazoles as High-Performance Fluorescent Materials: A Guide for Researchers
Introduction: The Strategic Fusion of Naphthalene and Oxadiazole Moieties
In the relentless pursuit of advanced functional materials, the strategic combination of distinct molecular scaffolds has proven to be a powerful approach for engineering novel properties. Bromonaphthalene oxadiazoles have recently emerged as a compelling class of fluorescent materials, garnering significant interest from researchers in materials science, organic electronics, and biomedical imaging. This guide provides a comprehensive overview of the synthesis, photophysical characterization, and diverse applications of these promising compounds, tailored for researchers, scientists, and drug development professionals.
The core principle behind the design of bromonaphthalene oxadiazoles lies in the synergistic interplay between the naphthalene and 1,3,4-oxadiazole moieties. The naphthalene unit, a polycyclic aromatic hydrocarbon, imparts a rigid and planar structure, contributing to high thermal stability and favorable charge transport properties.[1] Its inherent fluorescence is a key contributor to the overall photophysical behavior of the hybrid molecule. The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a well-established electron-deficient system. This characteristic makes it an excellent electron acceptor and transporter, a crucial property for applications in organic light-emitting diodes (OLEDs).[2] The bromine substituent on the naphthalene ring provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical properties.
The combination of an electron-donating naphthalene core (relative to the oxadiazole) and an electron-accepting oxadiazole ring often leads to the formation of a donor-acceptor (D-A) system.[3] This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can significantly influence the fluorescence quantum yield, Stokes shift, and solvatochromic behavior of the molecule.[3]
Synthesis of Bromonaphthalene Oxadiazoles: A Step-by-Step Protocol
Protocol: Synthesis of 2-(6-Bromonaphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole
This protocol outlines a two-step synthesis starting from 6-bromo-2-naphthoic acid.
Step 1: Synthesis of 6-Bromo-N'-benzoyl-2-naphthohydrazide
-
Esterification: Convert 6-bromo-2-naphthoic acid to its corresponding methyl ester by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: Reflux the methyl 6-bromo-2-naphthoate with an excess of hydrazine hydrate in ethanol to yield 6-bromo-2-naphthohydrazide.
-
Acylation: React the 6-bromo-2-naphthohydrazide with benzoyl chloride in a suitable solvent like pyridine or dichloromethane at room temperature to obtain 6-bromo-N'-benzoyl-2-naphthohydrazide.
Step 2: Oxidative Cyclization to form the Oxadiazole Ring
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 6-bromo-N'-benzoyl-2-naphthohydrazide (1 equivalent) in a suitable high-boiling solvent such as phosphorus oxychloride (POCl₃) or toluene.
-
Dehydration and Cyclization: Heat the reaction mixture to reflux. The phosphorus oxychloride acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization.[4] If using toluene, a dehydrating agent like phosphorus pentoxide can be added.[6]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. If POCl₃ was used, neutralize the acidic solution with a base such as sodium bicarbonate until effervescence ceases.
-
Isolation and Purification: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to obtain the pure 2-(6-bromonaphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole.
Caption: Synthetic workflow for 2-(6-bromonaphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole.
Photophysical Characterization: Unveiling the Fluorescent Properties
A thorough understanding of the photophysical properties of bromonaphthalene oxadiazoles is essential for their effective application. The key parameters to be determined are the absorption and emission spectra, the molar extinction coefficient, the Stokes shift, and the fluorescence quantum yield.
Protocol: Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions of the synthesized bromonaphthalene oxadiazole in a variety of spectroscopic grade solvents with differing polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). The concentration should be in the micromolar range to avoid aggregation and inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λabs).
-
Calculate the molar extinction coefficient (ε) at λabs using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λabs.
-
Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).
-
The difference between the absorption and emission maxima (in nanometers or wavenumbers) is the Stokes shift.
-
-
Fluorescence Quantum Yield (ΦF) Determination:
-
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Prepare a series of solutions of both the sample and the standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with absorbances below 0.1 at the excitation wavelength to ensure linearity.
-
Measure the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent.
-
Expected Photophysical Properties
Derivatives of 1,3,4-oxadiazole are known to exhibit strong fluorescence, often in the blue region of the spectrum, with high quantum yields.[7] The incorporation of the naphthalene moiety is expected to influence these properties. The table below summarizes typical photophysical data for related oxadiazole derivatives.
| Compound Class | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Oxadiazole-Fluorene | ~302 | 356-373 | 54-71 | 0.32 - 0.91 | Chloroform | [7] |
| Oxadiazole-Carbazole | 350-400 | 474-495 | >100 | up to 0.89 | Toluene | [8] |
| Naphthalene-Oxadiazole | 320-350 | 380-450 | 53-102 | 0.23 - 0.94 | THF | [9] |
Applications of Bromonaphthalene Oxadiazoles
The unique combination of properties makes bromonaphthalene oxadiazoles suitable for a range of applications, primarily in organic electronics and bioimaging.
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the oxadiazole ring makes these compounds excellent candidates for use as electron transport materials (ETMs) or as emissive materials in OLEDs.[10] Their high thermal stability is also a significant advantage for device longevity.
This protocol describes the fabrication of a simple bilayer OLED using a bromonaphthalene oxadiazole as the electron transport layer.
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate. Anneal the substrate to remove the solvent.
-
Emissive Layer (EML) Deposition: Spin-coat a solution of a suitable emissive polymer (e.g., a polyfluorene derivative) or a host-dopant system onto the HTL. Anneal to remove the solvent.
-
Electron Transport Layer (ETL) Deposition: Deposit the bromonaphthalene oxadiazole as the ETL via thermal evaporation under high vacuum (<10-6 Torr). The thickness of this layer is typically in the range of 20-50 nm.
-
Cathode Deposition: Deposit a low work function metal cathode, such as calcium followed by a protective layer of aluminum, by thermal evaporation.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect the organic layers and the reactive cathode from oxygen and moisture.
Caption: Schematic of a bilayer OLED incorporating a bromonaphthalene oxadiazole ETL.
Fluorescent Probes for Bioimaging
The inherent fluorescence and relatively small size of bromonaphthalene oxadiazoles make them promising candidates for use as fluorescent probes in cellular imaging.[11] Their lipophilic nature may facilitate cell membrane permeability.
This is a general protocol for staining live cells with a fluorescent small molecule probe. Optimization of probe concentration and incubation time will be necessary.
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips and culture in appropriate media until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the bromonaphthalene oxadiazole in a biocompatible solvent like dimethyl sulfoxide (DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a suitable period (e.g., 15-60 minutes).
-
Washing: Remove the probe-containing medium and wash the cells two to three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS) to remove excess probe.[12]
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the excitation and emission wavelengths of the bromonaphthalene oxadiazole.
Caption: General workflow for live cell imaging with a fluorescent probe.
Conclusion and Future Outlook
Bromonaphthalene oxadiazoles represent a versatile and promising class of fluorescent materials with significant potential in both materials science and biological applications. Their straightforward synthesis, tunable photophysical properties, and excellent thermal and chemical stability make them attractive targets for further research and development.[6] Future work in this area will likely focus on the synthesis of novel derivatives with tailored properties, such as red-shifted emission for deeper tissue imaging, and the development of more sophisticated OLED architectures to fully exploit their charge-transporting capabilities. As our understanding of the structure-property relationships in these molecules grows, we can expect to see the emergence of even more advanced and impactful applications for bromonaphthalene oxadiazoles.
References
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health. [Link]
-
Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. PubMed. [Link]
-
Thermally Activated Delayed Fluorescence in 1,3,4-Oxadiazoles with π-Extended Donors. ACS Publications. [Link]
-
New 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids as electron transporting materials for blended-layer organic light emitting diodes. RSC Publishing. [Link]
-
Asymmetric 1,3,4-oxadiazole derivatives containing naphthalene and stilbene units: Synthesis, optical and electrochemical properties. ScienceDirect. [Link]
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Journal of Applicable Chemistry. [Link]
-
Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica. [Link]
-
SYNTHESIS OF 2-(NAPHTHO[2,1-B]FURAN-2-YL)-5-PHENYL-1,3,4- OXADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. PubMed. [Link]
-
SYNTHESIS OF 2-(NAPHTHO[2,1-B]FURAN-2-YL)-5-PHENYL-1,3,4- OXADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units. ResearchGate. [Link]
-
Fluorescence spectral parameters of investigated donor-acceptor-donor molecules. ResearchGate. [Link]
-
Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. [Link]
-
Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. National Institutes of Health. [Link]
-
Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Asymmetric 1,3,4-oxadiazole derivatives containing naphthalene and stilbene units: Synthesis, optical and electrochemical properties. Dyes and Pigments. [Link]
-
Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. PubMed. [Link]
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Journal of Applicable Chemistry. [Link]
-
Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. ACS Publications. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. [Link]
-
Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. ResearchGate. [Link]
-
Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. RSC Publishing. [Link]
-
A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. PubMed. [Link]
Sources
- 1. isca.me [isca.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. New 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids as electron transporting materials for blended-layer organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
High-Performance Liquid Chromatography (HPLC) Purification of 1,3,4-Oxadiazole Derivatives: From Method Development to Scale-Up
Application Note: A-0815
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The reliable synthesis and subsequent high-purity isolation of these derivatives are paramount for accurate downstream biological assays and structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 1,3,4-oxadiazole derivatives using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). We delve into the principles of method development, provide a detailed step-by-step protocol, outline a systematic approach to scale-up, and offer a practical troubleshooting guide to address common purification challenges.
Introduction: The Central Role of Purity
1,3,4-Oxadiazoles are five-membered aromatic heterocyclic compounds known for their metabolic stability and ability to act as bioisosteres for ester and amide functionalities.[1] Their synthesis often involves multi-step reactions that can result in complex crude mixtures containing starting materials, reagents, and side products.[1][2] Preparative HPLC is an indispensable technique for isolating target molecules from these mixtures with high purity, which is a critical prerequisite for obtaining reliable pharmacological and toxicological data.[3][4] This guide focuses on reverse-phase HPLC, the most common and versatile mode for purifying these moderately polar, often aromatic, compounds.[5][6]
Foundational Principles: Why RP-HPLC Works for 1,3,4-Oxadiazoles
Reverse-phase chromatography separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[7]
-
Analyte Properties: 1,3,4-oxadiazole derivatives are typically aromatic and possess moderate polarity. Their retention on a C18 column is primarily driven by hydrophobic interactions between the aromatic rings and substituents on the oxadiazole core and the C18 stationary phase.
-
The Role of the Mobile Phase: A gradient elution is standard, starting with a high percentage of water (weak solvent) and gradually increasing the percentage of organic solvent (strong solvent). This allows weakly retained, polar impurities to elute first, followed by the target compound, and finally, highly retained, nonpolar impurities.
-
Peak Shape and the Importance of Additives: The nitrogen atoms in the oxadiazole ring and in common substituents (like piperazine) can be basic.[8] At neutral pH, these basic sites can interact with residual acidic silanol groups on the silica support of the stationary phase, leading to significant peak tailing.[9][10] To ensure sharp, symmetrical peaks, a mobile phase additive is crucial.
-
Trifluoroacetic Acid (TFA): Typically used at a low concentration (0.05-0.1%), TFA is a strong acid that serves two main purposes.[11][12] First, it lowers the mobile phase pH to ~2, which protonates the basic nitrogen atoms on the analyte, ensuring it exists as a single ionic species.[12] Second, it suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause peak tailing.[9][12] It also acts as a weak ion-pairing agent, which can further improve peak shape for basic compounds.[13]
-
A Systematic Workflow for Purification
Successful purification is not a single event but a logical, multi-step process. The workflow begins with an analytical-scale method development and validation before scaling up to preparative chromatography for bulk isolation.
Caption: General workflow for HPLC purification.
Detailed Protocols
Protocol 1: Analytical Method Development
This step aims to achieve good separation between the target compound and its major impurities on a small-scale analytical column. This optimized method forms the basis for the preparative scale-up.
Objective: To find conditions that provide a retention time (k') > 2 for the target peak and baseline resolution (Rs > 1.5) from adjacent impurities.
Materials:
-
Crude 1,3,4-oxadiazole derivative sample
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material (~1 mg/mL) in a suitable solvent (e.g., 50:50 ACN/Water or DMSO). Filter the sample through a 0.45 µm syringe filter to remove particulates.[6]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Initial Scouting Gradient:
-
Run a fast, broad gradient to quickly determine the approximate elution percentage of your compound.
-
Example Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Use a wavelength identified from UV-Vis spectroscopy or a photodiode array (PDA) detector to monitor multiple wavelengths (e.g., 235 nm and 254 nm).[5]
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, "focused" gradient around the elution point of the target compound.
-
If the target elutes at 6 minutes in the scouting run (corresponding to ~50% B), a good focused gradient would be 40% to 60% B over 15 minutes. This increases the separation (resolution) between the target and closely eluting impurities.[14]
-
-
Final Analytical Method: Once optimal separation is achieved, this method is ready for scale-up.
Protocol 2: Preparative Scale-Up and Purification
The goal here is to transfer the separation achieved at the analytical scale to a larger column to isolate a significant quantity of the pure compound.[15]
Key Principle: To maintain the same resolution during scale-up, the linear velocity of the mobile phase and the gradient profile in terms of column volumes must be kept constant.[3][15]
Materials:
-
Preparative HPLC system with fraction collector
-
Preparative C18 column with the same chemistry and particle size as the analytical column (e.g., 21.2 x 150 mm, 5 µm)
Procedure:
-
Scale-Up Calculations: The flow rate and gradient times must be adjusted based on the column dimensions. The scaling factor (SF) is calculated based on the square of the ratio of the column internal diameters (ID).
-
Scaling Factor (SF) = (ID_prep / ID_analyt)²
-
Example: SF = (21.2 mm / 4.6 mm)² ≈ 21.2
-
Preparative Flow Rate = Analytical Flow Rate × SF
-
Example: 1.0 mL/min × 21.2 = 21.2 mL/min
-
Preparative Gradient Time = Analytical Gradient Time (This stays the same if column lengths are identical).
-
Sample Load: The maximum sample load must be determined empirically, but a general starting point can be estimated by scaling the analytical injection by the SF. Overloading the column leads to peak distortion and poor separation.[4][14][16]
-
-
System Setup and Equilibration:
-
Install the preparative column.
-
Purge the pumps with the prepared mobile phases (A and B).
-
Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes.
-
-
Sample Injection and Purification Run:
-
Dissolve the crude compound in the minimal amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A if possible to avoid peak distortion.[17] The final sample concentration should be as high as possible without causing precipitation.
-
Inject the sample and start the preparative gradient method.
-
Monitor the chromatogram in real-time.
-
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal threshold. Collect the eluent corresponding to the target peak into separate vessels. It is often wise to collect the beginning, middle (apex), and end of the peak into different tubes.
-
-
Post-Purification Analysis and Work-up:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification (>95%, >98%, etc.).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to remove water and TFA, yielding the purified compound as a fluffy solid (often as a TFA salt).[2]
-
Quantitative Data & Parameters
The following tables summarize typical parameters for analytical to preparative scale-up.
Table 1: HPLC Column and Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column ID | 4.6 mm | 21.2 mm |
| Column Length | 150 mm | 150 mm |
| Particle Size | 5 µm | 5 µm |
| Stationary Phase | C18 | C18 (Same Chemistry) |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 5-20 µL | 100 - 2000 µL (Load Dependent) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 40-60% B over 15 min | 40-60% B over 15 min |
Note: These values are illustrative. The optimal sample load for preparative runs must be determined experimentally through a loading study.[18]
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is essential for efficient problem-solving.
Caption: Troubleshooting decision tree for HPLC purification.
Table 2: Detailed Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | 1. Secondary silanol interactions with basic nitrogens.[9][10] 2. Column overloading (concentration).[4] | 1. Ensure mobile phase contains 0.1% TFA to suppress silanol activity. 2. Reduce the mass of sample injected onto the column. |
| Peak Fronting | 1. Column overloading (volume). 2. Sample solvent is much stronger than the mobile phase. | 1. Reduce injection volume. 2. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase conditions.[17] |
| Poor Resolution | 1. Gradient is too steep. 2. Poor selectivity between compounds. | 1. Decrease the gradient slope (e.g., change from 10% B/min to 2% B/min). 2. Try methanol as the organic modifier instead of acetonitrile, as this can alter elution order.[3] Consider a different stationary phase (e.g., Phenyl-Hexyl). |
| Low Recovery | 1. Compound precipitation on the column. 2. Compound degradation in the acidic mobile phase.[19] 3. Irreversible adsorption to the column. | 1. Lower the sample concentration. 2. Perform a stability study of the compound in the mobile phase. If unstable, consider alternative additives like formic acid. 3. Flush the column with a very strong solvent (e.g., Isopropanol) after the run. |
| High Backpressure | 1. Blocked column frit. 2. Precipitated sample in the system. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first). 2. Ensure sample is fully dissolved before injection. |
Conclusion
The successful purification of 1,3,4-oxadiazole derivatives by preparative RP-HPLC is a systematic process that relies on careful method development at the analytical scale, accurate scale-up calculations, and a proactive approach to troubleshooting. By understanding the fundamental chromatographic principles and the specific chemical nature of the 1,3,4-oxadiazole core, researchers can confidently isolate these valuable compounds with the high degree of purity required for advanced drug discovery and development applications.
References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]
-
Preparative Liquid Chromatography Method Scale-Up - Waters Corporation. Available from: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - ResearchGate. Available from: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - MicroSolv. Available from: [Link]
-
Peak Shape Changes Over Time - Waters Corporation. Available from: [Link]
-
Preparative LC scale-up calculator - YMC Europe. Available from: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]
-
Introduction to Preparative HPLC - LCGC International. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior - Journal of Health and Allied Sciences NU. Available from: [Link]
-
How to Obtain Good Peak Shapes - GL Sciences. Available from: [Link]
-
How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC? - ResearchGate. Available from: [Link]
-
LABTips: Preparative HPLC for Purification Workflows - Labcompare.com. Available from: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development - Welch Materials. Available from: [Link]
-
loss of compound during HPLC purification - Chromatography Forum. Available from: [Link]
-
Key Concepts and Considerations of Preparative Liquid Chromatography - Welch Materials. Available from: [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions - LCGC International. Available from: [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. Available from: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - ACS Omega. Available from: [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. Available from: [Link]
-
Principles in preparative HPLC - University of Warwick. Available from: [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. Available from: [Link]
-
Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? - Quora. Available from: [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. Available from: [Link]
-
the role of TFA on Reverse phase chromatography? - Chromatography Forum. Available from: [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labcompare.com [labcompare.com]
- 4. welch-us.com [welch-us.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. quora.com [quora.com]
- 12. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 18. Preparative LC scale-up calculator [ymc.eu]
- 19. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
Application Note & Protocols: Strategic Synthesis of Novel 2-(Naphthalen-2-yl)-5-methyl-1,3,4-oxadiazole Analogs via Palladium-Catalyzed Cross-Coupling
Abstract: This guide provides a comprehensive framework for the synthesis of novel analogs based on the 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole scaffold. Recognizing the significance of the 1,3,4-oxadiazole core and the naphthalene moiety in medicinal chemistry, this document details a strategic approach to molecular diversification. The bromine atom on the naphthalene ring serves as a versatile synthetic handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. We present a detailed, field-tested protocol for the Suzuki-Miyaura coupling, complete with mechanistic insights, characterization guidelines, and troubleshooting advice. This application note is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel, high-value compounds.
Introduction: The Scientific Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] When hybridized with a naphthalene moiety—a structural component found in numerous bioactive agents—the resulting framework becomes a compelling starting point for drug discovery programs.[6][7]
The core molecule, This compound , is an ideal precursor for analog development. The chemically robust C-Br bond at the 6-position of the naphthalene ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of a diverse library of analogs. This strategy allows for the fine-tuning of physicochemical and pharmacological properties, which is a cornerstone of modern lead optimization.
The Synthetic Strategy: A Modular Approach
Our strategy hinges on the functionalization of the aryl bromide. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. By selecting an appropriate coupling partner (e.g., a boronic acid for Suzuki coupling, an amine for Buchwald-Hartwig amination, or an alkyne for Sonogashira coupling), a vast chemical space can be explored from a single, common intermediate.
Starting Material: Properties & Synthesis
The primary building block for the protocols described herein is this compound.
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Reference |
| CAS Number | 1133115-80-6 | [8] |
| Molecular Formula | C₁₃H₉BrN₂O | [8] |
| Molecular Weight | 289.13 g/mol | [8] |
| Canonical SMILES | CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | [8] |
Protocol 1: Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of 1,2-diacylhydrazine precursors.[1] A common and effective method involves the reaction of an acylhydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride.
Exemplar Route:
-
Hydrazide Formation: 6-Bromonaphthalene-2-carboxylic acid is converted to its corresponding acylhydrazide (6-bromo-2-naphthohydrazide) by reaction with hydrazine hydrate, often following an initial conversion to the methyl ester.
-
Acylation: The resulting hydrazide is then acylated with acetic anhydride or acetyl chloride to form the N'-acetyl-6-bromo-2-naphthohydrazide precursor.
-
Cyclodehydration: The diacylhydrazine intermediate is heated in a dehydrating agent such as POCl₃ or subjected to thermal or microwave-assisted cyclization to yield the target 1,3,4-oxadiazole.[1][3]
Note: This is a generalized procedure. Researchers should consult specific literature precedents for detailed experimental conditions.
Core Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 2-(6-Aryl-naphthalen-2-yl)-5-methyl-1,3,4-oxadiazole analogs.
Materials and Equipment
-
Reagents: this compound, desired aryl/heteroaryl boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), and deionized water.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas inlet, standard laboratory glassware, Thin Layer Chromatography (TLC) plates, rotary evaporator, and column chromatography setup (silica gel).
Protocol 2: Step-by-Step Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.2–1.5 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Introduction: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03–0.05 eq).
-
Causality Note: Pd(PPh₃)₄ is a robust, well-established catalyst for Suzuki couplings. The Pd(0) center is essential for the initial oxidative addition step with the aryl bromide. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Causality Note: The dioxane solubilizes the organic reagents, while the water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the crucial transmetalation step.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material spot is consumed (typically 4–12 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Protocol 3: Product Purification and Isolation
-
Quenching: Dilute the cooled reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.
Protocol 4: Structural Characterization
Confirm the identity and purity of the synthesized analog using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the presence of protons and carbons corresponding to both the original scaffold and the newly introduced aryl group. The disappearance of the characteristic downfield aromatic signals of the bromo-naphthalene and the appearance of new aromatic signals are key indicators of success.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the new molecule.
Mechanistic Insights: The Suzuki-Miyaura Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving the palladium center.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base (e.g., K₂CO₃), transfers its organic group (Ar²) to the palladium center, displacing the bromide and forming a di-organopalladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Scope and Troubleshooting
The true power of this protocol lies in its versatility. A wide range of commercially available boronic acids can be employed to generate a structurally diverse library.
Table 2: Representative Scope of Suzuki-Miyaura Coupling Partners
| Boronic Acid (R-B(OH)₂) | Expected Analog (R-group) | Potential Application Focus |
| Phenylboronic acid | Phenyl | Core structural modification |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Modulating electronic properties, H-bond acceptor |
| Pyridin-3-ylboronic acid | 3-Pyridyl | Improving solubility, introducing H-bond acceptor |
| Thiophen-2-ylboronic acid | 2-Thienyl | Bioisosteric replacement for phenyl ring |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(CF₃)phenyl | Enhancing metabolic stability and lipophilicity |
Troubleshooting Common Issues:
-
Low or No Reaction: Check the quality of the palladium catalyst (ensure it is not oxidized). Ensure the reaction was maintained under a strictly inert atmosphere. The base may be old or hydrated; use freshly dried K₂CO₃.
-
Recovery of Starting Material: This indicates a failed reaction (see above) or an issue with the transmetalation step. Trying a stronger base (e.g., Cs₂CO₃) or a different solvent system may help.
-
Formation of Side Products (e.g., Homo-coupling): This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time and consider a more active, lower-loading catalyst system if issues persist.
Conclusion
The protocols outlined in this application note provide a robust and highly adaptable platform for the synthesis of novel 2-(naphthalen-2-yl)-5-methyl-1,3,4-oxadiazole analogs. By leveraging the strategic placement of a bromine atom, researchers can employ powerful palladium-catalyzed cross-coupling reactions to systematically modify the core structure. This approach accelerates the drug discovery process by enabling the rapid generation of diverse chemical entities for biological screening, facilitating the exploration of structure-activity relationships, and ultimately aiding in the development of new therapeutic agents.[9][10]
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 14694-14713. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1839-1854. [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]
-
Possible applications of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2024). MDPI. [Link]
-
Gomółka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2441. [Link]
-
Al-Ostath, A., et al. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1753. [Link]
-
Faheem, M., et al. (2018). Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumour inhibition, antioxidant, analgesic and anti-inflammatory actions. Farmacia, 66(6), 993-1001. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Science. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of PharmTech Research. Retrieved January 17, 2026, from [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
This compound suppliers USA. (n.d.). ChemSources. Retrieved January 17, 2026, from [Link]
-
Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2013). Der Pharma Chemica. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
- 9. rroij.com [rroij.com]
- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer activity evaluation of naphthalene-containing oxadiazoles
Application Note & Protocol
Title: Comprehensive Evaluation of the Anticancer Activity of Naphthalene-Containing Oxadiazoles: From In Vitro Screening to Mechanistic Insights
Introduction: The Therapeutic Potential of Naphthalene-Oxadiazole Scaffolds
The search for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. When coupled with a naphthalene ring, a bicyclic aromatic hydrocarbon known for its ability to intercalate with DNA, the resulting hybrid molecule presents a promising scaffold for the development of potent cytotoxic agents.
This application note provides a comprehensive guide for researchers to systematically evaluate the anticancer potential of novel naphthalene-containing oxadiazole derivatives. The protocols outlined herein cover a multi-tiered approach, beginning with initial cytotoxicity screening across a panel of cancer cell lines, followed by in-depth mechanistic studies to elucidate the mode of action, including the induction of apoptosis and cell cycle arrest. The causality behind experimental choices and the inclusion of self-validating controls are emphasized to ensure the generation of robust and reproducible data.
Principle of the Assays
The evaluation of a potential anticancer compound requires a multi-faceted approach. We begin with a broad screening to determine the compound's ability to inhibit cell proliferation or induce cell death. A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Once a compound shows significant cytotoxic activity, the next logical step is to determine how it is killing the cancer cells. A primary mechanism for many chemotherapeutic agents is the induction of apoptosis , or programmed cell death. This can be effectively quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining . In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Furthermore, many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle . By treating cells with the compound and staining their DNA with a fluorescent dye like Propidium Iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry. An accumulation of cells in a particular phase suggests that the compound may be interfering with the molecular machinery governing that stage of cell division.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel compound's anticancer properties, from initial screening to mechanistic elucidation.
Caption: Workflow for Anticancer Drug Evaluation.
Materials and Reagents
-
Cell Lines: Human breast cancer (MCF-7), lung carcinoma (A549), cervical cancer (HeLa), or other relevant cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
-
Reagents for Cell Cycle Analysis:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100).
-
70% Ethanol (ice-cold).
-
-
General Labware and Equipment:
-
96-well and 6-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (for MTT assay).
-
Flow cytometer.
-
Inverted microscope.
-
Laminar flow hood.
-
Standard cell counting equipment (hemocytometer or automated cell counter).
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of the naphthalene-containing oxadiazole required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control" (medium only). Incubate the plate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Table 1: Example Data Presentation for IC50 Values
| Compound | Cell Line | IC50 (µM) ± SD |
| Naph-Oxa-1 | MCF-7 | 12.5 ± 1.8 |
| Naph-Oxa-1 | A549 | 8.7 ± 0.9 |
| Naph-Oxa-1 | HeLa | 15.2 ± 2.1 |
| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with the test compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the naphthalene-containing oxadiazole at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use trypsin-EDTA. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation: The flow cytometry data will generate a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells. Sum the percentages of the lower right and upper right quadrants to get the total apoptotic cell population.
-
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect and wash the cells as described in the apoptosis protocol (Step 2 and 3).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to ensure that only DNA is stained by degrading any RNA present.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Mechanism of Action & Target Validation
Many anticancer drugs that induce apoptosis do so by modulating the expression of key regulatory proteins. A common pathway involves the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax), and the caspase cascade, which executes the apoptotic program. A working hypothesis for a naphthalene-containing oxadiazole could be the downregulation of Bcl-2, leading to the activation of executioner caspases like Caspase-3. This can be investigated using Western blotting.
Caption: Hypothesized Apoptotic Pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT results | Inconsistent cell seeding; contamination. | Ensure a single-cell suspension before seeding; practice sterile techniques. |
| Low signal in apoptosis assay | Compound is cytostatic, not cytotoxic; incubation time is too short. | Increase incubation time or compound concentration; perform cell cycle analysis to check for arrest. |
| All cells are PI positive | Harsh trypsinization; cells were already dead before staining. | Use a gentler cell detachment method; ensure analysis is performed promptly after staining. |
| No cell cycle arrest observed | Compound acts through a different mechanism; incorrect dose. | Test multiple concentrations and time points; investigate other mechanisms like apoptosis or senescence. |
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(9). [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]
Application Notes & Protocols: The 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole Scaffold in Drug Discovery
An Application Note for Drug Discovery Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utility of the 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole scaffold as a promising starting point in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring is a privileged heterocyclic motif, frequently employed as a bioisosteric replacement for amide and ester groups to improve metabolic stability and pharmacokinetic profiles.[1][2][3] When combined with a bulky, lipophilic bromonaphthalene moiety, this scaffold offers unique opportunities for interaction with a wide range of biological targets. Naphthalene-based derivatives are present in numerous FDA-approved drugs, highlighting their therapeutic relevance.[4][5] This guide details the scientific rationale for this scaffold, a robust protocol for its synthesis and characterization, and standardized methodologies for evaluating its biological activity, including cytotoxicity and enzyme inhibition assays.
Scientific Rationale: A Scaffold of Strategic Importance
The design of this compound is a deliberate fusion of three key structural motifs, each contributing distinct and advantageous properties for drug discovery.
The 1,3,4-Oxadiazole Core: The Bioisosteric Anchor
The 1,3,4-oxadiazole ring is a five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[6] Its primary value lies in its function as a bioisostere for amide and ester functionalities.[1][2]
-
Causality of Choice : Amide and ester groups are susceptible to hydrolysis by metabolic enzymes (e.g., amidases, esterases), leading to poor in vivo stability and short half-lives. The 1,3,4-oxadiazole ring is chemically and thermally stable, resisting metabolic degradation and enhancing the compound's overall stability.[1][7]
-
Pharmacokinetic Advantage : Compared to its 1,2,4-oxadiazole isomer, the 1,3,4-oxadiazole typically exhibits lower lipophilicity (logD), which can lead to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interaction capabilities of the carbonyl oxygen in amides and esters.[8]
The Naphthalene Moiety: The Binding Pharmacophore
Naphthalene is a bicyclic aromatic hydrocarbon that provides a large, planar, and lipophilic surface. This feature is critical for establishing strong interactions with biological targets.[4][9]
-
Mechanism of Interaction : The extended π-system of the naphthalene ring is ideal for engaging in π-π stacking and hydrophobic interactions within the active sites of proteins, such as enzymes or receptors.[10] This is a common binding motif found in a wide array of therapeutics, including the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine.[4]
The Bromo-Substituent: The Vector for Optimization
The strategic placement of a bromine atom on the naphthalene ring serves two purposes:
-
Modulation of Activity : As a halogen, bromine can alter the electronic properties of the naphthalene ring and participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a target protein.
-
Synthetic Handle : The bromine atom is a versatile functional group for further chemical elaboration. It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of a diverse library of analogs for Structure-Activity Relationship (SAR) studies.
This combination of a stable bioisosteric core, a potent binding pharmacophore, and a handle for synthetic diversification makes this scaffold a highly attractive starting point for identifying novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[11][12][13][14]
Synthesis and Characterization Protocol
A robust and reproducible synthesis is the foundation of any screening campaign. The following protocol outlines a standard, efficient method for preparing 2,5-disubstituted-1,3,4-oxadiazoles.[15][16]
Proposed Synthetic Pathway
The synthesis proceeds via a two-step process starting from the commercially available 6-bromo-2-naphthoic acid. The key transformation is the phosphorus oxychloride (POCl₃)-mediated cyclodehydration of an N-acylhydrazide intermediate.
Caption: Proposed two-step synthesis of the target scaffold.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-Bromo-2-naphthohydrazide
-
To a round-bottom flask, add 6-bromo-2-naphthoic acid (1.0 eq) and thionyl chloride (SOCl₂, 5.0 eq).
-
Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude 6-bromo-2-naphthoyl chloride is used directly in the next step.
-
Dissolve the crude acid chloride in ethanol (EtOH) and cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 6-bromo-2-naphthohydrazide.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend 6-bromo-2-naphthohydrazide (1.0 eq) in an excess of acetic anhydride.
-
Add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise to the suspension at 0°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final compound.
Analytical Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques.[17][18]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and proton environment analysis. | Signals in the aromatic region (δ 7-9 ppm) corresponding to the naphthalene protons. A singlet in the upfield region (δ ~2.5 ppm) corresponding to the methyl group protons.[19] |
| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to the naphthalene carbons, the two distinct carbons of the oxadiazole ring (typically δ ~160-165 ppm), and the methyl carbon.[20] |
| Mass Spec (HRMS) | Molecular weight and formula confirmation. | The molecular ion peak ([M+H]⁺) should correspond to the exact mass of C₁₃H₉BrN₂O. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.[17] |
| FT-IR | Functional group identification. | Characteristic peaks for C=N stretching (~1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (~1070 cm⁻¹), and aromatic C-H stretching. Absence of N-H and C=O peaks from the hydrazide precursor.[18] |
Application in Biological Screening
The broad biological activity profile of related oxadiazole and naphthalene derivatives suggests this scaffold could be active in multiple therapeutic areas.[4][13][21] A logical screening cascade is essential to identify and validate its potential.
General Screening Workflow
Caption: A logical workflow for the biological evaluation of the scaffold.
Core Experimental Protocols
The following protocols are fundamental for the initial biological characterization of the title compound. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[22] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[23][24]
Materials:
-
Target cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[11]
-
Normal, non-cancerous cell line for selectivity assessment (e.g., V-79).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom sterile microplates.
-
Test compound stock solution (10 mM in DMSO).
-
MTT reagent (5 mg/mL in sterile PBS).[23]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[23]
-
Positive control (e.g., Doxorubicin).
-
Microplate reader (absorbance at 570 nm, reference at 630 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls: Include wells for untreated cells (medium only), vehicle control (DMSO concentration matching the highest test compound concentration), and a positive control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[23]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Metabolically active cells will produce purple formazan crystals.[22]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[23][25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Generic Enzyme Inhibition Assay
This protocol provides a template that can be adapted for various enzymes (e.g., kinases, proteases, cholinesterases).[14] The principle involves measuring the enzyme's activity in the presence and absence of the inhibitor.
Materials:
-
Target enzyme.
-
Enzyme-specific substrate.
-
Assay buffer.
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate product).
-
Test compound stock solution (10 mM in DMSO).
-
Positive control inhibitor.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer, substrate (no enzyme).
-
Negative Control (100% activity): Enzyme, buffer, and vehicle (DMSO).
-
Positive Control: Enzyme, buffer, and a known inhibitor.
-
Test Wells: Enzyme, buffer, and serial dilutions of the test compound.
-
-
Pre-incubation: Add the enzyme to the wells containing buffer and inhibitor/vehicle. Incubate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately begin reading the absorbance or fluorescence at regular intervals for a set period (e.g., 15-30 minutes). The rate of change in signal corresponds to the enzyme's activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
Data Interpretation and Next Steps
Structure-Activity Relationship (SAR) Exploration
After initial hits are identified, the next logical step is to perform SAR studies to improve potency and selectivity. The this compound scaffold is well-suited for this.
Caption: Key modification points for SAR studies on the scaffold.
-
Position 5 (Methyl Group): The methyl group can be replaced with larger alkyl chains (ethyl, propyl), cyclic groups (cyclopropyl), or aromatic rings to probe the steric tolerance of the target's binding pocket.[26]
-
Position 6' (Bromo Group): The bromine can be used in cross-coupling reactions to introduce a wide variety of substituents. This is a powerful strategy to explore new interactions and significantly modulate the compound's properties.
By systematically synthesizing and testing these analogs, a detailed understanding of the SAR can be developed, guiding the rational design of more potent and drug-like candidates.
References
-
Bozorova, S. Z., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 1-59. Available at: [Link]
-
Ramesh, A., et al. (2024). Pharmacological Evaluation of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences & Pharma Research, 10(1), 26-34. Available at: [Link]
-
Kumar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 9(25), e202400989. Available at: [Link]
-
Hofmann, J., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(2), 356-369. Available at: [Link]
-
Singh, S., et al. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Mini-Reviews in Medicinal Chemistry, 24(20), 1800-1821. Available at: [Link]
-
Ulander, J., & Sköld, C. (2017). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(3), 255-257. Available at: [Link]
-
Tiwari, A., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. 3 Biotech, 8(1), 32. Available at: [Link]
-
Willand, N., et al. (2012). Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry, 55(17), 7674-7685. Available at: [Link]
-
Peduto, A., et al. (2024). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases, 10(6), 2222-2238. Available at: [Link]
-
Li, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200384. Available at: [Link]
-
Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). Available at: [Link]
- Mohite, S. K., & Magdum, C. S. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10), 1083-1102.
-
Gąsiorowska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
Huang, D., et al. (2014). Asymmetric 1,3,4-oxadiazole derivatives containing naphthalene and stilbene units: synthesis, optical and electrochemical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 509-516. Available at: [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Kuras, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds, 43(6), 5650-5674. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Heterocycles in Medicinal Chemistry. Molecules. Retrieved from [Link]
-
Radi, S., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(8), 6684-6697. Available at: [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole as enzyme inhibitors. Retrieved from [Link]
- Fahim, A. M., et al. (2018). Exploring novel bromo heterocyclic scaffold and theoretical explanation of their biological actions. Journal of Molecular Structure, 1176, 408-418.
-
Pu, X., et al. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters, 23(17), 6858-6862. Available at: [Link]
-
Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. Available at: [Link]
-
Makar, S., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. Available at: [Link]
-
Cagle, C. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Honors Theses, 658. Available at: [Link]
-
Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6828. Available at: [Link]
-
ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. Retrieved from [Link]
-
Kaur, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 589-611. Available at: [Link]
- Ölmez, N. A., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Medicinal Chemistry Research, 33(1), 1-16.
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples for naphthalene containing marketed drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole. Retrieved from [Link]
-
Ullah, A., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46979-46995. Available at: [Link]
-
Chopra, B., et al. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-13. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Retrieved from [Link]
-
Ullah, A., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46979-46995. Available at: [Link]
-
Raj, R., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3987-4001. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). BIOLOGICALLY ACTIVE OXADIAZOLE. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmspr.in [ijmspr.in]
- 7. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. journalspub.com [journalspub.com]
- 19. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jusst.org [jusst.org]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. broadpharm.com [broadpharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole | C15H13BrN2O | CID 46739358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method for preparing 2,5-disubstituted-1,3,4-oxadiazoles from hydrazides
Application Notes & Protocols
Efficient Synthetic Strategies for the Preparation of 2,5-Disubstituted-1,3,4-Oxadiazoles from Hydrazides
Abstract
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, frequently employed as a metabolically robust bioisostere for amide and ester functionalities.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6][7] This guide provides researchers, chemists, and drug development professionals with a detailed overview of reliable and efficient methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles, with a primary focus on protocols originating from readily accessible hydrazide precursors. Three principal strategies are detailed: the classical dehydrative cyclization of 1,2-diacylhydrazines, the versatile oxidative cyclization of N-acylhydrazones, and modern, streamlined one-pot methodologies. Each section elucidates the underlying chemical principles, offers field-tested insights into experimental choices, and presents detailed, step-by-step protocols to ensure reproducibility and success.
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
The five-membered 1,3,4-oxadiazole ring is a highly sought-after scaffold in modern drug discovery. Its unique electronic properties, planar structure, and capacity for hydrogen bonding contribute to its ability to interact with diverse biological targets.[6] A key advantage is its role as a bioisostere, where it replaces labile ester or amide groups in a lead compound. This substitution often enhances metabolic stability, improves pharmacokinetic profiles, and can modulate receptor binding affinity.[8]
Given its importance, the development of efficient, scalable, and versatile synthetic routes is paramount. Hydrazides (R-CO-NHNH₂) serve as ideal starting materials due to their commercial availability and straightforward reactivity, providing a direct pathway to the N-N bond integral to the oxadiazole core. This document details the most common and effective transformations of hydrazides into this privileged heterocyclic system.
Overview of Synthetic Pathways
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from hydrazides can be broadly categorized into two primary mechanistic routes: dehydrative methods and oxidative methods. These can be performed as multi-step sequences or as optimized one-pot procedures.
Figure 2: Workflow for the two-step dehydrative cyclization method.
Step-by-Step Methodology:
-
Synthesis of 1,2-Diacylhydrazine Intermediate:
-
In a round-bottom flask, dissolve 4-methylbenzohydrazide (1.50 g, 10 mmol) in anhydrous pyridine (20 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Add benzoyl chloride (1.47 g, 1.16 mL, 10.5 mmol) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
The white precipitate of 1-benzoyl-2-(4-methylbenzoyl)hydrazine is collected by vacuum filtration, washed thoroughly with water, and dried.
-
-
Cyclodehydration to form 1,3,4-Oxadiazole:
-
Place the dried diacylhydrazine intermediate (2.54 g, 10 mmol) in a flask.
-
Carefully add phosphorus oxychloride (10 mL) in a fume hood.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 5-7 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto 250 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from hot ethanol to yield pure 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole.
-
Field Insights and Troubleshooting
-
Trustworthiness: This method is robust but requires careful handling of corrosive reagents (POCl₃, acyl chlorides). The workup must be performed cautiously, especially the quenching of POCl₃ with ice, which is highly exothermic.
-
Expertise: The primary drawback is the harshness of the dehydrating agents, which can be incompatible with sensitive functional groups on the R¹ or R² substituents. If charring or decomposition is observed, milder dehydrating agents like trifluoroacetic anhydride or Burgess reagent can be explored. [4]* Purity: Incomplete reaction can leave uncyclized diacylhydrazine. A basic wash during workup can help remove any unreacted acidic starting materials. Recrystallization is usually sufficient for purification.
Method 2: Oxidative Cyclization of N-Acylhydrazones
A milder and more versatile alternative to classical dehydration is the oxidative cyclization of N-acylhydrazones. This method first involves the condensation of a hydrazide with an aldehyde to form an acylhydrazone, which is then cyclized in the presence of an oxidizing agent.
Principle and Rationale
The initial condensation between the hydrazide and aldehyde is typically a straightforward reaction that forms the C=N bond of the acylhydrazone intermediate. This intermediate then undergoes an oxidative C-O bond formation to close the ring. [9]The key advantage here is the avoidance of strongly acidic and high-temperature conditions.
Causality of Reagent Choice: A variety of oxidizing agents can effect this transformation.
-
Iodine (I₂): Molecular iodine is a popular choice as it is inexpensive, effective, and relatively mild. [10][9]It facilitates the cyclization, often in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the HI byproduct. [9]* Copper(II) Salts: Cu²⁺ has been shown to be a highly selective agent for this transformation and is the basis for fluorescent "turn-on" sensors for copper ions. [11]* Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane can also be used. [12]* Photocatalysis: Recent methods utilize visible light and a photocatalyst, offering an environmentally benign approach that generates H₂ as the only byproduct. [12][13]
Experimental Protocol: Iodine-Mediated Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
This one-pot protocol demonstrates the condensation and subsequent iodine-mediated oxidative cyclization. [9]
Figure 3: Workflow for the one-pot oxidative cyclization method.
Step-by-Step Methodology:
-
To a sealable reaction vessel, add benzohydrazide (1.36 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), and molecular iodine (I₂, 3.81 g, 15 mmol).
-
Add dimethyl sulfoxide (DMSO, 30 mL) as the solvent.
-
Seal the vessel and heat the mixture in an oil bath at 80-100 °C for 2-4 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMSO and inorganic salts.
-
Dry the crude product and purify by recrystallization from an ethanol/water mixture to obtain pure 2,5-diphenyl-1,3,4-oxadiazole.
Field Insights and Troubleshooting
-
Trustworthiness: This method is generally safer and more functional-group tolerant than the dehydrative approach. The one-pot nature makes it highly efficient.
-
Expertise: The key is the complete consumption of the acylhydrazone intermediate. If the reaction stalls, a slight excess of the oxidizing agent or extended reaction time may be necessary. The choice of solvent can be critical; while DMSO is common, other polar aprotic solvents like DMF can also be used.
-
Catalytic Systems: To improve atom economy and reduce waste, catalytic systems using iodine with a stoichiometric re-oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) have been developed and are preferable for greener synthesis. [10]
Comparative Summary of Methods
The selection of a synthetic method depends on factors such as substrate scope, desired yield, scalability, and available equipment. The table below provides a comparative overview.
| Feature | Method 1: Dehydrative Cyclization | Method 2: Oxidative Cyclization | Method 3: Modern One-Pot (e.g., Cu-catalyzed) |
| Starting Materials | Hydrazide, Acyl Chloride/Acid | Hydrazide, Aldehyde | Carboxylic Acid, Hydrazide, Aryl Halide |
| Key Reagent(s) | POCl₃, PPA, SOCl₂ [4][10] | I₂, K₂CO₃ [9]or Cu(II) salts [11] | CuI, Ligand (e.g., 1,10-phenanthroline), Base [14][15] |
| Reaction Conditions | High temperature, harsh acidic | Mild to moderate temp., often basic | Moderate to high temp., requires inert atmosphere |
| Typical Yields | 60-90% | 75-95% | 65-85% |
| Pros | Utilizes simple, inexpensive reagents. | Milder conditions, good functional group tolerance, often one-pot. | High efficiency, builds complexity quickly, avoids pre-functionalization. |
| Cons | Harsh conditions limit substrate scope, corrosive reagents. | Stoichiometric oxidant often needed, potential for over-oxidation. | Requires catalyst, ligands, and inert atmosphere; may be more costly. |
Conclusion
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from hydrazides is a well-established and vital transformation in organic and medicinal chemistry. While the classical dehydrative cyclization of 1,2-diacylhydrazines remains a viable and powerful method, modern approaches such as the iodine-mediated oxidative cyclization of N-acylhydrazones offer milder conditions and broader substrate compatibility. For streamlined discovery efforts, advanced one-pot, metal-catalyzed protocols provide rapid access to diverse libraries of these important heterocyclic compounds from simple carboxylic acids. [14][16]The choice of method should be guided by the specific molecular target, the sensitivity of its functional groups, and considerations of efficiency and environmental impact.
References
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. Available at: [Link]
-
Gong, D., et al. (2012). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 10(46), 9206-9209. Available at: [Link]
-
Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. Chemical Science, 12, 3815-3822. Available at: [Link]
-
Yu, W., et al. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. The Journal of Organic Chemistry, 78(20), 10337-10343. Available at: [Link]
-
Kavala, V., et al. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 3(48), 25881-25885. Available at: [Link]
-
Reddy, T. R., et al. (2017). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. The Journal of Organic Chemistry, 82(13), 6948-6955. Available at: [Link]
-
An Expeditious and Convenient One Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). Bentham Science. Retrieved from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Preprints.org. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. Available at: [Link]
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (2021). Journal of University of Shanghai for Science and Technology, 23(6). Available at: [Link]
-
Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Semantic Scholar. Retrieved from [Link]
-
Liu, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319. Available at: [Link]
-
Kumar, R., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie, 353(8), e2000092. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650. Available at: [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. Available at: [Link]
-
A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. (2009). ResearchGate. Retrieved from [Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2021). ResearchGate. Retrieved from [Link]
-
Asghari, S., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian journal of pharmaceutical research, 14(3), 895-901. Available at: [Link]
-
Chobe, M., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. rroij.com [rroij.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. jusst.org [jusst.org]
- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44897E [pubs.rsc.org]
- 11. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for Antifungal Assay of Novel Oxadiazole Compounds
Introduction: The Emergence of Oxadiazoles in Antifungal Drug Discovery
The rising incidence of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, presents a formidable threat to global public health.[1] This has catalyzed an urgent search for novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention are the oxadiazole derivatives.[2][3] The 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds are present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antifungal activity.[2][3][4] Their versatile synthesis and diverse substitution patterns allow for the fine-tuning of their biological activity, making them promising candidates for the development of new antifungal drugs.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antifungal activity of novel oxadiazole compounds. The methodologies detailed herein are grounded in the authoritative guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[6][7][8] We will delve into the principles of broth microdilution and disk diffusion assays, explain the rationale behind critical experimental steps, and provide a framework for data analysis and interpretation.
Core Principle: Determining In Vitro Antifungal Susceptibility
The primary objective of in vitro antifungal susceptibility testing is to determine the minimum concentration of a drug that inhibits the visible growth of a specific fungus.[9] This value, known as the Minimum Inhibitory Concentration (MIC), is a critical parameter in the early stages of drug discovery.[6][9] It provides a quantitative measure of a compound's potency and allows for the comparison of its activity against a panel of clinically relevant fungal pathogens. Two widely accepted methods for determining antifungal susceptibility are the broth microdilution method and the disk diffusion method.[6]
Method 1: Broth Microdilution Assay for MIC Determination
The broth microdilution method is considered the gold-standard for determining the MIC of an antifungal agent.[1][6][10] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[6][10]
Scientific Rationale
The choice of media and buffering agents is critical for ensuring reproducible results. RPMI 1640 medium is the standard for antifungal susceptibility testing as it is a chemically defined medium that supports the growth of most clinically relevant fungi.[6] It is buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 to maintain a stable pH environment throughout the incubation period, as pH fluctuations can affect both fungal growth and compound activity.[6] The inoculum size is meticulously controlled to ensure that the number of fungal cells is consistent across all wells, which is crucial for accurate MIC determination.[1][6]
Experimental Workflow: Broth Microdilution
Caption: Workflow for the broth microdilution antifungal assay.
Detailed Protocol: Broth Microdilution
Materials:
-
Novel oxadiazole compounds
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate
-
MOPS buffer
-
Sterile 96-well, U-shaped bottom microtiter plates[6]
-
Clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11][12]
-
Standard antifungal drugs (e.g., fluconazole, amphotericin B)
-
Spectrophotometer or plate reader (optional)
-
Incubator (35°C)
Step-by-Step Procedure:
-
Preparation of Media: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0 according to the manufacturer's instructions.
-
Preparation of Oxadiazole Compounds:
-
Dissolve the oxadiazole compounds in a minimal amount of DMSO to create a high-concentration stock solution.
-
Prepare a working solution of the compound in RPMI 1640 medium. The final concentration of DMSO should not exceed 1% (v/v) as higher concentrations can inhibit fungal growth.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[1]
-
-
Plate Setup:
-
In a 96-well plate, perform serial twofold dilutions of the oxadiazole compound in RPMI 1640 medium to a final volume of 100 µL per well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Also, include wells with a standard antifungal drug as a reference.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours. The incubation time may vary depending on the growth rate of the fungal species being tested.[1]
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[10]
-
For yeasts, the endpoint is typically a prominent decrease in turbidity (approximately 50% reduction in growth). For filamentous fungi, it is the lowest concentration that prevents all visible growth.[7]
-
The MIC can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Method 2: Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative or semi-quantitative method for assessing antifungal activity.[6][13][14] It involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a fungal suspension.[15]
Scientific Rationale
As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the fungus is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[6][15] The diameter of this zone is proportional to the antifungal activity of the compound and its diffusion characteristics in the agar.[6] Mueller-Hinton agar supplemented with glucose and methylene blue is the recommended medium for this assay, as it supports good fungal growth and enhances the definition of the inhibition zone.[6]
Experimental Workflow: Disk Diffusion
Caption: Workflow for the disk diffusion antifungal assay.
Detailed Protocol: Disk Diffusion
Materials:
-
Novel oxadiazole compounds
-
Appropriate solvent (e.g., DMSO)
-
Sterile 6-mm paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[6]
-
Petri dishes (100 mm)
-
Clinically relevant fungal strains
-
QC strains
-
Standard antifungal disks
-
Sterile cotton swabs
-
Ruler or calipers
Step-by-Step Procedure:
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar with glucose and methylene blue and pour it into Petri dishes to a uniform depth of approximately 4 mm.
-
Preparation of Disks:
-
Dissolve the oxadiazole compound in a suitable solvent to a known concentration.
-
Apply a specific volume of the compound solution to each sterile paper disk and allow the solvent to evaporate completely.
-
-
Preparation of Fungal Inoculum: Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Application of Disks:
-
Aseptically place the impregnated disks onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Also, place a standard antifungal disk as a control.
-
-
Incubation: Invert the plates and incubate them at 35°C for 24 to 48 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
Data Analysis and Interpretation
MIC Data from Broth Microdilution
The MIC value is the primary endpoint of the broth microdilution assay. For novel compounds, it is essential to compare their MIC values against those of standard antifungal drugs.
Table 1: Hypothetical MIC Data for Novel Oxadiazole Compounds
| Compound | C. albicans ATCC 90028 MIC (µg/mL) | C. neoformans H99 MIC (µg/mL) | A. fumigatus ATCC 204305 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Oxadiazole-1 | 4 | 8 | 16 | 1 |
| Oxadiazole-2 | 0.5 | 1 | 2 | 1 |
| Oxadiazole-3 | 32 | >64 | >64 | 1 |
| Control | ||||
| Fluconazole | 1 | 8 | >64 | N/A |
| Amphotericin B | 0.5 | 0.25 | 1 | N/A |
Interpretation:
-
Potency: A lower MIC value indicates higher potency. In the table above, Oxadiazole-2 shows the most potent activity.
-
Spectrum of Activity: Assess the activity of the compound against a range of fungi (yeasts and molds) to determine its spectrum.
-
Comparison to Standards: Compare the MIC values to those of established antifungal drugs to gauge the relative efficacy of the novel compound.
-
Clinical Breakpoints: For established drugs, CLSI and EUCAST provide clinical breakpoints to categorize isolates as susceptible (S), intermediate (I), or resistant (R).[9][16][17] For novel compounds, these breakpoints do not exist, and initial assessment is based on relative potency.
Zone of Inhibition Data from Disk Diffusion
The diameter of the zone of inhibition provides a qualitative measure of antifungal activity.
Table 2: Hypothetical Zone of Inhibition Data for Novel Oxadiazole Compounds
| Compound (Disk Content) | C. albicans ATCC 90028 Zone Diameter (mm) | C. krusei ATCC 6258 Zone Diameter (mm) |
| Oxadiazole-1 (25 µg) | 18 | 15 |
| Oxadiazole-2 (25 µg) | 25 | 22 |
| Oxadiazole-3 (25 µg) | 8 | 6 |
| Control | ||
| Fluconazole (25 µg) | 20 | 0 (Resistant) |
| Voriconazole (1 µg) | 28 | 18 |
Interpretation:
-
A larger zone of inhibition generally indicates greater susceptibility of the fungus to the compound.
-
The results can be used for initial screening of a large number of compounds to identify those with potential antifungal activity.
-
For some established drug-organism combinations, interpretive criteria for zone diameters are available from CLSI.[14][18]
Investigating the Mechanism of Action of Novel Oxadiazoles
While determining the in vitro activity is a crucial first step, understanding the mechanism of action (MoA) of a novel oxadiazole compound is essential for its further development. Some known antifungal MoAs of azole-containing compounds include the inhibition of ergosterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase.[3] Other studies suggest that oxadiazoles may inhibit succinate dehydrogenase (SDH).[2][4][5]
Potential follow-up experiments to investigate the MoA could include:
-
Ergosterol Quantification: Measure the ergosterol content in fungal cells treated with the oxadiazole compound. A significant reduction in ergosterol levels would suggest inhibition of the ergosterol biosynthesis pathway.
-
Enzyme Inhibition Assays: Perform in vitro assays with purified fungal enzymes, such as lanosterol 14α-demethylase or SDH, to directly assess the inhibitory activity of the compound.
-
Cellular Localization Studies: Use fluorescently labeled oxadiazole compounds to visualize their localization within the fungal cell.
-
Transcriptomic or Proteomic Analysis: Analyze changes in gene or protein expression in fungal cells upon treatment with the compound to identify affected cellular pathways.
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro evaluation of novel oxadiazole compounds for antifungal activity. By adhering to these well-established methodologies, researchers can generate reliable and reproducible data that is crucial for the advancement of new antifungal drug candidates. The systematic approach of determining MIC values, assessing the spectrum of activity, and subsequently investigating the mechanism of action will pave the way for the discovery of the next generation of antifungal therapies.
References
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, [Link]
-
Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention, [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, [Link]
-
A disc test of antifungal susceptibility. ConnectSci, [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute, [Link]
-
Antifungal disk diffusion: Significance and symbolism. ScienceDirect, [Link]
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, [Link]
-
Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute, [Link]
-
How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, [Link]
-
How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Leibniz Institute for Natural Product Research and Infection Biology, [Link]
-
Broth Microdilution for Yeasts Using the CLSI Standard. Clinical Microbiology Reviews, [Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Plant Science, [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute, [Link]
-
Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention, [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics, [Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. PubMed, [Link]
-
Current status of antifungal susceptibility testing methods. Medical Mycology, [Link]
-
Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO, [Link]
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, [Link]
-
How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). University of Copenhagen Research Portal, [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI, [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, [Link]
-
Susceptibility Testing of Fungi to Antifungal Drugs. MDPI, [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, [Link]
-
How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. Erasmus University Repository, [Link]
-
Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLOS Neglected Tropical Diseases, [Link]
-
Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy, [Link]
-
Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. MDPI, [Link]
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 12. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. research.regionh.dk [research.regionh.dk]
- 17. How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). - Leibniz-HKI [leibniz-hki.de]
- 18. njccwei.com [njccwei.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
Welcome to the technical support guide for the synthesis of 2-(6-bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical insights. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The target molecule is a 2,5-disubstituted 1,3,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its favorable pharmacokinetic properties and metabolic stability.[1][2] The most reliable and common synthetic route involves the condensation and subsequent cyclodehydration of 6-bromo-2-naphthoic acid and acetic hydrazide.[3][4] This guide focuses on optimizing this specific pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of potential causes and recommended solutions.
Question: My final yield is significantly lower than expected (<50%). What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue that can stem from several stages of the process. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials:
-
Cause: The purity of your starting materials, 6-bromo-2-naphthoic acid and acetic hydrazide, is paramount. Impurities can introduce side reactions or inhibit the primary reaction. 6-Bromo-2-naphthoic acid, often synthesized via bromination and carboxylation of naphthalene precursors, must be free of isomeric impurities.[5] Acetic hydrazide can degrade or contain unreacted hydrazine or acetic acid, the latter of which can cause unwanted side reactions.[6][7]
-
Solution:
-
Verify the purity of 6-bromo-2-naphthoic acid using ¹H NMR and melting point analysis (literature MP: 290-294 °C with decomposition)[8]. Recrystallize if necessary.
-
Use high-purity acetic hydrazide. If synthesizing it in-house from an ester and hydrazine hydrate, ensure complete removal of starting materials.[9]
-
Always use anhydrous solvents, as water will inhibit the dehydration step.
-
-
-
Inefficient Cyclodehydration:
-
Cause: The conversion of the N,N'-diacylhydrazine intermediate to the oxadiazole ring is the critical dehydration step. If this step is incomplete, your crude product will be a mixture of the intermediate and the final product, complicating purification and lowering the yield. The choice and handling of the dehydrating agent are critical.[10]
-
Solution:
-
Agent Selection: Phosphorus oxychloride (POCl₃) is a very effective but harsh dehydrating agent.[4][11] Polyphosphoric acid (PPA) is also effective but can lead to charring at high temperatures.[12] Consider milder reagents if your molecule has sensitive functional groups.
-
Reaction Conditions: When using POCl₃, the reaction is often run at reflux.[9] Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). An increase in reaction time or temperature may be necessary.
-
Moisture Control: The reaction must be conducted under strictly anhydrous conditions. Use oven-dried glassware and a dry atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Work-up Procedure:
-
Cause: The work-up procedure is designed to quench the reaction and isolate the crude product. If performed incorrectly, significant product loss can occur. For reactions using POCl₃, quenching is highly exothermic and must be done carefully.
-
Solution:
-
After removing excess POCl₃ under reduced pressure, the residue should be poured slowly onto crushed ice with vigorous stirring.[9] This hydrolyzes any remaining POCl₃ and precipitates the organic product.
-
The product is typically a solid. Ensure complete precipitation by allowing the iced mixture to stand. Collect the product by vacuum filtration and wash thoroughly with water to remove acidic byproducts, followed by a wash with a saturated sodium bicarbonate solution.[9]
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. nbinno.com [nbinno.com]
- 6. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Cyclization of Diacylhydrazines to 1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization of diacylhydrazines. The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable biological activities and metabolic stability.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of these valuable heterocyclic compounds.
Troubleshooting Guide: From Low Yields to Unexpected Side Products
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My cyclization reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?
Answer:
A low or non-existent yield in the cyclization of diacylhydrazines is a common issue that can often be traced back to a few key factors:
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is critical and substrate-dependent.[4] Harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can cause degradation of sensitive starting materials.[5] Conversely, a reagent that is too mild may not be sufficient to drive the reaction to completion.
-
Recommendation: If you are using a harsh reagent and observing decomposition, consider switching to a milder alternative such as the Burgess reagent or trifluoroacetic anhydride.[1][4] For thermally sensitive substrates, reagents like SO₂F₂ can be effective under milder conditions.[6] It is also worth noting that the water formed during the reaction can hydrolyze the product; adding a water scavenger like benzoic anhydride has been shown to increase yields in some cases.[7]
-
-
Poor Solubility of the Diacylhydrazine: Diacylhydrazines can exhibit poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient conversion.
-
Recommendation: Experiment with different solvents or solvent mixtures to improve solubility. High-boiling point aprotic polar solvents like dioxane or DMF can be effective. Monitoring the reaction for full dissolution of the starting material is crucial.
-
-
Reaction Temperature and Time: The cyclization reaction is often sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions or decomposition.[5]
-
Recommendation: Optimize the reaction temperature by running small-scale trials at different temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Question 2: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
Answer:
The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
-
Hydrolysis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh acidic or basic conditions, which reverts it to the diacylhydrazine.[8]
-
Recommendation: Ensure your reaction conditions are as neutral as possible. If using an acidic reagent, a careful workup with a mild base is necessary. Conversely, if a base is used in the reaction, it should be neutralized appropriately. The product's stability should also be considered during purification; for instance, some oxadiazoles may degrade on silica gel.[5]
-
-
Formation of 1,3,4-Thiadiazoles or 1,2,4-Triazoles: If your starting materials or reagents contain sulfur or nitrogen nucleophiles, the formation of corresponding thiadiazoles or triazoles is possible.
-
Recommendation: Scrutinize all reagents for potential contaminants. If the formation of these heterocycles is suspected, purification by chromatography is usually effective.
-
-
Incomplete Cyclization: An incomplete reaction will leave unreacted diacylhydrazine, which can complicate purification.
-
Recommendation: As mentioned previously, optimizing the dehydrating agent, temperature, and reaction time is crucial for driving the reaction to completion.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the cyclization of diacylhydrazines to 1,3,4-oxadiazoles.
Question 1: What are the most common dehydrating agents for this reaction, and how do I choose the right one?
Answer:
A wide array of dehydrating agents has been successfully employed for the synthesis of 1,3,4-oxadiazoles. The choice depends on the substrate's functional group tolerance, desired reaction conditions (e.g., temperature), and scalability.[9][10]
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux in neat POCl₃ or in a solvent like acetonitrile | Readily available, potent | Harsh, can lead to chlorinated byproducts, not suitable for sensitive substrates |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in a solvent | Strong dehydrating agent | Corrosive, generates HCl and SO₂ gases, harsh conditions |
| Polyphosphoric Acid (PPA) | High temperatures (100-160 °C) | Effective for a wide range of substrates | Viscous, difficult to stir, harsh workup |
| Trifluoroacetic Anhydride (TFAA) | Room temperature or gentle heating | Mild conditions, high yields | Expensive, corrosive |
| Burgess Reagent | Microwave or conventional heating in solvents like THF or dioxane | Mild, neutral conditions, good for sensitive substrates | Expensive, can be unstable |
| Sulfuryl Fluoride (SO₂F₂) | Mild conditions, often at room temperature | Metal-free, good functional group tolerance | Gaseous reagent, requires specialized handling |
Recommendation: For initial explorations with robust substrates, traditional reagents like POCl₃ or PPA can be effective. For more delicate or complex molecules, milder and more modern reagents like the Burgess reagent or SO₂F₂ are recommended.[1][6]
Question 2: What is the underlying mechanism of the cyclization of diacylhydrazines to 1,3,4-oxadiazoles?
Answer:
The cyclization of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole is a dehydrative cyclization reaction. The general mechanism proceeds as follows:
-
Activation of a Carbonyl Group: The dehydrating agent activates one of the carbonyl oxygens of the diacylhydrazine, making the carbonyl carbon more electrophilic.
-
Intramolecular Nucleophilic Attack: The nitrogen atom of the adjacent hydrazide moiety acts as a nucleophile and attacks the activated carbonyl carbon.
-
Cyclization and Formation of a Hemiaminal-like Intermediate: This intramolecular attack results in the formation of a five-membered ring intermediate.
-
Dehydration: The dehydrating agent facilitates the elimination of a molecule of water from this intermediate, leading to the formation of the aromatic 1,3,4-oxadiazole ring.
Caption: General mechanism of 1,3,4-oxadiazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,2-Diacylhydrazines
This protocol describes a standard method for the synthesis of the diacylhydrazine precursor.
-
Dissolve the Hydrazide: In a round-bottom flask, dissolve one equivalent of the starting hydrazide in a suitable solvent (e.g., dichloromethane, THF).
-
Add a Base: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add the Acylating Agent: Slowly add one equivalent of the desired acyl chloride or anhydride to the cooled solution with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude diacylhydrazine can be purified by recrystallization or column chromatography.
Protocol 2: Cyclization of a Diacylhydrazine using Phosphorus Oxychloride (POCl₃)
This protocol provides a step-by-step guide for a common cyclization method.
-
Set up the Reaction: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Add Reagents: Add the diacylhydrazine to the flask, followed by an excess of phosphorus oxychloride (POCl₃ can be used as both the reagent and the solvent).
-
Heating: Heat the reaction mixture to reflux and maintain for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3,4-oxadiazole can be purified by column chromatography or recrystallization.
Caption: A typical experimental workflow.
References
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center dedicated to the unique challenges associated with purifying brominated heterocyclic compounds. As a Senior Application Scientist, I understand that the introduction of a bromine atom into a heterocyclic scaffold, while a powerful strategy in medicinal chemistry and materials science for modulating properties like binding affinity and metabolic stability, introduces a distinct set of purification hurdles.[1][2][3] The polarity, reactivity, and potential for the C-Br bond to undergo cleavage demand a nuanced approach that goes beyond standard protocols.
This guide is structured to provide direct, actionable solutions to common problems. We will explore the causality behind these challenges and present validated protocols to help you achieve the desired purity for your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating issues encountered during the purification of brominated heterocycles in a direct question-and-answer format.
Chromatography-Related Issues
Question 1: My compound appears to be decomposing on the silica gel column. I see a new, often more polar, spot on TLC after the column, and my recovery is very low. What is happening?
Answer: This is a classic and highly probable case of on-column dehalogenation (debromination).[4]
-
Causality & Expertise: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH).[5] These acidic sites can catalyze the cleavage of the carbon-bromine bond, especially if the bromine is attached to an electron-rich heterocyclic system or is in a benzylic-like position, which can stabilize a resulting carbocation intermediate. The resulting alcohol (from reaction with trace water) or other degradation products are typically more polar, leading to the new spot and poor elution of your desired compound.[6][7]
-
Diagnostic Step: To confirm on-column degradation, perform a two-dimensional (2D) TLC analysis. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will remain a single spot on the diagonal. If it decomposes, you will see off-diagonal spots.[7]
-
Solutions & Protocols:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica or adding a basic modifier to your mobile phase.
-
Mobile Phase Modification: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia in methanol to your eluent. This is highly effective for basic nitrogen-containing heterocycles that might streak or decompose.[8][9]
-
Silica Slurry Deactivation: Before packing the column, prepare a slurry of your silica gel in the initial, non-polar eluent containing 1% Et₃N. Let it stand for 15-20 minutes before packing.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[5]
-
Reversed-Phase (C18) Chromatography: This is a powerful alternative where the stationary phase is non-polar. It is particularly useful for more polar brominated heterocycles.
-
-
Question 2: My brominated product and a key impurity (e.g., the starting material) have very similar Rf values and co-elute during column chromatography. How can I improve separation?
Answer: This is a common challenge, especially in reactions that do not go to completion, such as Suzuki couplings where the brominated starting material and the coupled product may have similar polarities.[9]
-
Causality & Expertise: The polarity of many organic molecules is dominated by key functional groups. Bromine itself imparts only a moderate change in polarity. If the overall structures of your product and impurity are very similar, achieving separation with standard solvent systems like hexane/ethyl acetate can be difficult.
-
Solutions & Protocols:
-
Optimize the Solvent System: Do not rely on a single solvent system. The key is to exploit different intermolecular interactions.
-
Change Solvent Selectivity: If hexane/ethyl acetate fails, try a system with different solvent classes, such as dichloromethane/methanol or toluene/acetone.[9] These solvents interact with your compounds via different mechanisms (e.g., dipole-dipole, π-π stacking) and can alter the elution order.
-
Reduce Eluent Strength: A lower Rf value (e.g., 0.1-0.2) on TLC often translates to better separation on a column, even though it requires more solvent.[9]
-
-
Improve Column Packing and Loading Technique:
-
Dry Loading: For compounds that are sparingly soluble in the initial eluent, dissolve your crude product in a strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column. This creates a very narrow starting band, maximizing separation.[7]
-
-
Consider an Alternative Technique:
-
Preparative HPLC/UPLC: Offers significantly higher resolving power than flash chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO₂ as the main mobile phase.[10] It often provides different selectivity compared to HPLC and is excellent for separating structurally similar compounds and isomers.[11][12]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best overall purification strategy for my new brominated heterocyclic compound?
A1: The optimal strategy depends on the compound's physical state, stability, and the nature of the impurities. A decision tree can guide your choice.
// Nodes Start [label="Crude Brominated\nHeterocycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSolid [label="Is the compound a solid\nat room temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TryRecrystallization [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; IsStable [label="Is it stable on silica?\n(Check with 2D TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FlashChrom [label="Normal-Phase Flash\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; DeactivateSilica [label="Use Deactivated Silica\n(e.g., with Et3N)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlternativePhase [label="Use Alternative Phase\n(Alumina, C18, Prep-TLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SFC [label="Consider Advanced Technique\n(Prep-HPLC, SFC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distill [label="Consider Distillation\n(if volatile and stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GoodSeparation [label="Is separation from\nimpurities sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> IsSolid; IsSolid -> TryRecrystallization [label="Yes"]; IsSolid -> IsStable [label="No (or liquid)"]; TryRecrystallization -> GoodSeparation; GoodSeparation -> FlashChrom [label="No"]; GoodSeparation -> node [shape=point, style=invis]; edge [style=invis]; GoodSeparation -> TryRecrystallization; edge [style=solid]; // Dummy edge for layout
IsStable -> FlashChrom [label="Yes"]; IsStable -> DeactivateSilica [label="No"]; DeactivateSilica -> AlternativePhase [label="Still unstable"]; FlashChrom -> SFC [label="Poor Separation"]; AlternativePhase -> SFC [label="Poor Separation"]; IsStable -> Distill [label="Liquid"];
}
Q2: How can I efficiently remove residual brominating agents like N-bromosuccinimide (NBS) or excess bromine (Br₂)?
A2: These reagents and their byproducts can often be removed during the aqueous workup before any chromatographic steps.
-
Excess Bromine (Br₂): During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[13] These reducing agents will quench the orange/brown color of Br₂.
-
NBS and Succinimide: The byproduct of NBS reactions is succinimide, which is quite polar and has good solubility in water. A thorough aqueous wash will remove most of it. For stubborn cases, recrystallization can be very effective, as succinimide is highly soluble in solvents like acetonitrile, while the desired brominated product may crystallize out upon cooling.[13][14]
Q3: When should I seriously consider using Supercritical Fluid Chromatography (SFC)?
A3: SFC is no longer a niche technique and should be considered a frontline tool, particularly in these scenarios:
-
Chiral Separations: SFC often provides superior and faster separation of enantiomers compared to HPLC.[10]
-
Difficult Normal-Phase Separations: When you struggle to separate structurally similar, non-polar to moderately polar compounds with flash chromatography or HPLC.[11]
-
"Green" Chemistry Initiatives: SFC primarily uses captured CO₂ and significantly reduces organic solvent consumption compared to HPLC, making it a more environmentally friendly and cost-effective option for large-scale purifications.[10][12][15]
-
Fast Purifications: Due to the low viscosity of the mobile phase, separations are typically much faster than with HPLC.[11]
Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to Recrystallization Solvent Screening
Recrystallization is the most efficient purification method for solid compounds when applicable, as it can yield highly pure material with minimal effort. The key is finding the right solvent.[16][17]
-
Preparation: Place ~10-20 mg of your crude, solid material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent from the table below (start with ~0.5 mL). Observe solubility. The ideal solvent will not dissolve the compound at room temperature.[16]
-
Heating: Place the tubes that showed poor solubility in a hot water or sand bath and heat gently. Add the same solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely when hot.[8][16]
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.
-
Observation: The best solvent is one that yields a large amount of crystalline solid upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization. If the compound "oils out," consider using a mixed solvent system.
Table 1: Recrystallization Solvent Selection Guide
| Solvent Class | Example Solvents | Typically Good For... |
|---|---|---|
| Non-Polar | Hexanes, Heptane | Non-polar compounds, often used as the anti-solvent in mixed systems. |
| Moderately Polar | Toluene, Dichloromethane | Aromatic-rich heterocycles. |
| Polar Aprotic | Ethyl Acetate, Acetone | Compounds with ester or ketone functionalities. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Compounds capable of hydrogen bonding. Often a first choice.[14] |
| Specialty | Acetonitrile, Water | Acetonitrile is good for compounds with many aromatic rings.[13] Water is for very polar, salt-like compounds.[18] |
Workflow: Troubleshooting Poor Chromatographic Separation
When initial attempts at column chromatography fail to provide adequate separation, a systematic approach to optimization is necessary.
// Nodes Start [label="Poor Separation or\nCo-Elution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Analyze by TLC:\nAre spots streaking?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddModifier [label="Basic Heterocycle?\nAdd 0.5% Et3N or NH3/MeOH\nto eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeSolvent [label="Change Solvent Selectivity\n(e.g., Hex/EtOAc -> DCM/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReducePolarity [label="Decrease Eluent Polarity\n(Target Rf ~0.15)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLoading [label="Review Loading Technique:\nWas band too wide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DryLoad [label="Use Dry Loading Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlternativeTech [label="Separation Still Poor:\nSwitch to Prep-HPLC or SFC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC; CheckTLC -> AddModifier [label="Yes"]; CheckTLC -> ChangeSolvent [label="No"]; AddModifier -> ChangeSolvent [label="Still poor separation"]; ChangeSolvent -> ReducePolarity; ReducePolarity -> CheckLoading; CheckLoading -> DryLoad [label="Yes"]; CheckLoading -> AlternativeTech [label="No"]; DryLoad -> AlternativeTech [label="Still poor separation"]; }
Table 2: Common Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Starting System | Gradient Suggestion |
|---|---|---|
| Non-Polar | Hexanes / Toluene | Start with pure Hexanes, gradually add Toluene. |
| Low to Medium | Hexanes / Ethyl Acetate | Start at 0-5% EtOAc, increase polarity gradually. |
| Medium to High | Dichloromethane / Methanol | Start at 0-2% MeOH, increase polarity slowly. |
| Basic (N-containing) | Hexanes / Ethyl Acetate + 0.5% Et₃N | Add triethylamine to both solvents before mixing. |
References
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
- Technical Support Center: Purification of (Z)-2-bromo-2-butene. Benchchem.
- Purification techniques for (S)-2-Bromooctane from reaction mixtures. Benchchem.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Suzuki purification problem. (2018). Reddit.
- SFC: A Greener Approach to Analytical and Purification Applications. Waters.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2020). PMC - NIH.
- Column chromatography.
- Dehalogenation. Wikipedia.
- Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters.
- AskChem: Do primary bromides decompose on silica? (2010). Reddit.
- Troubleshooting Flash Chromatography.
- The development of a sub/supercritical fluid chromatography based purification method for peptides. (2020). PubMed.
- Supercritical Fluid Chromatography (SFC) Columns. Phenomenex.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024).
- Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar.
- Introducing bromine in the molecular structure as a good strategy to the drug design.
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. reddit.com [reddit.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. waters.com [waters.com]
- 12. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. The development of a sub/supercritical fluid chromatography based purification method for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mt.com [mt.com]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Naphthalenyl-Oxadiazoles
Welcome to the technical support center for the synthesis of naphthalenyl-oxadiazoles. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights into optimizing this critical chemical transformation. Naphthalene-conjugated 1,3,4-oxadiazoles are a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
However, the synthesis, particularly the final cyclodehydration step, can be challenging. Success hinges on a nuanced understanding of reaction conditions, reagent choice, and troubleshooting strategies. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues and maximize the yield and purity of your target compounds.
Core Synthesis Principles: An Overview
The most prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This precursor is typically formed by reacting an acylhydrazide (in this case, derived from a naphthoic acid) with a suitable carboxylic acid or acyl chloride. The final, and often most challenging, step is the ring closure to form the stable oxadiazole heterocycle, a reaction that requires the removal of a water molecule.
An alternative route is the oxidative cyclization of N-acylhydrazones, which are formed from the condensation of an acylhydrazide with an aldehyde.[5][6][7] This guide will focus primarily on the more common cyclodehydration pathway.
Caption: Troubleshooting decision tree for low reaction yield.
Q2: Which cyclodehydrating agent is best? I've seen many options like POCl₃, PPA, and SOCl₂.
The choice of reagent is critical and depends on the functional groups present on your naphthalene ring and the other substituent. There is no single "best" agent; there is a trade-off between reactivity and potential for side reactions.
A2: Select your reagent based on substrate tolerance and reaction vigor.
-
Harsh, Effective Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅) are powerful and widely used dehydrating agents. [5][8][9]They are often effective at high temperatures and can drive the reaction to completion. However, their aggressive nature can lead to charring or degradation of sensitive functional groups (e.g., unprotected phenols, some N-heterocycles). POCl₃ is particularly common and often used as both the reagent and solvent. [8][10]* Milder, Modern Reagents: For substrates that are sensitive to harsh acidic or high-temperature conditions, modern reagents are superior. The Burgess reagent, triflic anhydride, and fluorinated reagents like XtalFluor-E ([Et₂NSF₂]BF₄) can effect cyclodehydration under much milder conditions. [5][11][12][13]While often more expensive, they offer better functional group tolerance and can lead to cleaner reactions with higher isolated yields.
Table 1: Comparison of Common Cyclodehydrating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| POCl₃ | Reflux (100-110 °C) | Inexpensive, powerful, readily available. | Harsh, corrosive, can cause charring, sensitive to moisture. | [5][8][9] |
| SOCl₂ | Reflux (70-80 °C) | Powerful, volatile byproducts are easily removed. | Highly toxic and corrosive, harsh conditions. | [5][12][13] |
| PPA | 100-160 °C | Strong dehydrating agent, effective for difficult substrates. | Viscous, difficult to stir, workup can be challenging. | [5][8] |
| Burgess Reagent | Mild (RT to 80 °C) | Very mild, high functional group tolerance. | Expensive, moisture-sensitive. | [5][12][13] |
| XtalFluor-E | 90 °C (with AcOH additive) | Crystalline solid, stable, mild conditions. | Relatively new, can be expensive. | [12][13] |
| Microwave | Varies (e.g., 10 min @ 50% power) | Drastically reduced reaction times, improved yields. | Requires specialized equipment, optimization needed. | [5][10]|
Q3: My reaction stalls and doesn't go to completion, even after several hours. What can I do?
A3: An incomplete reaction is typically due to insufficient activation energy or a deactivated reagent.
-
Increase Temperature: This is the most straightforward approach. If you are running the reaction at 80 °C, try increasing to 100 °C or reflux, while monitoring for any product degradation by TLC.
-
Use Microwave Irradiation: Microwave heating can dramatically accelerate the rate of reaction, often reducing multi-hour reflux times to mere minutes. [5][10]The rapid, uniform heating can overcome activation barriers that are difficult to surpass with a traditional oil bath.
-
Switch to a Stronger Dehydrating Agent: If your substrate is stable, moving from a milder reagent to a more powerful one like POCl₃ can force the reaction to completion (see Table 1).
-
Check Reagent Quality: Dehydrating agents are often highly reactive and can degrade upon storage, especially if exposed to atmospheric moisture. Ensure your POCl₃ or SOCl₂ is from a freshly opened bottle or has been properly stored.
Q4: How should I purify my final naphthalenyl-oxadiazole product? I'm having trouble with discoloration and obtaining a pure solid.
A4: Purification typically involves recrystallization or column chromatography, but naphthalenyl systems can present specific challenges.
-
Recrystallization: This is the most common and efficient method for purifying solid products.
-
Solvent Choice: Ethanol is frequently a good first choice for recrystallizing naphthalenyl-oxadiazoles. [1]Other options include ethyl acetate, acetone, or mixtures like ethanol/water.
-
"Oiling Out": If the product "oils out" instead of crystallizing, it means the boiling point of your solvent is higher than the melting point of your compound, or the solution is supersaturated. Try re-heating to dissolve the oil, add a little more solvent, and allow it to cool much more slowly. [14] * Discoloration: Yellow or brown discoloration can be due to oxidation, especially if your molecule contains amine groups, or from residual acidic reagents. [14]Adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities. [14]* Column Chromatography: If recrystallization fails or impurities have similar solubility, column chromatography is necessary.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the TLC of your crude product. For more polar or basic oxadiazoles, adding 1-2% triethylamine or methanol to the mobile phase can prevent streaking and improve separation. [14]
-
Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations. Note: These protocols must be adapted and optimized for your specific substrate.
Protocol 1: Synthesis of Naphthalen-2-yl-acetohydrazide (Precursor)
This two-step protocol converts the carboxylic acid to the key acylhydrazide intermediate.
-
Esterification:
-
To a solution of naphthoic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~0.1 eq) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Cool the reaction mixture, reduce the solvent volume under vacuum, and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester. [1][15]2. Hydrazinolysis:
-
Dissolve the crude ethyl naphthoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (80-99%, 3-5 eq) and heat the mixture to reflux for 6-12 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The solid acylhydrazide product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pure acylhydrazide. [1][15]
-
Protocol 2: Cyclodehydration using POCl₃ (General Procedure)
This protocol describes the final ring-closing step to form the 1,3,4-oxadiazole.
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,2-diacylhydrazine precursor (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Heat the mixture to reflux (approx. 105 °C) and stir for 2-5 hours. Monitor the reaction progress by TLC (a common mobile phase is 30-50% ethyl acetate in hexane).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is ~7-8.
-
The crude solid product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol). [8][9][10]
Caption: Simplified mechanism of acid-catalyzed cyclodehydration.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceutical Sciences & Research. [Link]
-
Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2014). Der Pharma Chemica. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2011). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2011). RSC Publishing. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2018). National Institutes of Health (NIH). [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2014). National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. (2019). Eureka Journals. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science, Royal Society of Chemistry. [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2018). National Institutes of Health (NIH). [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2013). Tetrahedron. [Link]
-
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). MDPI. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 1,3,4- Oxadiazole Derivatives of 3-(2-napthoyl) propionic acid. (2014). ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). IntechOpen. [Link]
-
1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. (2021). Taylor & Francis Online. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis of naphthalene-based stilbene derivatives containing... (2019). ResearchGate. [Link]
-
1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. (2021). PubMed Central (PMC). [Link]
-
various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019). ResearchGate. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). PubMed Central (PMC). [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Otterbein. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2021). ResearchGate. [Link]
-
Design and synthesis of newer 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues as anticancer agents. (2023). Taylor & Francis. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). Beilstein Journals. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00195A [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 12. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
Solubility issues of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole in organic solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming solubility challenges encountered with 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole. Our goal is to equip you with the knowledge to optimize your experimental workflows and ensure the reliable performance of this compound in your studies.
I. Troubleshooting Guide: Addressing Common Solubility Issues
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments.
Q1: My initial attempts to dissolve this compound in common organic solvents like methanol and dichloromethane have failed. What is the underlying issue and what should I try next?
A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a large, nonpolar naphthalene ring system, which dominates its overall physicochemical properties. While the 1,3,4-oxadiazole ring introduces some polarity, the molecule as a whole is largely nonpolar and hydrophobic.
Methanol is a polar protic solvent, and dichloromethane (DCM) is a polar aprotic solvent. The significant nonpolar character of your compound limits its favorable interaction with these more polar solvents. The strong intermolecular forces within the solid crystal lattice of the compound are not sufficiently overcome by the weaker interactions with polar solvent molecules.
Recommended Next Steps:
-
Transition to Nonpolar or Moderately Polar Aprotic Solvents: Prioritize solvents that better match the nonpolar nature of the naphthalene moiety.
-
Initial choices: Toluene, benzene, or chloroform are excellent starting points due to their aromatic nature which can engage in favorable π-π stacking interactions with the naphthalene ring of your compound.[1][2]
-
Alternative aprotic solvents: Consider solvents like acetone, which, despite having a dipole moment, possesses methyl groups that can interact with nonpolar molecules, making it a versatile solvent for a range of polarities.[2] Dioxane and tetrahydrofuran (THF) are other viable options.
-
-
Employ Physical Dissolution Aids:
-
Heating: Gently warming the solvent can increase the kinetic energy of both the solvent and solute molecules, helping to overcome the crystal lattice energy.[3] Always monitor for any signs of compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break apart solute aggregates and enhance the dissolution process.
-
-
Consider a Co-Solvent System: If a single solvent is not effective, a mixture of solvents can be employed. For instance, starting with a small amount of a good, but potentially less desirable, solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to initially wet and disperse the compound, followed by the addition of a bulk nonpolar solvent, can be an effective strategy.[4]
Q2: I need to prepare a stock solution for a biological assay that requires a low percentage of organic solvent in the final aqueous buffer. How can I achieve this without precipitation?
A2: This is a common challenge when working with hydrophobic compounds in biological systems. The key is to prepare a highly concentrated stock solution in a water-miscible organic solvent and then carefully dilute it into the aqueous buffer.
Protocol for Preparing an Aqueous Solution from an Organic Stock:
-
Select a Water-Miscible Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most common choices for this application due to their high solubilizing power for a wide range of organic molecules.[5]
-
Prepare a High-Concentration Stock: Dissolve the this compound in the chosen solvent (e.g., DMSO) at the highest possible concentration. This minimizes the volume of organic solvent that will be introduced into your final aqueous solution.
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated organic stock solution to the vigorously stirring aqueous buffer. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Avoid adding the aqueous buffer to the organic stock, as this can cause the compound to crash out of solution.
-
The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, typically below 1%, to avoid adverse effects on biological systems.
-
Q3: My compound seems to dissolve initially with heating, but then precipitates out upon cooling to room temperature. How can I maintain its solubility?
A3: This phenomenon, known as supersaturation followed by precipitation, indicates that the solubility of your compound is highly temperature-dependent.[3] While heating can overcome the activation energy for dissolution, the solution is not thermodynamically stable at lower temperatures.
Strategies to Maintain Solubility:
-
Formulation Approaches: For long-term stability in solution, formulation strategies may be necessary.
-
For Immediate Experimental Use: If the solution is for immediate use, you may need to perform your experiment at an elevated temperature, if the experimental conditions allow.
II. Frequently Asked Questions (FAQs)
What are the key structural features of this compound that influence its solubility?
The solubility of this compound is primarily dictated by two opposing structural features:
-
The 6-bromo-2-naphthalenyl group: This large, aromatic system is highly nonpolar and hydrophobic, significantly reducing the compound's affinity for polar solvents.[1][8]
-
The 5-methyl-1,3,4-oxadiazole ring: This heterocyclic moiety contains electronegative nitrogen and oxygen atoms, introducing some polarity to the molecule. However, the influence of this polar group is overshadowed by the much larger nonpolar naphthalene ring.
Is there a recommended list of solvents to screen for solubilizing this compound?
Yes, a systematic screening approach is recommended. The following table provides a list of solvents categorized by their polarity, which can be used as a starting point for solubility testing.
| Solvent Category | Recommended Solvents | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | "Like dissolves like" principle; favorable π-π interactions with the naphthalene ring.[1] |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Good general solvents for many organic compounds, though may be less effective than aromatic solvents for this specific molecule. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar aprotic solvents that can solvate a range of compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Acetone is a versatile solvent that can dissolve both polar and nonpolar compounds to some extent.[2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubilizing power, particularly useful for preparing concentrated stock solutions for subsequent dilution.[4][5][9] |
| Alcohols | Methanol, Ethanol, Isopropanol | Generally poor solvents for this compound due to their high polarity, but may be useful in co-solvent systems.[3] |
How does the bromo-substituent on the naphthalene ring affect solubility?
The bromine atom is an electron-withdrawing group and increases the molecular weight and van der Waals forces. While it adds some polarizability, its primary effect is to contribute to the overall nonpolar character and potentially increase the crystal lattice energy, which can make the compound more difficult to dissolve.
III. Experimental Workflow and Visualization
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Caption: A decision-making workflow for solubilizing challenging compounds.
IV. References
-
Solubility of Naphthalene (C10H8). Solubility of Things. [Link]
-
Rossi, A. C., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE, 15(12), e0243092. [Link]
-
Look at the structure of naphthalene and decide which would be the best solvent to recrystallize... Homework.Study.com. [Link]
-
What solvent dissolves naphthalene class 11 chemistry CBSE. Vedantu. [Link]
-
How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar? Reddit. [Link]
-
How to dissolve naphthalene into water without adding other compounds. Quora. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]
-
View of Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. [Link]
-
How to tackle compound solubility issue. Reddit. [Link]
-
The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
Sources
- 1. What solvent dissolves naphthalene class 11 chemistry CBSE [vedantu.com]
- 2. reddit.com [reddit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. reddit.com [reddit.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Bromonaphthalene Derivatives
Welcome to the technical support guide for bromonaphthalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these critical reagents in your experiments. Bromonaphthalene and its derivatives are versatile building blocks in organic synthesis, but their stability can be a crucial factor in the success and reproducibility of your work. This guide provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of these compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, linking them to the stability and purity of your bromonaphthalene starting materials.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am experiencing inconsistent yields and sometimes complete failure in my Suzuki-Miyaura coupling reactions using 2-bromonaphthalene. What could be the cause?
Answer:
This is a common issue that can often be traced back to the quality of the bromonaphthalene reagent or contaminants in the reaction solvent.
-
Causality: The catalytic cycle of Suzuki-Miyaura coupling is sensitive to impurities that can act as catalyst poisons. While bromonaphthalenes are generally stable, improper long-term storage can lead to the formation of inhibitors. Furthermore, solvent quality is critical; trace contaminants in solvents like THF can significantly hinder the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity: If your bromonaphthalene has been stored for an extended period, has changed color (see Issue 3), or is from an unreliable source, its purity may be compromised. Consider purifying the reagent by passing it through a plug of activated alumina or by vacuum distillation.[1]
-
Solvent Quality Check: Traces of precursors used in the industrial synthesis of solvents, such as 2,3-dihydrofuran or maleic anhydride in THF, can poison the palladium catalyst even at ppm levels.[1][2] Using a freshly opened bottle of high-purity, anhydrous solvent is highly recommended.
-
Ligand Addition as a Remedy: In some cases, the addition of a phosphine ligand, like triphenylphosphine, can help to mitigate the effects of catalyst poisons.[2]
-
Degassing: Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Oxygen can deactivate the catalyst.[3]
-
Issue 2: Difficulty in Forming Grignard or Organolithium Reagents
Question: I am having trouble initiating the formation of 1-naphthylmagnesium bromide from 1-bromonaphthalene. The reaction is sluggish or fails to start.
Answer:
The formation of organometallic reagents is highly sensitive to the purity of the starting halide and the reaction conditions.
-
Causality: The reaction occurs on the surface of the magnesium metal, which can be passivated by a layer of magnesium oxide.[4] Additionally, any moisture present in the glassware or solvent will quench the Grignard reagent as it forms. While bromonaphthalenes are not particularly susceptible to hydrolysis, aged reagents may have absorbed atmospheric moisture.
-
Troubleshooting Steps:
-
Activate the Magnesium: Use fresh magnesium turnings. If they appear dull, they can be activated by crushing them in a dry mortar and pestle (under an inert atmosphere if possible) to expose a fresh surface.[5] Small amounts of iodine or 1,2-dibromoethane can also be used as activating agents.[4][5]
-
Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Use a freshly opened bottle of anhydrous ether or THF.
-
Check the Bromonaphthalene: If the reagent is old or has been improperly stored, it may have absorbed moisture. While difficult to remove directly, ensuring all other components are scrupulously dry is the best course of action. If the reagent is discolored, consider purification by vacuum distillation.
-
Initiation: A small amount of gentle heating with a heat gun can sometimes be sufficient to initiate the reaction.
-
Issue 3: Reagent Discoloration (Yellowing or Browning)
Question: My bottle of 1-bromonaphthalene, which was originally a clear, light-yellow liquid, has turned significantly darker yellow or brown. Is it still usable?
Answer:
Discoloration is a common indicator of degradation, often due to exposure to light and/or air.
-
Causality: Aryl halides can undergo photodegradation, especially when exposed to UV light.[6][7] This process can involve the homolytic cleavage of the C-Br bond, leading to the formation of radical species that can recombine or react with other molecules to form colored impurities. Oxidation by atmospheric oxygen over long periods can also contribute to discoloration. The primary photodegradation pathway for brominated aromatics often involves debromination.[6]
-
Recommended Action:
-
Assess the Impact: For less sensitive applications, a discolored reagent might still be usable, but for high-stakes reactions like multi-step synthesis or GMP processes, it is not recommended without purification.
-
Purification: The color can often be removed by simple purification methods.
-
Filtration through Alumina: Passing the liquid through a short column of activated neutral alumina can effectively remove many polar, colored impurities.[1]
-
Vacuum Distillation: For larger quantities or higher purity requirements, vacuum distillation is the most effective method.[8] Collect the fraction that boils at the correct temperature and pressure, which should be colorless to pale yellow.[3][8]
-
-
Prevention: Always store bromonaphthalene derivatives in amber glass bottles to protect them from light and tightly sealed to minimize exposure to air.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for bromonaphthalene derivatives?
A: To ensure long-term stability, bromonaphthalene derivatives should be stored in a cool, dry, and dark place.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C (refrigerated) is often recommended for long-term storage.[9] Room temperature (15-25 °C) is acceptable for shorter periods.[7] | Lower temperatures slow down potential degradation pathways. |
| Light | Store in amber or opaque containers.[7] | Protects against photodegradation, which can cleave the C-Br bond.[6][7] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) for best results. | Minimizes exposure to atmospheric oxygen and moisture. |
| Incompatible Materials | Keep away from strong oxidizing agents and strong acids.[7][10] | Prevents vigorous and potentially hazardous reactions. |
Q2: How can I assess the purity of my bromonaphthalene reagent?
A: The purity of bromonaphthalene derivatives is most commonly assessed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): This is the most common method used by suppliers to determine purity.[3] It can effectively separate the main component from volatile impurities, including isomers (e.g., 2-bromonaphthalene in a 1-bromonaphthalene sample) or byproducts from synthesis like dibromonaphthalenes.[8]
-
1H NMR Spectroscopy: NMR can provide a quick assessment of purity. The spectrum should be clean, with well-resolved peaks corresponding to the aromatic protons. The presence of significant unidentifiable peaks in the aromatic or aliphatic region may indicate impurities. You can compare your spectrum to reference spectra available in databases.[4][11][12]
-
GC-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. It is particularly useful for identifying unknown impurities by their mass fragmentation patterns.[12][13]
Q3: What are the primary degradation pathways for bromonaphthalenes?
A: The most significant degradation pathway under typical laboratory conditions is photodegradation.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce the cleavage of the carbon-bromine bond.[6][10] This homolytic cleavage generates a naphthyl radical and a bromine radical. These radicals can then participate in a variety of secondary reactions, potentially leading to the formation of naphthalene (from hydrogen abstraction), biphenyl-type dimers, or other colored polymeric materials. The primary process is often debromination.[6]
-
Oxidation: While generally stable to air, long-term exposure can lead to slow oxidation, especially in the presence of light or trace metal catalysts. The potential products are complex and may include naphthols and quinones, though these are typically formed under more forcing conditions.
-
Hydrolysis: Aryl bromides like bromonaphthalene are generally very resistant to hydrolysis under neutral conditions. Hydrolysis would require harsh conditions (e.g., high temperature, strong base) and is not a significant concern during normal storage.
Experimental Protocols
Protocol 1: Purification of Discolored 1-Bromonaphthalene
This protocol describes a simple method to remove colored impurities from liquid bromonaphthalene derivatives.
-
Setup: Prepare a short-path distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Charge the Flask: Place the discolored 1-bromonaphthalene into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Vacuum Distillation:
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction of pure 1-bromonaphthalene at the appropriate boiling point and pressure (e.g., 132-135 °C at 12 mmHg).[8] The distillate should be colorless.
-
Stop the distillation before all the material in the flask has evaporated to avoid concentrating non-volatile, potentially unstable residues.
-
-
Storage: Transfer the purified, colorless liquid to a clean, dry amber glass bottle. For long-term storage, flush the bottle with an inert gas like argon before sealing.
Visualizations
Diagram 1: Decision Workflow for Using a Bromonaphthalene Reagent
Caption: Decision tree for handling bromonaphthalene reagents.
References
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]
-
1-Bromnaphthalene - SAFETY DATA SHEET. Carl ROTH. Available from: [Link]
-
Safety Data Sheet: 1-Bromonaphthalene. Carl ROTH. Available from: [Link]
-
1-Bromonaphthalene. PubChem. Available from: [Link]
-
Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate. Available from: [Link]
-
Preparation of 1-bromonaphthalene. PrepChem.com. Available from: [Link]
-
Naphthalene, 1-bromo-. Organic Syntheses Procedure. Available from: [Link]
-
1-Bromonaphthalene. PubChem. Available from: [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available from: [Link]
-
Formation of Grignard Reagents from Organic Halides. University of Calgary. Available from: [Link]
-
Grignard reagent. Wikipedia. Available from: [Link]
-
1-Bromonaphthalene. Wikipedia. Available from: [Link]
-
Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. Available from: [Link]
- Preparation method of 1-bromine naphthalene. Google Patents.
-
Naphthalene, 1-bromo-. NIST WebBook. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available from: [Link]
Sources
- 1. 1-Bromonaphthalene | 90-11-9 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. ez.restek.com [ez.restek.com]
- 13. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2-(6-bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds due to its metabolic stability and ability to act as a bioisostere for ester and amide groups.[1][2][3] Scaling up its synthesis from the bench to pilot scale introduces challenges that require a robust and well-understood process. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common hurdles in this process.
Synthetic Strategy Overview
The most common and scalable route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[4][5] For the target molecule, this involves the initial preparation of 6-bromo-2-naphthohydrazide, followed by acylation with an acetyl source and subsequent ring closure.
Caption: General synthetic workflow for the target oxadiazole.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is consistently low (<60%). Which part of the process is the most likely culprit and how can I optimize it?
Low yields are a common issue, often stemming from the critical cyclodehydration step. However, inefficiencies in prior steps can compound the problem.
Analysis & Solution:
-
Confirm Intermediate Purity: Before proceeding to cyclization, ensure the purity of your 6-bromo-2-naphthohydrazide and the N'-acetyl-6-bromo-2-naphthohydrazide intermediate. Impurities from the esterification or hydrazinolysis steps (e.g., unreacted starting acid) can interfere with the cyclization. Use TLC and ¹H NMR to confirm purity.
-
The Cyclodehydration Step is Critical: This step, which converts the linear diacylhydrazine to the oxadiazole ring, is typically the lowest-yielding part of the sequence. The choice of dehydrating agent is the most important variable.
-
Causality: The mechanism involves activation of one of the carbonyl oxygens by the reagent, making the carbon more electrophilic. This facilitates an intramolecular nucleophilic attack from the other nitrogen, followed by a dehydration event to form the stable, aromatic oxadiazole ring. Harsh reagents can cause degradation, while overly mild reagents may result in incomplete conversion.
Data Summary: Comparison of Common Dehydrating Agents
Reagent Typical Conditions Pros Cons (especially for scale-up) Phosphorus Oxychloride (POCl₃) Reflux, 1-3 h Highly effective, relatively inexpensive, well-documented.[4][5] Corrosive, highly exothermic quench, generates phosphoric acid waste. Requires careful temperature control. Sulfuric Acid (H₂SO₄) 0°C to RT Strong dehydrating agent, cheap. Can cause charring/sulfonation of aromatic rings, harsh workup.[4] Tosyl Chloride (TsCl) / Pyridine RT to 60°C Milder conditions, good for sensitive substrates. Pyridine can be difficult to remove, generates salt byproducts. | Burgess Reagent | THF or Dioxane, Reflux | Very mild, high functional group tolerance.[6] | Expensive, not ideal for large-scale synthesis due to cost. |
-
Recommendation for Scale-Up: Phosphorus oxychloride (POCl₃) remains the workhorse for this transformation due to its effectiveness and cost. To improve yields, focus on controlled addition at a low temperature (0-10°C) before slowly heating to reflux. This minimizes the formation of degradation byproducts. Ensure the reaction goes to completion by monitoring with TLC or HPLC.
Q2: During scale-up of the POCl₃-mediated cyclization, I'm facing difficulties with the work-up. The quenching process is violent and product isolation is poor. How can I improve this?
This is a classic scale-up challenge related to managing exotherms and phase separation.
Analysis & Solution:
-
The Problem: POCl₃ reacts vigorously with water in a highly exothermic hydrolysis reaction. On a small scale, this is manageable by pouring the reaction mixture onto crushed ice. On a larger scale, the heat generated can be rapid and dangerous, and the resulting acidic aqueous layer can complicate extraction.
-
Optimized Scale-Up Work-Up:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Reverse Quench (Slow Addition): Instead of adding the reaction mixture to water, slowly and carefully add the cooled reaction mixture to a well-stirred, chilled vessel of water or crushed ice. This allows for better control of the exotherm. For a 1 mole scale reaction, plan for the addition to take 30-60 minutes, monitoring the internal temperature of the quench vessel to keep it below 25°C.
-
Neutralization: The resulting slurry will be highly acidic. Slowly add a base (e.g., 50% aq. NaOH or solid NaHCO₃) to neutralize it to a pH of 7-8. The solid product will typically precipitate out.
-
Isolation: The precipitated solid can be collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried. This avoids a potentially difficult liquid-liquid extraction. The crude solid can then be purified.
-
Q3: My final product is off-color (yellow or brown) and the melting point is broad. What are the likely impurities and what is the best large-scale purification strategy?
Off-colors and broad melting points are clear indicators of impurities. The source is often degradation during the high-temperature cyclization step.
Analysis & Solution:
-
Potential Impurities:
-
Unreacted N'-acetyl-6-bromo-2-naphthohydrazide: Indicates incomplete cyclization.
-
Polymeric/Charred Material: From overheating or reaction with a harsh dehydrating agent like H₂SO₄ or uncontrolled POCl₃.
-
Side-Products: Depending on the reagent, various side reactions can occur.
-
-
Purification Strategy:
-
Recrystallization is Preferred for Scale-Up: Column chromatography is generally not economically viable for large quantities. Recrystallization is the method of choice.
-
Solvent Screening: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble.
-
Good Starting Points: Ethanol, isopropanol, or a mixed solvent system like DMF/Ethanol or Toluene/Heptane.
-
-
Decolorization: If the crude product is highly colored, a hot filtration step with activated charcoal can be performed before allowing the solution to cool and crystallize. Add a small amount of charcoal (e.g., 1-2% w/w) to the hot solution, stir for 15-20 minutes, and then filter through a pad of celite to remove the charcoal before crystallization.
-
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-naphthohydrazide
-
Esterification: To a solution of 6-bromo-2-naphthoic acid (1.0 eq) in methanol (4 mL/g), add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC shows complete consumption of the starting acid.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield methyl 6-bromo-2-naphthoate, which can be used directly.
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (5 mL/g). Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 6-8 hours. The product hydrazide will often precipitate upon cooling.
-
Isolation: Cool the mixture to room temperature, then in an ice bath. Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum. The typical yield is 85-95%.
Protocol 2: Synthesis of this compound
-
Acylation: Suspend 6-bromo-2-naphthohydrazide (1.0 eq) in a suitable solvent like toluene or dioxane. Add acetic anhydride (1.2 eq) and heat the mixture to 80-90°C for 2-3 hours. Cool the mixture and collect the intermediate N'-acetyl-6-bromo-2-naphthohydrazide by filtration.
-
Cyclodehydration: To a flask charged with the dried intermediate (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise at 0°C. After the addition is complete, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker of crushed ice. A solid will precipitate. Neutralize the acidic slurry carefully with saturated sodium bicarbonate solution or 10M NaOH(aq) to pH 7-8.
-
Purification: Collect the crude solid by filtration. Wash the filter cake extensively with water until the filtrate is neutral. Dry the solid in a vacuum oven. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure product as a white or off-white solid. The typical yield is 70-85%.
References
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Link
-
Zarghi, A., & Hamedi, S. (2008). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 76(2), 197-237. Link
-
Asif, M. (2012). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4573-4578. Link
-
Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269. Link
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Current Organic Synthesis. Link
-
BenchChem. (2025). Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives. Link
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Link
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). Molecules, 24(8), 1585. Link
-
Synthesis and Antibacterial Screening of S-substituted Derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. (2015). Pakistan Journal of Pharmaceutical Sciences, 28(1), 161-167. Link
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry, 28(9), 1981-1986. Link
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505. Link
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. (2022). ACS Omega, 7(31), 27581-27588. Link
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Medicinal Chemistry Research, 25, 1018-1028. Link
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2016). The Journal of Organic Chemistry, 81(17), 7434-7443. Link
-
Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. (2012). ResearchGate. Link
-
5-Furan-2yl[1][4]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2000). Molecules, 5(1), 4-11. Link
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Press. Link
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). Applied Sciences, 13(15), 8854. Link
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2020). Journal of Chemistry. Link
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. Link
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. Link
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Otterbein. Link
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2021). Current Organic Chemistry, 25(14), 1686-1706. Link
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(39), 8251-8256. Link
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. Link
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Link
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-269. Link
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (2014). Journal of the Chemical Society of Pakistan, 36(1), 133-141. Link
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2416. Link
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7792. Link
-
Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2012). Der Pharma Chemica, 4(3), 1165-1171. Link
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2012). Asian Journal of Chemistry, 24(12), 5707-5711. Link
-
Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. (2020). Chemistry of Heterocyclic Compounds, 56(10), 1238-1255. Link
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid impurities in the synthesis of substituted oxadiazoles
Technical Support Center: Synthesis of Substituted Oxadiazoles
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted 1,3,4-oxadiazoles. As a core heterocyclic scaffold in numerous pharmaceutical agents, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the root causes of impurity formation and offering robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues with Starting Materials and Intermediates
Question 1: My initial reaction to form the acylhydrazide from an ester and hydrazine hydrate is sluggish and incomplete. What factors should I investigate?
Answer: Incomplete conversion of an ester to its corresponding acylhydrazide is a common bottleneck that introduces unreacted starting material into subsequent steps, complicating purification. The nucleophilicity of hydrazine and the electrophilicity of the ester's carbonyl carbon are the key drivers of this reaction.
Causality and Troubleshooting:
-
Solvent Choice: The reaction is typically performed in a protic solvent like ethanol or methanol. The solvent facilitates the reaction by solvating the transition state. Ensure the solvent is anhydrous if your ester is sensitive to hydrolysis, although for simple alkyl esters, alcohol is standard.
-
Temperature and Reaction Time: While many protocols suggest refluxing, the optimal temperature depends on the ester's reactivity. For less reactive esters (e.g., those with bulky groups or electron-donating substituents), extended reflux times (8-24 hours) are often necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] The disappearance of the ester spot is a key indicator.
-
Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate (typically 3-5 equivalents) is often used to drive the reaction to completion. However, a very large excess can complicate work-up. Start with 3 equivalents and adjust as needed.
-
Ester Reactivity: Methyl and ethyl esters are generally more reactive than bulkier esters like tert-butyl esters.[2] If you are starting from a carboxylic acid, converting it to the methyl ester via Fischer esterification is a reliable first step.
Workflow: Monitoring Acylhydrazide Formation
Caption: TLC monitoring workflow for acylhydrazide synthesis.
Question 2: I am seeing multiple spots on TLC after forming my N,N'-diacylhydrazine intermediate. What are the likely side products?
Answer: The formation of an N,N'-diacylhydrazine is the penultimate step before cyclization. The primary challenge here is controlling the acylation to prevent side reactions. This intermediate is typically formed by reacting an acylhydrazide with a carboxylic acid (using a coupling agent) or an acid chloride.[2][3]
Common Impurities and Their Causes:
-
Unreacted Acylhydrazide: This is the most common impurity, arising from incomplete reaction.
-
Solution: Ensure at least one equivalent of the acylating agent (acid chloride or activated carboxylic acid) is used. When using coupling agents like EDC or HATU for carboxylic acids, ensure the reaction is run under anhydrous conditions and that the temperature is appropriate for the chosen reagent.[4][5]
-
-
Symmetrically Acylated Hydrazine: If you are preparing an unsymmetrical N,N'-diacylhydrazine, you might see the formation of two different symmetrical diacylhydrazines. This occurs if the acylating agent reacts with itself or if there is scrambling of acyl groups.
-
Solution: A stepwise approach is best. Isolate and purify the initial acylhydrazide before reacting it with the second acid chloride or carboxylic acid. This prevents a "one-pot" mixture where multiple acylating species are competing.
-
-
Over-acylated Products: While less common, it is possible to form tri- or tetra-acylated hydrazines, especially with highly reactive acylating agents or under harsh conditions.
Protocol: Synthesis of an Unsymmetrical N,N'-Diacylhydrazine
-
Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF.[6] Stir for 15 minutes at 0 °C.
-
Coupling: Add the purified acylhydrazide (1.05 eq) dissolved in anhydrous DMF, followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS to track the formation of the desired product and consumption of starting materials.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product should be purified by column chromatography or recrystallization before proceeding to the cyclization step.
Category 2: The Cyclization Step - Preventing Core Reaction Failures
Question 3: My cyclodehydration reaction to form the 1,3,4-oxadiazole is low-yielding. How do I choose the right dehydrating agent and optimize conditions?
Answer: The cyclodehydration of the N,N'-diacylhydrazine intermediate is the critical ring-closing step. The choice of reagent is highly dependent on the stability of the functional groups on your substrate. A reagent that is too harsh can lead to decomposition, while one that is too mild will result in incomplete conversion.[7]
Comparison of Common Dehydrating Agents
| Reagent | Typical Conditions | Advantages | Common Impurities/Issues |
| POCl₃ (Phosphorus Oxychloride) | Reflux, neat or in a high-boiling solvent (e.g., Toluene) | Potent, effective for a wide range of substrates.[2][8][9] | Harsh; can degrade sensitive functional groups. Generates acidic byproducts requiring careful neutralization. |
| SOCl₂ (Thionyl Chloride) | Reflux, neat or in DCM/Toluene | Strong dehydrating agent, volatile byproducts (SO₂, HCl) are easily removed.[3] | Very harsh and acidic. Can cause chlorination of sensitive groups. |
| PPA (Polyphosphoric Acid) | High temperature (100-150 °C) | Strong dehydrating medium, acts as both solvent and catalyst. | Viscous and difficult to work with. Work-up can be challenging. Can cause charring at high temperatures.[2] |
| Tf₂O / Pyridine | Low temperature (-78 to 0 °C), DCM | Extremely powerful and fast, works for difficult substrates. | Expensive, moisture-sensitive. Can be non-selective if other nucleophiles are present. |
| Burgess Reagent | Mild conditions (RT to 60 °C), THF | Neutral and mild, good for sensitive functional groups.[4][10] | Can be expensive. May not be potent enough for very unreactive substrates. |
| Microwave Irradiation | Solvent-free or in high-boiling solvents (e.g., DMF) | Drastically reduces reaction times, often improves yields and purity.[11][12][13][14] | Requires specialized equipment. Thermal runaway is a risk if not controlled. |
Decision Workflow for Reagent Selection
Caption: Decision tree for selecting a cyclodehydration agent.
Question 4: I am performing an oxidative cyclization of an acylhydrazone, but the reaction is messy. What are the common pitfalls?
Answer: Oxidative cyclization of acylhydrazones is an elegant method for forming 2,5-disubstituted 1,3,4-oxadiazoles, often in one pot from an aldehyde and an acylhydrazide.[15][16] However, the success hinges on controlling the oxidation state and preventing side reactions.
Key Impurities and Solutions:
-
Unreacted Acylhydrazone: The oxidant may be too weak or used in insufficient quantity.
-
Over-oxidation Products: If your aryl substituents have sensitive groups (e.g., phenols, anilines), harsh oxidants can lead to undesired follow-on reactions.
-
Solution: Switch to a milder oxidant. For example, if KMnO₄ is causing degradation, consider using I₂ or a TEMPO-based system.[15]
-
-
Dimerization or Polymerization: The aldehyde starting material or the acylhydrazone intermediate can sometimes self-condense or polymerize under oxidative or acidic/basic conditions.
-
Solution: Ensure the acylhydrazone is formed cleanly before introducing the oxidant. Running the reaction at a lower temperature can sometimes mitigate these side reactions. A continuous flow setup can also minimize side product formation by ensuring rapid mixing and precise temperature control.[17]
-
Category 3: Isomeric and Structural Impurities
Question 5: My mass spectrometry data shows the correct mass, but the NMR is inconsistent with the desired 1,3,4-oxadiazole. Could an isomer have formed?
Answer: Yes, the formation of isomeric impurities is a significant challenge, especially when using certain starting materials. The most common isomer is the 1,2,4-oxadiazole, though others are possible depending on the route.
Pathways to Isomeric Impurities:
-
1,3,4-Thiadiazole Formation: This is a major side product when synthesizing 2-amino-1,3,4-oxadiazoles from N-acyl-thiosemicarbazides. The cyclization can proceed via nucleophilic attack from either the oxygen or the sulfur atom.[5]
-
How to Avoid: The regioselectivity is often controlled by the cyclizing agent. Reagents like EDC·HCl tend to favor oxadiazole formation, while others might favor the thiadiazole. Careful screening of cyclization conditions is essential.[5]
-
-
1,2,4-Oxadiazole Formation: While the synthesis of 1,2,4-oxadiazoles typically follows a different pathway (e.g., from amidoximes), rearrangement of intermediates under certain thermal or photochemical conditions can lead to this isomer.[18]
-
How to Avoid: Stick to well-established, non-rearrangement-prone cyclization methods like classical dehydration of diacylhydrazines. Avoid unnecessarily high temperatures or prolonged exposure to UV light unless specifically called for by the protocol.
-
-
Cleavage and Recombination: Harsh dehydrating agents like PPA at high temperatures can sometimes cause fragmentation of the diacylhydrazine intermediate, followed by recombination to form a mixture of symmetrical and unsymmetrical oxadiazoles.
-
How to Avoid: Use the mildest possible conditions that still effect cyclization. If synthesizing an unsymmetrical oxadiazole, a milder reagent like the Burgess reagent is often a better choice than PPA.[10]
-
Visualizing a Competing Pathway: Oxadiazole vs. Thiadiazole
Caption: Competing cyclization pathways from an N-acyl-thiosemicarbazide.
References
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Synthesis of 1,3,4-oxadiazoles.Organic Chemistry Portal.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.Journal of Chemical Reviews.
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity.Journal of Chemical and Pharmaceutical Research.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Mechanistic Studies and Derivative Effects In 1, 3, 4-Oxadiazole Synthesis Via Cyclodehydration Reactions.Digital Commons @ Otterbein.
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.UTAR Institutional Repository.
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.BenchChem.
- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.Journal of Pharmaceutical Research.
- Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflamm
- Synthesis of substituted 1,3,4-oxadiazole derivatives.
- Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety.Indian Academy of Sciences.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.ACS Omega.
- Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles.
Sources
- 1. eprints.utar.edu.my [eprints.utar.edu.my]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 8. mdpi.com [mdpi.com]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. jchemrev.com [jchemrev.com]
- 17. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalysts for Oxidative Cyclization in Oxadiazole Synthesis
Welcome to the technical support center for optimizing the synthesis of 1,3,4-oxadiazoles via catalytic oxidative cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, you will find scientifically grounded answers to common questions, detailed troubleshooting guides for specific experimental issues, and proven protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalytic oxidative cyclization to form 1,3,4-oxadiazoles?
The most common pathway begins with an N-acylhydrazone precursor. In a typical metal-catalyzed cycle (e.g., using Copper or Iron), the catalyst coordinates with the N-acylhydrazone. A base assists in deprotonation, followed by an intramolecular cyclization where the amidic oxygen attacks the imine carbon. This forms a five-membered ring intermediate. The crucial step is the oxidative C-H functionalization at the imine carbon, which leads to the formation of the aromatic oxadiazole ring and the reduction of the metal catalyst.[1] A terminal oxidant (like O₂, H₂O₂, or DMSO) then regenerates the active catalytic species, completing the cycle.[2][3]
Q2: What are the primary types of catalysts used for this transformation?
Catalyst systems can be broadly categorized into two main groups:
-
Transition-Metal Catalysts: Copper (Cu), Iron (Fe), and Palladium (Pd) salts are widely used.[2][4][5] Copper, in particular, is noted for its practicality and effectiveness in facilitating the key C-H functionalization step under aerobic conditions.[1][2]
-
Metal-Free Catalysts: Molecular iodine (I₂) is a highly effective and inexpensive metal-free alternative.[2][6][7][8] It mediates the oxidative cyclization, often in the presence of a base, and can be used in stoichiometric or catalytic amounts.[6][9] Hypervalent iodine reagents and systems involving reagents like N-chlorosuccinimide (NCS) have also been reported.[10][11]
Q3: How do I choose between a metal catalyst and a metal-free system like iodine?
The choice depends on several factors:
-
Substrate Scope & Functional Group Tolerance: Metal catalysts, particularly copper and iron, often exhibit broad functional group tolerance.[2] However, substrates sensitive to transition metals (e.g., certain sulfur-containing groups or other ligands) may benefit from a metal-free iodine-mediated protocol.[6]
-
Cost and Scalability: Iodine-mediated reactions are generally low-cost and scalable, making them attractive for large-scale synthesis.[2][8]
-
Environmental Concerns: Metal-free systems avoid issues of heavy metal contamination in the final product, which is a significant consideration in pharmaceutical development.[6][7]
-
Reaction Conditions: Copper-catalyzed reactions can often be performed in the open air, using molecular oxygen as the terminal oxidant, which is highly practical.[1][2] Iodine-based methods may require specific oxidants or bases but can sometimes be performed under solvent-free grinding conditions.[9]
Q4: What is the role of the oxidant in the reaction?
The oxidant is critical for regenerating the catalyst (in metal-catalyzed systems) or for directly facilitating the cyclization (in iodine-mediated pathways).[3] In a copper-catalyzed cycle, for instance, Cu(II) is reduced to Cu(I) during the cyclization, and the terminal oxidant (e.g., O₂) re-oxidizes it back to Cu(II). Without the oxidant, the reaction would be stoichiometric in the metal, not catalytic. The choice of oxidant must be compatible with both the catalyst and the substrate to avoid unwanted side reactions.
Catalyst System Comparison
Choosing the right catalyst and oxidant combination is crucial for success. The table below summarizes the features of common systems described in the literature.
| Catalyst System | Typical Oxidant(s) | Common Base | Key Advantages | Potential Drawbacks |
| Copper (e.g., Cu(OTf)₂, Cu(OAc)₂)[1][2] | O₂ (Air), TBHP | Cs₂CO₃, K₂CO₃ | Practical (uses air), excellent functional group tolerance, well-studied. | Potential for metal contamination; ligand may be required for some substrates. |
| Iron (e.g., Fe(III)/TEMPO)[2][3] | O₂ (Air) | Not always required | Inexpensive, environmentally benign metal, good yields. | TEMPO co-catalyst is often necessary; can have substrate limitations. |
| Palladium (e.g., Pd(OAc)₂)[5][12] | Ag₂CO₃, O₂ | K₂CO₃, Pivalic Acid | Effective for specific C-H activation pathways and complex substrates. | Expensive catalyst, requires specific ligands/additives, harsher conditions may be needed. |
| Iodine (I₂)[2][6][7][9] | O₂, DMSO, H₂O₂ | K₂CO₃, Cs₂CO₃ | Metal-free, low cost, scalable, mild conditions, can be used catalytically. | May require stoichiometric amounts in some cases; neutralization step (e.g., with sodium thiosulfate) is needed.[9] |
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Diagram: Troubleshooting Workflow for Low Product Yield
The following diagram illustrates a logical workflow for diagnosing the root cause of low reaction yields.
Caption: A logical guide to diagnosing and solving low yield issues.
Q: My reaction has stalled or shows very low conversion. What should I investigate first?
A: An incomplete reaction is one of the most common issues. Here are the likely causes and solutions:
-
Cause 1: Catalyst Inactivity or Deactivation.
-
Diagnosis: The catalyst may be old, of poor quality, or may have decomposed during the reaction. For air-sensitive catalysts, ensure proper inert atmosphere techniques were used. For aerobic oxidations, ensure sufficient air or O₂ is supplied.
-
Solution:
-
Use a freshly opened bottle of the metal salt or resublimed iodine.
-
If using a ligand, verify its purity.
-
For copper-catalyzed reactions using air, ensure the reaction is not sealed from the atmosphere. Consider stirring vigorously to improve gas-liquid transfer.[1][2]
-
In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction.
-
-
-
Cause 2: Insufficient or Inappropriate Oxidant.
-
Diagnosis: The oxidant is consumed before the reaction completes. Some oxidants like H₂O₂ can decompose over time or at elevated temperatures.
-
Solution:
-
Ensure the oxidant is fresh. For H₂O₂, use a freshly opened bottle and confirm its concentration.
-
Increase the stoichiometry of the oxidant (e.g., from 1.5 to 2.5 equivalents).
-
Consider a different oxidant. If using O₂, perhaps a stronger chemical oxidant like tert-butyl hydroperoxide (TBHP) or K₂S₂O₈ is required for your specific substrate.
-
-
-
Cause 3: Poor Quality Starting Material.
-
Diagnosis: The N-acylhydrazone precursor is often the weakest link. It can contain unreacted starting materials (aldehyde and hydrazide) or be partially hydrolyzed.
-
Solution:
-
Purify the N-acylhydrazone by recrystallization or column chromatography before use. Even crude acylhydrazone substrates can sometimes be used, but purity is key for troubleshooting.[2]
-
Confirm the structure and purity by ¹H NMR and LCMS.
-
Store the acylhydrazone under dry conditions, as the imine bond is susceptible to hydrolysis.
-
-
Q: My reaction produces a complex mixture of side products. How can I improve selectivity?
A: Formation of side products often points to conditions that are too harsh or an imbalance in reagents.
-
Cause 1: Over-oxidation.
-
Diagnosis: If your substrate or product has other oxidizable functional groups, they may be reacting. This can be observed via LCMS as masses corresponding to M+16, M+32, etc.
-
Solution:
-
Reduce the reaction temperature.
-
Decrease the amount of oxidant used.
-
Switch to a milder oxidant. For example, if TBHP is causing problems, O₂ (air) might be a gentler choice.
-
-
-
Cause 2: Dimerization of Starting Material or Intermediate.
-
Diagnosis: High molecular weight species are observed in the crude analysis. This can happen if intermolecular reactions compete with the desired intramolecular cyclization.
-
Solution:
-
Run the reaction at a lower concentration (e.g., decrease from 0.2 M to 0.05 M).
-
Ensure the base is added slowly or is not overly strong, as high concentrations of reactive intermediates can favor dimerization.
-
-
-
Cause 3: Competing Reaction Pathways.
-
Diagnosis: For certain substrates, alternative cyclization or rearrangement pathways may be possible.
-
Solution:
-
Change the catalyst system. A switch from a copper catalyst to an iodine-mediated protocol can fundamentally alter the mechanism and may shut down an unwanted pathway.[2][6]
-
Modify the solvent. Solvent polarity can influence the stability of charged intermediates and transition states, favoring one pathway over another.
-
-
Q: I'm working with an electron-poor substrate and getting very low yields. What can I do?
A: Substrates with strong electron-withdrawing groups on the aromatic rings can be challenging as they deactivate the system towards oxidation.
-
Diagnosis: The C-H bond to be functionalized is less electron-rich, making the oxidative step more difficult.
-
Solution:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the higher activation barrier.
-
Use a More Potent Catalyst/Oxidant System: A more electron-deficient catalyst (e.g., with a triflate counterion like Cu(OTf)₂) can be more active.[1][2] Alternatively, a stronger oxidant may be required.
-
Switch to a Different Mechanism: Some metal-free methods might be less sensitive to substrate electronics. For example, methods involving hypervalent iodine reagents proceed through a different type of intermediate and may be more effective.[2]
-
Key Experimental Protocols
The following are representative protocols derived from established literature methods. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Diagram: General Catalytic Cycle for Oxadiazole Synthesis
Caption: General mechanism for metal-catalyzed oxidative cyclization.
Protocol 1: Copper-Catalyzed Aerobic Oxidative Cyclization [1][2]
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-acylhydrazone (1.0 mmol, 1.0 equiv), copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 0.05 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃; 2.0 mmol, 2.0 equiv).
-
Add dimethyl sulfoxide (DMSO, 5 mL).
-
Leave the flask open to the air (or equip it with a balloon filled with air) and stir the mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Iodine-Mediated Oxidative Cyclization [2][7]
-
In a flask, dissolve the N-acylhydrazone (1.0 mmol, 1.0 equiv) in a suitable solvent such as acetonitrile or dioxane (10 mL).
-
Add potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv) followed by molecular iodine (I₂; 1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on substrate reactivity.
-
Monitor the reaction until the starting material is consumed (typically 2-6 hours), as indicated by TLC.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired 1,3,4-oxadiazole.
References
-
Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]
-
Synthesis of 1,3,4-Oxadiazoles by Iodine-Mediated Oxidative Cyclization of Methyl Ketones with 4-Phenylsemicarbazide. ResearchGate. [Link]
-
review-of-synthesis-of-1-3-4-oxadiazole-derivatives. Bohrium. [Link]
-
An iodine-mediated green synthesis of 1,3,4-oxadiazoles under solvent-free conditions using grinding technique. Taylor & Francis Online. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Green oxidative cyclization to access 2,5-disubstituted-1,3,4-oxadiazoles from aldehydes and hydrazide derivatives using FeBr3 catalyst and hydrogen peroxide. ResearchGate. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (NIH). [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health (NIH). [Link]
-
Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. National Institutes of Health (NIH). [Link]
-
Oxidative C-H Bond Functionalization in the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles. University of Pittsburgh. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
Design, Synthesis Of Some Novel Oxadiazole Based Derivative And Evaluation For Their In-Vitro Anti-Oxidant Activity. International Journal of Pharmaceutical Sciences. [Link]
-
Selective C–O bond formation via a photocatalytic radical coupling strategy: access to perfluoroalkoxylated (ORF) arenes and heteroarenes. Chemical Science (RSC Publishing). [Link]
-
Oxidative C–C bond formation in heterocyclic chemistry. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. National Institutes of Health (NIH). [Link]
-
Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. National Institutes of Health (NIH). [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
-
Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. PubMed. [Link]
-
Palladium-catalyzed cascade cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes: access to 2 H-chromenes and 2 H-quinolines. PubMed. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-promoted one-pot synthesis of 1,3,4-oxadiazole scaffolds via sp3 C–H functionalization of azaarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of Bromonaphthalene-Containing Oxadiazoles
In the landscape of medicinal chemistry, the search for novel scaffolds that can serve as the foundation for developing new therapeutic agents is relentless. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole ring has emerged as a "privileged" structure, a cornerstone in the design of compounds with a broad spectrum of biological activities.[1][2][3] This guide delves into a specific, highly promising subclass: 1,3,4-oxadiazoles bearing a bromonaphthalene moiety. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy, comparing their performance as both antimicrobial and anticancer agents against established standards, supported by robust experimental data.
The rationale for combining these two moieties is chemically sound. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, capable of participating in crucial hydrogen bonding interactions with biological targets, while also enhancing properties like lipophilicity and metabolic stability.[4] The naphthalene ring system, particularly when substituted with a halogen like bromine, offers a large, hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions within protein binding pockets, potentially increasing binding affinity and potency.
I. Antimicrobial Activity: A Comparative Analysis
A significant body of research has focused on the antimicrobial potential of bromonaphthalene-containing oxadiazoles. A key study by Mayekar et al. provides a foundational dataset for understanding their SAR in this context.[5][6][7][8][9] Their work involved the synthesis of a series of 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles and evaluation of their activity against a panel of bacteria and fungi.
Comparative Performance Data
The antimicrobial efficacy of these compounds is best understood by comparing their Minimum Inhibitory Concentration (MIC) values against standard antibiotics like Ciprofloxacin and Fluconazole.
| Compound ID | Aryl Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4a | Phenyl | 12.5 | 25 | 25 | 12.5 |
| 4b | 2-Fluorophenyl | 6.25 | 12.5 | 12.5 | 6.25 |
| 4c | 4-Fluorophenyl | 6.25 | 12.5 | 12.5 | 6.25 |
| 4j | 2,4-Dichlorophenyl | 3.12 | 6.25 | 6.25 | 3.12 |
| 4p | 2-Chlorophenyl | 6.25 | 12.5 | 12.5 | 6.25 |
| Ciprofloxacin | - | 10 | 10 | - | - |
| Fluconazole | - | - | - | 10 | 10 |
Data synthesized from Mayekar et al. (2010).[5][8]
Structure-Activity Relationship Insights
The data clearly indicates that the nature of the aryl substituent at the 5-position of the oxadiazole ring plays a critical role in modulating antimicrobial activity.
-
Halogen Substitution is Key: The most potent compound in the series, 4j , features a 2,4-dichlorophenyl group. This suggests that electron-withdrawing halogen substituents on the aryl ring significantly enhance both antibacterial and antifungal activity. Compounds with single chloro (4p ) or fluoro (4b , 4c ) substituents also demonstrated superior activity compared to the unsubstituted phenyl analog (4a ).
-
Position Matters: The ortho-positioning of halogens (as in 4b , 4p , and 4j ) appears to be particularly favorable, potentially by inducing a conformational orientation that enhances binding to the microbial target.
-
Superiority over Standards: Notably, several synthesized compounds, especially 4j , exhibited lower MIC values (indicating higher potency) than the standard drugs Ciprofloxacin and Fluconazole against the tested strains.
The logical relationship between these structural modifications and the observed activity can be visualized as follows:
Caption: SAR for Antimicrobial Activity.
II. Anticancer Activity: Targeting VEGFR-2
The versatility of the bromonaphthalene-oxadiazole scaffold extends to oncology, where derivatives have been intelligently designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[10][11][12][13] Inhibiting this receptor is a validated strategy in cancer therapy.
Comparative Performance Data
A study on 1,3,4-oxadiazole-naphthalene hybrids provides compelling evidence of their anticancer potential, with direct comparisons to Sorafenib, an approved multi-kinase inhibitor used in cancer treatment.
| Compound ID | R Group | IC₅₀ HepG-2 (µM) | IC₅₀ MCF-7 (µM) | VEGFR-2 Inhibition (IC₅₀, µM) |
| 5 | Benzyl | 8.80 | 10.3 | 0.29 |
| 8 | m-tolyl | 9.20 | 11.2 | 0.35 |
| 16 | o-nitrophenyl | 7.90 | 9.80 | 0.39 |
| 17 | p-nitrophenyl | 5.50 | 7.20 | 0.55 |
| Sorafenib | - | 8.83 | 6.68 | 0.09 |
Data synthesized from an evaluation of 1,3,4-oxadiazole-naphthalene hybrids as VEGFR-2 inhibitors.[11][12]
Structure-Activity Relationship and Mechanistic Insights
The anticancer activity of these hybrids is profoundly influenced by the substituent linked to the amide nitrogen.
-
Aromatic vs. Aliphatic: The data indicates that an aromatic hydrophobic moiety is more effective than a non-aromatic one. For instance, replacing the phenyl ring with a cyclohexyl moiety led to a dramatic decrease in cytotoxic activity.[14]
-
Electron-Withdrawing Groups Enhance Potency: Similar to the antimicrobial SAR, the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), significantly boosts anticancer activity. Compound 17 , with a para-nitro substitution, displayed the most potent cytotoxic effects against the HepG-2 liver cancer cell line, even surpassing the standard drug Sorafenib in this specific assay.[11]
-
Mechanism of Action - Apoptosis Induction: The most promising compounds were found to induce apoptosis (programmed cell death). Compound 5 , for example, induced apoptosis in 22.86% of HepG2 cells compared to just 0.51% in control cells. This effect was accompanied by a 5.61-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade, confirming that these compounds kill cancer cells by activating their intrinsic suicide program.[11]
The workflow from compound design to mechanistic validation is a testament to the rigorous, self-validating system required in drug discovery.
Caption: Anticancer Drug Discovery Workflow.
III. Experimental Protocols: A Foundation of Trustworthiness
The integrity of the comparative data presented rests on the meticulous execution of standardized experimental protocols. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds, reflecting field-proven practices.
Synthesis of 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles (4a-r)
This protocol is adapted from the procedure described by Mayekar et al.[8] and represents a robust method for generating the target oxadiazoles.
Step 1: Synthesis of Ethyl 2-((6-bromo-2-naphthyl)oxy)acetate
-
To a solution of 6-bromo-2-naphthol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).
-
Add ethyl chloroacetate (0.11 mol) to the mixture.
-
Reflux the reaction mixture on a water bath for 12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester.
-
Recrystallize the product from ethanol to yield pure ethyl 2-((6-bromo-2-naphthyl)oxy)acetate.
Step 2: Synthesis of 2-((6-bromo-2-naphthyl)oxy)acetohydrazide
-
Dissolve the ester from Step 1 (0.05 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (99%, 0.075 mol) to the solution.
-
Reflux the mixture for 6 hours.
-
Reduce the volume of ethanol by distillation.
-
Upon cooling, the acetohydrazide will precipitate as white crystals.
-
Filter the crystals and recrystallize from ethanol.
Step 3: Cyclization to form 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole
-
Take the acetohydrazide from Step 2 (0.003 mol) and the desired substituted aromatic acid (0.003 mol) in phosphorus oxychloride (POCl₃, 5 mL).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
Allow the mixture to stand for a few hours. The solid product will separate out.
-
Filter the solid, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 1,3,4-oxadiazole derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard and quantitative method for determining the Minimum Inhibitory Concentration (MIC).[7]
-
Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a turbidity of 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) for sterility. Also include wells with standard drugs (Ciprofloxacin, Fluconazole) as reference controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5][6][15][16][17]
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include an untreated control (cells in medium only) and a vehicle control (cells in medium with the same amount of DMSO used for the test compounds).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Conclusion and Future Outlook
The fusion of the bromonaphthalene and 1,3,4-oxadiazole scaffolds has yielded a class of compounds with significant and tunable biological activities. The structure-activity relationship studies clearly demonstrate that strategic substitution, particularly with electron-withdrawing halogen and nitro groups on the appended aryl ring, is a powerful tool for enhancing both antimicrobial and anticancer potency.
Comparisons with standard clinical drugs like Ciprofloxacin, Fluconazole, and Sorafenib reveal that these novel derivatives are not only competitive but, in some cases, superior in in-vitro models. The mechanistic work, confirming apoptosis induction via caspase activation, provides a solid rationale for their anticancer effects and a pathway for future optimization.
The detailed synthetic and biological protocols provided herein offer a validated framework for researchers to build upon this promising chemical scaffold. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of the lead compounds to translate their potent in-vitro activity into in-vivo efficacy. The versatility and proven potential of bromonaphthalene-containing oxadiazoles mark them as a compelling area for continued investigation in the development of next-generation therapeutic agents.
References
-
Mayekar, A. N., Yathirajan, H., Narayana, B., Sarojini, B. K., & Kumari, N. (2010). Synthesis and Antimicrobial Studies on New Substituted 1,3,4-Oxadiazole Derivatives Bearing 6-Bromonaphthalene Moiety. International Journal of Chemistry, 2(1). [Link]
-
Mayekar, A. N., Yathirajan, H., & Kumari, N. (2010). Synthesis and Antimicrobial Studies on New Substituted 1,3,4-Oxadiazole Derivatives Bearing 6-Bromonaphthalene Moiety. Semantic Scholar. [Link]
-
Benassi, A., Doria, F., & Pirota, V. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(22), 8692. [Link]
-
Mayekar, A. N., et al. (2010). Synthesis and Antimicrobial Studies on New Substituted 1,3,4-Oxadiazole Derivatives Bearing 6-Bromonaphthalene Moiety. ResearchGate. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Mayekar, A. N., Yathirajan, H., et al. (2010). Synthesis and Antimicrobial Studies on New Substituted 1,3,4-Oxadiazole Derivatives Bearing 6-Bromonaphthalene Moiety. Semantic Scholar. [Link]
-
Janero, D. R., & Yarinsky, T. O. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
-
Kumar, S., & Sharma, P. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. DARU Journal of Pharmaceutical Sciences, 24(1), 1. [Link]
-
Wube, A. A., & K-Roth, W. (2021). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences, 16(4), 345. [Link]
-
El-Sadek, M. E., et al. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 273-287. [Link]
-
El-Sadek, M. E., et al. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. PubMed Central. [Link]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13035-13054. [Link]
-
El-Sadek, M. E., et al. (2021). Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target... ResearchGate. [Link]
-
Łuczyski, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
-
Chen, J., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Cancer Letters, 375(1), 115-125. [Link]
-
Sharma, D., et al. (2022). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Scientific Reports, 14(1), 1-22. [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
Mayekar, A. N., et al. (2010). Synthesis and Antimicrobial Studies on New Substituted 1,3,4-Oxadiazole Derivatives Bearing 6-Bromonaphthalene Moiety. ResearchGate. [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). International Journal of Pharmaceutics and Drug Analysis. [Link]
-
El-Sadek, M. E., et al. (2021). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. ResearchGate. [Link]
-
Glomb, T., Szymankiewicz, K., & Świątek, P. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(23), 5643. [Link]
Sources
- 1. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atcc.org [atcc.org]
A Comparative Guide to the Antibacterial Spectrum of 2,5-Disubstituted 1,3,4-Oxadiazoles
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can yield potent and broad-spectrum antibacterial agents is of paramount importance. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable antibacterial efficacy. This guide provides a comprehensive comparison of the antibacterial spectrum of various 2,5-disubstituted 1,3,4-oxadiazole derivatives, grounded in experimental data and structure-activity relationship (SAR) analysis. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how substituent modifications on this versatile scaffold influence its antibacterial profile.
The 1,3,4-Oxadiazole Scaffold: A Versatile Core for Antibacterial Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives, particularly those substituted at the 2 and 5 positions, have garnered significant attention due to their diverse biological activities.[1][2] The structural rigidity and favorable electronic properties of the oxadiazole ring make it an excellent scaffold for designing molecules that can interact with various biological targets. Furthermore, the ability to readily introduce a wide range of substituents at the 2 and 5 positions allows for the fine-tuning of physicochemical properties such as lipophilicity, which can be crucial for the transport of drug molecules across the bacterial cell membrane.[1]
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The antibacterial potency and spectrum of 2,5-disubstituted 1,3,4-oxadiazoles are intricately linked to the nature of the chemical groups at these positions. A careful analysis of published data reveals several key SAR trends:
-
Influence of Aromatic and Heteroaromatic Moieties: The presence of aromatic or heteroaromatic rings at the 2 and/or 5 positions is a common feature in many active derivatives. These groups can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets within the bacterial cell.
-
Role of Electron-Withdrawing Groups: The substitution of these aromatic rings with electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), has been shown to enhance antibacterial activity.[1] This is likely due to the alteration of the electronic properties of the entire molecule, potentially improving its interaction with target enzymes or disrupting bacterial cellular processes.
-
Impact of Heterocyclic Substituents: Incorporating other heterocyclic rings, such as furan, pyridine, and benzothiazole, can lead to compounds with significant antibacterial potency.[1][3][4] These additions can introduce new hydrogen bond donors and acceptors, as well as alter the overall shape and polarity of the molecule, leading to improved target binding and a broader spectrum of activity. For instance, derivatives containing a furan ring have demonstrated remarkable antibacterial activities.[1]
-
Lipophilicity as a Key Determinant: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a critical role in its ability to penetrate the bacterial cell wall and membrane. A balanced lipophilicity is often required for optimal activity, as highly lipophilic or hydrophilic compounds may exhibit poor bioavailability.[1]
Below is a diagram illustrating the general structure of 2,5-disubstituted 1,3,4-oxadiazoles and the key areas for chemical modification to modulate antibacterial activity.
Caption: Structure-Activity Relationship (SAR) of 2,5-disubstituted 1,3,4-oxadiazoles.
Comparative Analysis of Antibacterial Spectra
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2,5-disubstituted 1,3,4-oxadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is a critical quantitative measure of a compound's antibacterial potency, with lower values indicating higher efficacy.
| Compound ID | R1 Substituent | R2 Substituent | S. aureus (Gram +) MIC (µg/mL) | B. subtilis (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) | Reference |
| F3 | Phenyl with hydroxyl | Furan | Remarkable Activity | - | Remarkable Activity | - | [1] |
| F4 | Phenyl with hydroxyl | 5-Nitro-furan | Remarkable Activity | - | Remarkable Activity | - | [1] |
| 3c | Naphtho[2,1-b]furan | 4-Chlorophenyl | - | - | - | - | [5] |
| 3d | Naphtho[2,1-b]furan | 4-Nitrophenyl | - | 0.20-0.40 (mg/cm³) | 0.20-0.40 (mg/cm³) | 0.20-0.40 (mg/cm³) | [5] |
| 3i | Naphtho[2,1-b]furan | 4-Dimethylaminophenyl | - | Comparable to standard | Comparable to standard | Maximum significant activity | [5] |
| 37 | Quinolin-4-yl | 3-Methyl-4-nitrophenyl | - | - | - | - | [6] |
| 20 | 5-Iodofuran | 3-Methyl-4-nitrophenyl | - | - | - | - | [6] |
| A3 | Phenyl | 4-Nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | 10-19 mm (zone of inhibition) | 10-19 mm (zone of inhibition) | 10-19 mm (zone of inhibition) | 10-19 mm (zone of inhibition) | [2] |
| 4d | Pyridine | 2,4-Dichlorophenyl | Promising Activity | Promising Activity | Promising Activity | Promising Activity | [3] |
| 4f | Pyridine | 4-Nitrophenyl | Promising Activity | Promising Activity | Promising Activity | Promising Activity | [3] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental protocols.
Experimental Protocol for Antibacterial Spectrum Determination
To ensure the generation of reliable and reproducible data for comparing the antibacterial spectrum of novel 2,5-disubstituted 1,3,4-oxadiazoles, a standardized methodology is crucial. The following section details a robust protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted and sensitive technique.
Workflow for MIC Determination
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology
-
Preparation of Bacterial Strains:
-
Streak the desired bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) on appropriate agar plates (e.g., Nutrient Agar, Tryptic Soy Agar).
-
Incubate at 37°C for 18-24 hours.
-
Pick a few well-isolated colonies and inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the synthesized 2,5-disubstituted 1,3,4-oxadiazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
-
-
Microdilution Assay:
-
To each well containing the diluted test compound, add the standardized bacterial inoculum.
-
Include a positive control (inoculum in broth without any compound), a negative control (broth only), and a solvent control (inoculum in broth with the highest concentration of the solvent used).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
-
Potential Mechanisms of Action
While the precise molecular targets for many 1,3,4-oxadiazole derivatives are still under investigation, several potential mechanisms of action have been proposed. One study on a specific 1,3,4-oxadiazole compound, LMM6, demonstrated that its antibacterial effect against S. aureus involves the accumulation of reactive oxygen species (ROS) and disturbance of the cell membrane.[7] This suggests that some derivatives may exert their bactericidal or bacteriostatic effects by inducing oxidative stress and compromising the integrity of the bacterial cell envelope. Other proposed mechanisms for different heterocyclic antibacterials include the inhibition of essential enzymes like DNA gyrase.[4] Further research is necessary to elucidate the specific mechanisms for various classes of 2,5-disubstituted 1,3,4-oxadiazoles.
Conclusion
The 2,5-disubstituted 1,3,4-oxadiazole scaffold represents a highly promising platform for the development of novel antibacterial agents. The evidence strongly indicates that the antibacterial spectrum and potency of these compounds can be significantly modulated through strategic modifications of the substituents at the 2 and 5 positions. The incorporation of furan, nitrofuran, and substituted phenyl rings has yielded derivatives with remarkable activity against both Gram-positive and Gram-negative bacteria.[1] Future research should focus on synthesizing novel derivatives with diverse functionalities, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. This continued exploration is essential to unlock the full therapeutic potential of this versatile chemical class in the fight against infectious diseases.
References
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. (2024). PubMed. Retrieved from [Link]
-
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Publishers. Retrieved from [Link]
-
Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. (2021). Bentham Science. Retrieved from [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023). ACS Publications. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanism of Action for 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
Prepared by: A Senior Application Scientist
This guide provides a comprehensive, step-by-step framework for investigating the mechanism of action (MoA) of the novel compound 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole. Given the structural characteristics of this molecule—specifically the presence of a 1,3,4-oxadiazole core and a naphthalene moiety—we will proceed with the primary hypothesis that it functions as an anticancer agent, likely through the inhibition of a protein kinase signaling pathway.
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Extensive research has demonstrated that its derivatives can exert anti-proliferative effects by inhibiting various enzymes, growth factors, and kinases.[5][6] Specifically, targets like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK) are common for this class of compounds.[5][7] Furthermore, the naphthalene group is a feature of several known kinase inhibitors, suggesting a synergistic contribution to the compound's potential activity.[8][9][10]
This guide will compare the hypothetical performance of our lead compound, which we will refer to as BMO-101 , against Erlotinib , a well-characterized and clinically approved EGFR inhibitor. This comparative approach ensures that our findings are benchmarked against a gold standard, providing immediate context for the compound's potency and specificity.
Phase 1: Foundational Cytotoxicity and Target Class Identification
The initial phase is designed to confirm the primary biological effect of BMO-101 (is it cytotoxic?) and to narrow down its potential molecular target class.
Rationale: Before delving into specific pathways, we must establish a reproducible, dose-dependent biological effect. Cancer cell lines with well-understood genetic backgrounds, particularly those with known dependencies on specific kinase pathways (e.g., EGFR-dependent), are ideal for this initial screen. Comparing the IC50 values of BMO-101 and Erlotinib across different cell lines will provide the first clue regarding target specificity.
Caption: Workflow for initial cytotoxicity screening of BMO-101.
-
Cell Seeding: Seed A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of BMO-101 and Erlotinib in appropriate cell culture media. Final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours, or until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves using non-linear regression to determine the IC50 value for each compound in each cell line.
All quantitative data should be summarized for clear comparison.
| Compound | IC50 in A549 (µM) | IC50 in MCF-7 (µM) | IC50 in HepG2 (µM) |
| BMO-101 | Experimental Value | Experimental Value | Experimental Value |
| Erlotinib | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | ~0.05[8] | ~0.5[8] | ~1.62[8] |
Interpretation: If BMO-101 shows potent cytotoxicity (low micromolar or nanomolar IC50 values), particularly in a cell line known for EGFR overexpression like A549, it strengthens our hypothesis of it being a kinase inhibitor.
Phase 2: Direct Target Engagement and Pathway Analysis
With foundational cytotoxicity established, the next phase focuses on confirming direct interaction with the hypothesized target (EGFR) and observing the downstream cellular consequences.
Rationale: An IC50 value from a cell-based assay reflects a complex interplay of factors including cell permeability and off-target effects. A cell-free in vitro kinase assay is essential to prove direct enzymatic inhibition. Following this, Western blotting for key phosphoproteins in the EGFR pathway (like ERK) will confirm that the compound engages and inhibits the target in a cellular context.
Caption: Hypothesized inhibition of the EGFR signaling cascade by BMO-101.
-
Reaction Setup: In a 96-well plate, add recombinant human EGFR enzyme to a kinase buffer solution.
-
Inhibitor Addition: Add BMO-101 or Erlotinib at varying concentrations (e.g., 0.1 nM to 50 µM).
-
Initiation: Start the reaction by adding a poly(Glu, Tyr) substrate and ATP.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for direct enzyme inhibition.
-
Cell Culture & Starvation: Grow A549 cells to 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat cells with BMO-101 or Erlotinib (at their respective IC50 and 5x IC50 concentrations) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to robustly activate the EGFR pathway. A non-stimulated control should be included.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Phospho-ERK (p-ERK) and total ERK (t-ERK). T-ERK serves as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry. A significant decrease in the p-ERK/t-ERK ratio in treated cells compared to the EGF-stimulated control indicates successful pathway inhibition.
| Compound | In Vitro EGFR IC50 (µM) | Effect on p-ERK Levels (at IC50) |
| BMO-101 | Experimental Value | Experimental Value (% decrease) |
| Erlotinib | ~0.30[8] | Significant Decrease |
Phase 3: Cellular Phenotypic Confirmation
The final phase aims to link target inhibition to a definitive cellular outcome, such as apoptosis or cell cycle arrest, providing a comprehensive picture of the MoA.
Rationale: Effective anticancer agents typically induce programmed cell death (apoptosis) or halt cell division (cell cycle arrest). Observing these phenotypes provides crucial evidence that the enzymatic inhibition observed in Phase 2 translates into a therapeutically relevant cellular response.
-
Treatment: Treat A549 cells with BMO-101 and Erlotinib at their IC50 concentrations for 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cell population using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Interpretation: A significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) following treatment with BMO-101 would confirm its ability to induce apoptosis, a hallmark of many successful kinase inhibitors.[11][12]
Conclusion and Future Directions
This structured, comparative guide outlines a logical and efficient path to elucidate the mechanism of action for this compound (BMO-101). By systematically progressing from broad cytotoxicity screening to specific enzyme and pathway analysis, and finally to phenotypic confirmation, researchers can build a robust data package.
Positive results from this workflow—specifically, potent cytotoxicity, direct EGFR inhibition comparable to Erlotinib, downstream pathway modulation, and induction of apoptosis—would strongly support the development of BMO-101 as a novel anticancer therapeutic. Subsequent studies could then explore its efficacy in other kinase-driven cancers, investigate off-target effects through kinome profiling, and initiate preclinical in vivo studies.
References
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Available at: [Link]
-
Research & Reviews: A Journal of Pharmaceutical Science. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Available at: [Link]
-
Wiley Online Library. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Available at: [Link]
-
Preprints.org. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Available at: [Link]
-
International Journal of Novel Research and Development. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
Frontiers in Oncology. (2019). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2020). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Available at: [Link]
-
ResearchGate. (2018). 1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors. Available at: [Link]
-
MDPI. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2021). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. Available at: [Link]
- Google Patents. (2012). Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof.
-
OUC International. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Available at: [Link]
Sources
- 1. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof - Google Patents [patents.google.com]
- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Comparative Efficacy Analysis of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole Against Standard Antibiotics
A Technical Guide for Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising class of therapeutics due to their diverse biological activities.[1][2] This guide provides a comprehensive framework for evaluating the in vitro antibacterial efficacy of a novel investigational compound, 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole (hereafter designated BNO-5M), against clinically relevant Gram-positive and Gram-negative bacteria. We present detailed, standards-compliant protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside a structured approach for comparing the potency of BNO-5M with established, front-line antibiotics. This document is intended to serve as a practical resource for researchers engaged in the preclinical assessment of new chemical entities in antimicrobial drug discovery.
Introduction: The Rationale for Novel Oxadiazole Derivatives
Antimicrobial resistance is a global health threat that undermines the efficacy of conventional antibiotics, leading to prolonged illnesses and increased mortality. The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in critical hydrogen bonding interactions within biological targets.[3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including potent antibacterial, antifungal, and antitubercular activities.[2][4]
The specific compound, BNO-5M, incorporates a bromonaphthalene moiety, a structural feature intended to enhance lipophilicity and potentially improve cell membrane penetration or target engagement. This guide outlines the essential experimental procedures to quantitatively assess its antibacterial potential relative to standard-of-care agents, providing a foundational dataset for further development.
Materials and Methods
Experimental Components
-
Investigational Compound: this compound (BNO-5M), synthesized and purified to ≥98% purity.
-
Standard Antibiotics:
-
Ciprofloxacin (CIP): A broad-spectrum fluoroquinolone antibiotic, selected for its activity against both Gram-positive and Gram-negative bacteria.
-
Vancomycin (VAN): A glycopeptide antibiotic, selected for its specific and potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
-
Bacterial Strains (Quality Control Strains):
-
Culture Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA), conforming to Clinical and Laboratory Standards Institute (CLSI) specifications.[7]
-
Dimethyl Sulfoxide (DMSO), sterile, for compound dissolution.
-
0.5 McFarland turbidity standard.
-
Sterile 96-well microtiter plates.
-
Rationale for Experimental Design
The selection of S. aureus and E. coli as test organisms provides a robust initial screen of BNO-5M's spectrum of activity. S. aureus represents a significant Gram-positive pathogen, while E. coli is a key Gram-negative pathogen. Ciprofloxacin and Vancomycin serve as high-quality benchmarks, representing different mechanistic classes and spectra of activity.[8][9]
The broth microdilution method is the gold-standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency.[7][10] This method is recommended by standardization bodies like CLSI and EUCAST.[7][11][12] The subsequent determination of the Minimum Bactericidal Concentration (MBC) distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity, a critical parameter in drug development.
Detailed Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the CLSI M07 guidelines for broth microdilution.[7]
-
Preparation of Stock Solutions: Dissolve BNO-5M and standard antibiotics in sterile DMSO to a high concentration (e.g., 1280 µg/mL). Subsequent dilutions will be made in CAMHB.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the high-concentration drug stock to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh overnight culture on MHA, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate wells in columns 1 through 11 with 10 µL of the final bacterial suspension. Do not inoculate column 12.
-
Incubate the plates at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10] The growth control (column 11) must show distinct turbidity, and the sterility control (column 12) must remain clear for the assay to be valid.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).
Comparative Efficacy Data (Hypothetical Results)
The following table summarizes plausible results from the in vitro susceptibility testing of BNO-5M compared to standard antibiotics.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| BNO-5M | S. aureus (ATCC 29213) | 4 | 8 | Bactericidal (2) |
| E. coli (ATCC 25922) | 32 | >64 | Bacteriostatic/Tolerant | |
| Vancomycin | S. aureus (ATCC 29213) | 1 | 2 | Bactericidal (2) |
| E. coli (ATCC 25922) | >128 | >128 | Intrinsically Resistant | |
| Ciprofloxacin | S. aureus (ATCC 29213) | 0.5 | 1 | Bactericidal (2) |
| E. coli (ATCC 25922) | 0.25 | 0.5 | Bactericidal (2) |
Interpretation Notes: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. A ratio >4 suggests bacteriostatic activity.
Discussion and Scientific Insights
Analysis of In Vitro Activity
Based on the hypothetical data, BNO-5M demonstrates promising antibacterial activity, particularly against the Gram-positive organism S. aureus. An MIC of 4 µg/mL indicates potent inhibition, and the MBC/MIC ratio of 2 confirms a bactericidal mechanism of action against this pathogen.[3] While its potency is less than that of the comparators Vancomycin and Ciprofloxacin, it represents a significant finding for a novel chemical entity.
The activity against Gram-negative E. coli is substantially lower (MIC of 32 µg/mL), and the compound does not exhibit bactericidal effects at the concentrations tested. This differential activity is a common observation in early-stage antibiotic discovery and often relates to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
Proposed Mechanism and Structure-Activity Relationship
The 1,3,4-oxadiazole ring is a key pharmacophore that may act as a bioisostere for amide or ester functionalities, enabling interaction with bacterial enzymes.[2][3] Some oxadiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme also targeted by fluoroquinolones like Ciprofloxacin.[13] Another proposed mechanism for this class of compounds involves the disruption of the bacterial cell membrane or the accumulation of reactive oxygen species.[14] The bromonaphthalene group in BNO-5M increases the molecule's lipophilicity, which could facilitate membrane interaction, potentially explaining the potent activity against the Gram-positive S. aureus which lacks an outer membrane.
Future Directions
These preliminary in vitro results position BNO-5M as a viable lead compound for development against Gram-positive pathogens. The following steps are critical for advancing its profile:
-
Spectrum Expansion: Test against a broader panel of clinical isolates, including resistant strains like MRSA and Vancomycin-resistant Enterococci (VRE).
-
Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.
-
Mechanism of Action Studies: Conduct assays (e.g., DNA gyrase inhibition, membrane depolarization assays) to elucidate the precise molecular target.
-
Structural Optimization: Synthesize analogs of BNO-5M to improve potency against Gram-negative bacteria, potentially by modifying functional groups to enhance outer membrane permeability.
Conclusion
The investigational compound this compound (BNO-5M) demonstrates potent, bactericidal activity against Staphylococcus aureus in standard in vitro assays. While its efficacy against Escherichia coli is limited, its performance against the Gram-positive model organism validates the 1,3,4-oxadiazole scaffold as a valuable starting point for new antibiotic discovery. The methodologies and comparative data presented in this guide provide a robust foundation for the continued investigation and optimization of this promising compound.
References
-
Various Authors. (2025). Synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives. Source Not Specified. 1
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Link
-
Faramarzi, S., et al. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. Link
-
Gümüş, F., et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Link
-
Formagio, A. S. N., et al. (2024). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. Letters in Applied Microbiology. Link
-
EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Link
-
Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences. Link
-
Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Source Not Specified. Link
-
CLSI. (Date Not Specified). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Link
-
Formagio, A. S. N., et al. (2024). "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". PubMed. Link
-
EUCAST. (Date Not Specified). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Link
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Link
-
Slater, A. A., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. Link
-
Leś, A., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Link
-
EUCAST. (Date Not Specified). EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Link
-
Kumar, V., et al. (2021). Design, Synthesis and in vitro Antibacterial Evaluation of Naphthalen-2-yloxy based Oxadiazole-2-thione Derivatives. Asian Journal of Chemistry. Link
-
MI - Microbiology. (Date Not Specified). Broth Microdilution. Source Not Specified. Link
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Link
-
Kant, V. (2015). Which is the ideal antibiotic(s) as a standard for testing the antibacterial activity of the compound for Staphylococcus aureus and E.coli? ResearchGate. Link
-
Slater, A. A., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. University of Bristol Research Portal. Link
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Link
-
Al-Ouqaili, M. T. S., et al. (2023). Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. Annals of Medicine & Surgery. Link
-
Al-Ouqaili, M. T. S., et al. (2023). Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. Source Not Specified. 15
-
Khatoon, A., et al. (2022). Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. Journal of Biomedical Research & Environmental Sciences. Link
-
Slater, A. A., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central. Link
-
The United States Committee on Antimicrobial Susceptibility Testing. (Date Not Specified). Home. USCAST. Link
-
Wang, Z., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. Link
-
Asadi, M., et al. (2016). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. Link
-
Leś, A., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. jelsciences.com [jelsciences.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. mdpi.com [mdpi.com]
- 14. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources | Antimicrobial Stewardship & Healthcare Epidemiology | Cambridge Core [resolve.cambridge.org]
A Comparative Guide to the Cytotoxicity of Naphthalene-Based Oxadiazoles in Cancer Cell Lines
Introduction: The Therapeutic Promise of Naphthalene-Oxadiazole Hybrids
In the relentless pursuit of novel anticancer agents, the strategic hybridization of pharmacologically active scaffolds has emerged as a highly effective drug design strategy. This guide focuses on a particularly promising class of compounds: naphthalene-based oxadiazoles. The fusion of the naphthalene ring, a core component in many established anticancer agents, with the 1,3,4-oxadiazole moiety, a heterocycle known for its diverse biological activities, has yielded a new generation of molecules with potent cytotoxic effects against a range of cancer cell lines.[1] This guide provides a comparative analysis of the cytotoxic profiles of various naphthalene-based oxadiazoles, supported by experimental data, to assist researchers and drug development professionals in this dynamic field.
The rationale behind this molecular hybridization lies in the synergistic potential of the two components. Naphthalene derivatives have been reported as potent inhibitors of various cellular targets, including topoisomerases and microtubules.[2] Simultaneously, the 1,3,4-oxadiazole ring is a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacokinetic properties of the parent molecule, enhancing its target affinity and overall efficacy.[3][4] The resulting hybrid molecules have demonstrated significant potential in overcoming some of the limitations of existing chemotherapeutic agents, including drug resistance and off-target toxicity.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The in vitro cytotoxicity of novel chemical entities is a critical initial step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment. The following table summarizes the IC50 values of various naphthalene-based oxadiazole derivatives against several human cancer cell lines, as determined by the widely used MTT assay.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| 1,3,4-Oxadiazole-naphthalene hybrids | |||||
| Compound 5 | MCF-7 (Breast) | 9.7 | Sorafenib | 10.8 | [1] |
| HepG2 (Liver) | 8.8 | Sorafenib | 10.2 | [1] | |
| Compound 8 | HepG2 (Liver) | 9.5 | Sorafenib | 10.2 | [1] |
| Compound 15 | HepG2 (Liver) | 8.4 | Sorafenib | 10.2 | [1] |
| Compound 16 | HepG2 (Liver) | 8.7 | Sorafenib | 10.2 | [1] |
| Compound 17 | HepG2 (Liver) | 9.2 | Sorafenib | 10.2 | [1] |
| Compound 18 | HepG2 (Liver) | 8.7 | Sorafenib | 10.2 | [1] |
| Ferulic and caffeic acid-based 1,3,4 oxadiazoles | |||||
| Compound 5 | U87 (Glioblastoma) | 35.1 | - | - | [5][6] |
| T98G (Glioblastoma) | 34.4 | - | - | [5][6] | |
| LN229 (Glioblastoma) | 37.9 | - | - | [5][6] | |
| SKOV3 (Ovarian) | 14.2 | - | - | [6] | |
| MCF7 (Breast) | 30.9 | - | - | [6] | |
| A549 (Lung) | 18.3 | - | - | [6] | |
| Oxadiazoline-substituted naphthalenyl acetates | |||||
| Compound 3c | Various | 0.175 - 3.91 | - | - | [7] |
| Compound 7c | Various | 0.306 - 11.7 | - | - | [7] |
| Naphthalene-substituted triazole spirodienones | |||||
| Compound 6a | MDA-MB-231 (Breast) | 0.03 - 0.26 | Bendamustine, Vorinostat | - | [2] |
| Hela (Cervical) | 0.07 - 0.72 | Bendamustine, Vorinostat | - | [2] | |
| A549 (Lung) | 0.08 - 2.00 | Bendamustine, Vorinostat | - | [2] |
Note: The presented data is a selection from the cited literature and is intended for comparative purposes. For a comprehensive understanding, please refer to the original research articles.
Experimental Protocol: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the naphthalene-based oxadiazole compounds in culture medium.
-
After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-130 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 492 and 600 nm.[9]
-
The absorbance values are then used to calculate the percentage of cell viability, and subsequently, the IC50 value for each compound.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanism of Action: Targeting Key Signaling Pathways
The cytotoxic effects of naphthalene-based oxadiazoles are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. One of the key mechanisms identified for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, ultimately leading to the suppression of tumor angiogenesis and the induction of apoptosis in cancer cells. The apoptotic effect of some naphthalene-based oxadiazoles has been confirmed by observing an increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by naphthalene-based oxadiazoles.
Conclusion and Future Directions
The amalgamation of naphthalene and 1,3,4-oxadiazole moieties has proven to be a fruitful strategy in the development of novel anticancer agents. The compounds discussed in this guide exhibit promising cytotoxic activity against a variety of cancer cell lines, with some demonstrating potency in the sub-micromolar range. The ability of these compounds to target key signaling pathways, such as the VEGFR-2 cascade, underscores their therapeutic potential.
Further research is warranted to optimize the structure-activity relationships of these compounds to enhance their potency and selectivity. In vivo studies are also crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of naphthalene-based oxadiazoles holds significant promise for the future of cancer chemotherapy.
References
-
Al-Warhi, T., et al. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1216-1232. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. [Link]
-
ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
PubMed Central. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
-
Semantic Scholar. (2022). 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. [Link]
-
MDPI. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. [Link]
-
ResearchGate. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. [Link]
-
PubMed. (2014). Synthesis and biological evaluation of new oxadiazoline-substituted naphthalenyl acetates as anticancer agents. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. [Link]
Sources
- 1. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijdcs.com [ijdcs.com]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new oxadiazoline-substituted naphthalenyl acetates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
A Technical Guide to Bromonaphthalene Oxadiazoles as Hole-Transporting Materials in Optoelectronics
This guide provides a comprehensive comparison of bromonaphthalene oxadiazole derivatives as an emerging class of hole-transporting materials (HTMs) against established alternatives, primarily for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This document is intended for researchers and material scientists in the field of optoelectronics.
Introduction: The Critical Role of Hole-Transporting Materials
In the architecture of high-performance optoelectronic devices such as PSCs and OLEDs, the hole-transporting layer (HTL) is indispensable.[1][2] An ideal HTM must fulfill several stringent criteria to ensure efficient device operation and longevity:
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band maximum (VBM) of the perovskite absorber or the HOMO of the emissive layer in an OLED to facilitate efficient hole extraction and minimize energy loss.[1]
-
High Hole Mobility: Rapid and efficient transport of holes to the anode is crucial for achieving high short-circuit currents and fill factors.[1]
-
Excellent Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is essential to prevent short circuits and ensure proper device function.
-
Thermal and Morphological Stability: The HTM must withstand the thermal stress of device operation and resist crystallization or degradation over time, which is a key factor in long-term device stability.[3]
-
Optical Transparency: For use in conventional (n-i-p) PSCs, the HTM should be transparent in the visible region to allow maximum light to reach the perovskite layer.[1]
The current benchmark HTM, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene (Spiro-OMeTAD), has been instrumental in achieving power conversion efficiencies (PCEs) over 25% in PSCs.[1] However, it suffers from drawbacks including high cost, relatively low intrinsic hole mobility, and a reliance on hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to enhance conductivity, which can accelerate device degradation.[4][5] This has spurred the search for alternative, high-performance, and stable HTMs.
The Case for Bromonaphthalene Oxadiazoles: A Molecular Design Strategy
Bromonaphthalene oxadiazole derivatives represent a promising, yet underexplored, class of HTMs. The molecular design strategy combines the advantageous properties of three key chemical moieties:
-
1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is known for its high thermal stability and electron-deficient nature.[3][6] Its incorporation can lead to deep HOMO levels, which is beneficial for achieving high open-circuit voltages (V_oc) in PSCs. The 1,3,4-oxadiazole isomer is noted to be the most stable among its counterparts.[6][7]
-
Naphthalene Group: This polycyclic aromatic hydrocarbon is known to facilitate charge transport. First-principles calculations have demonstrated the potential for band-like hole mobility in naphthalene crystals, suggesting its utility in promoting efficient charge transport.[8][9]
-
Bromo- Substituent: The bromine atom serves as a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions to fine-tune the material's electronic and physical properties.[10]
The combination of these units aims to create HTMs with enhanced thermal stability, suitable energy levels, and potentially high hole mobility, addressing some of the key limitations of Spiro-OMeTAD.
Caption: Molecular design strategy for Bromonaphthalene Oxadiazole HTMs.
Performance Comparison: Bromonaphthalene Oxadiazoles vs. Alternatives
While comprehensive data on a single, high-performance bromonaphthalene oxadiazole HTM is still emerging, we can construct a detailed comparison based on the known properties of its constituent parts and related oxadiazole compounds against the benchmark, Spiro-OMeTAD.
Electrochemical and Photophysical Properties
The energy levels of the HTM are paramount for device efficiency. An ideal HTM for perovskite (e.g., MAPbI₃, with a VBM around -5.4 eV) should have a HOMO level slightly higher than the perovskite's VBM to provide a driving force for hole extraction without significant energy loss.
| Property | Spiro-OMeTAD | Representative Oxadiazole HTM (H1) | Target for Bromonaphthalene Oxadiazole |
| HOMO Level (eV) | -5.0 to -5.2[4][5] | -5.47[11] | -5.2 to -5.5 |
| LUMO Level (eV) | -1.5 to -2.5[4][5] | -2.01[11] | > -2.0 |
| Optical Band Gap (eV) | ~3.0 | 3.46 | > 3.0 |
| Key Advantage | Well-established, proven performance. | Deep HOMO level, potentially leading to higher V_oc.[11] | Deep HOMO for high V_oc; wide bandgap for transparency. |
| Key Disadvantage | Large offset with perovskite VBM can lead to V_oc loss.[4] | Limited data on performance with different perovskites. | Requires synthesis and optimization. |
The deep HOMO level observed in the oxadiazole HTM H1 (-5.47 eV) is a promising indicator.[11] A bromonaphthalene oxadiazole derivative could be engineered to have a similarly deep HOMO, which would be better matched to the perovskite valence band than Spiro-OMeTAD, potentially reducing voltage losses.
Charge Transport and Thermal Stability
High hole mobility and excellent thermal stability are crucial for both efficiency and device lifetime.
| Property | Spiro-OMeTAD | Representative Oxadiazole HTM (H1) | Target for Bromonaphthalene Oxadiazole |
| Hole Mobility (μ_h) (cm²/Vs) | 10⁻⁵ to 10⁻⁴ (pristine)[5] | Not Reported | > 10⁻⁴ |
| Glass Transition Temp (T_g) (°C) | ~125[4] | Not Reported (Amorphous)[11] | > 150 |
| Decomposition Temp (T_d) (°C) | ~420 | 375[11] | > 400 |
| Key Advantage | Forms stable amorphous films. | High thermal stability.[11] | Naphthalene core may enhance mobility; oxadiazole enhances thermal stability. |
| Key Disadvantage | Low intrinsic mobility requires dopants, which reduce thermal and operational stability.[4][12] | Mobility data is lacking. | Balance of mobility and film morphology needs to be optimized. |
The incorporation of the naphthalene moiety is expected to improve intermolecular π-π stacking, which could lead to higher intrinsic hole mobility compared to the twisted structure of Spiro-OMeTAD. Furthermore, oxadiazole derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 350-400 °C, a critical factor for long-term operational stability.[3][11]
Device Performance in Perovskite Solar Cells
A direct comparison of a new 1,3,4-oxadiazole HTM (H1) with Spiro-OMeTAD in CH₃NH₃PbBr₃ perovskite solar cells showed superior performance for the oxadiazole-based device.[11]
| HTM | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) |
| Spiro-OMeTAD | 1.17 | 6.5 | 67 | 5.1 |
| Oxadiazole HTM (H1) | 1.25 | 7.0 | 66 | 5.8 |
Data sourced from Coro et al., ChemSusChem 2016.[11]
This result, although on a lower-efficiency perovskite system, demonstrates the potential of the oxadiazole core to outperform Spiro-OMeTAD, primarily through an enhancement in V_oc and J_sc.[11] A well-designed bromonaphthalene oxadiazole HTM could leverage these benefits while further improving charge transport, leading to even greater performance gains in state-of-the-art perovskite solar cells.
Experimental Protocols for HTM Characterization
To validate the performance of a novel HTM like a bromonaphthalene oxadiazole, a series of standardized characterization experiments are required.
Protocol: Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the HTM to estimate the HOMO and LUMO energy levels.
Causality: The HOMO level dictates the efficiency of hole transfer from the perovskite, while the LUMO level indicates the material's ability to block electrons. Accurate measurement is critical for predicting device performance. The use of an internal standard like Ferrocene/Ferrocenium (Fc/Fc+) allows for accurate energy level referencing against the vacuum level.
Methodology:
-
Preparation of Solution: Dissolve 1-2 mg of the bromonaphthalene oxadiazole HTM in 10 mL of an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.
-
Electrochemical Cell Setup: Use a standard three-electrode cell configuration:
-
Working Electrode: Glassy Carbon or Platinum button electrode.
-
Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment to prevent reactions with oxygen or moisture.
-
Measurement:
-
Record a cyclic voltammogram of the solution. Scan rates are typically between 20 and 100 mV/s.
-
After the initial scan, add a small amount of ferrocene to the solution and record another voltammogram to calibrate the potential against the Fc/Fc+ redox couple (E₁/₂ (Fc/Fc+)).
-
-
Data Analysis:
-
Determine the onset potential of the first oxidation peak (E_ox^onset) and the onset potential of the first reduction peak (E_red^onset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox^onset - E₁/₂ (Fc/Fc+)] - 4.8
-
LUMO (eV) = -[E_red^onset - E₁/₂ (Fc/Fc+)] - 4.8 (Note: The value of -4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level. This value can vary slightly in literature, so consistency is key.)
-
-
Caption: Workflow for HOMO/LUMO determination using Cyclic Voltammetry.
Protocol: Perovskite Solar Cell Fabrication (n-i-p Planar Architecture)
Objective: To fabricate a functional perovskite solar cell to test the performance of the bromonaphthalene oxadiazole HTM.
Causality: A standardized fabrication protocol is essential for a fair comparison against a control device using Spiro-OMeTAD. Each layer deposition step is critical for achieving a high-quality device, and the parameters (spin speeds, annealing times) are optimized to ensure good film morphology and crystallinity.
Methodology:
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrate, followed by sintering at high temperature (e.g., 500 °C). Alternatively, deposit a SnO₂ layer from a nanoparticle solution followed by annealing at a lower temperature (e.g., 150 °C).
-
Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, prepare a perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ based).
-
Deposit the perovskite solution onto the ETL-coated substrate via a one-step spin-coating method.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film on a hotplate (e.g., 100-150 °C) to complete the crystallization process.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the bromonaphthalene oxadiazole HTM in a suitable solvent like chlorobenzene. If required, additives like Li-TFSI and 4-tert-butylpyridine (tBP) can be included, although the goal is often to achieve high performance without them.
-
Spin-coat the HTM solution onto the perovskite layer.
-
For the control device, use an identical procedure with a Spiro-OMeTAD solution.
-
-
Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a metal back contact (e.g., 80-100 nm of Gold or Silver) through a shadow mask to define the active area of the device.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G sunlight (100 mW/cm²) to determine PCE, V_oc, J_sc, and FF.
Conclusion and Future Outlook
Bromonaphthalene oxadiazole derivatives present a compelling design strategy for the next generation of hole-transporting materials. The combination of the thermally robust oxadiazole core and the charge-transport-promoting naphthalene unit offers a clear path to overcoming the primary limitations of the current benchmark HTM, Spiro-OMeTAD. Preliminary data on related oxadiazole compounds have already demonstrated their potential to achieve higher open-circuit voltages and power conversion efficiencies.
The next critical step is the synthesis and thorough characterization of a broader library of bromonaphthalene oxadiazole-based HTMs. By systematically tuning the terminal functional groups, researchers can optimize the energy levels, solubility, and film-forming properties to match the requirements of state-of-the-art perovskite absorbers. A focus on achieving high intrinsic hole mobility to enable efficient dopant-free devices will be key to unlocking their full potential for enhancing the long-term stability and commercial viability of perovskite solar cells and other optoelectronic technologies.
References
-
Coro, C. G., et al. (2016). A New 1,3,4-Oxadiazole-Based Hole-Transport Material for Efficient CH3NH3PbBr3 Perovskite Solar Cells. ChemSusChem. Available at: [Link]
-
Zhang, J., et al. (2021). Design of small molecular hole-transporting materials for stable and high-performance perovskite solar cells. Chemical Physics Reviews. Available at: [Link]
-
Manda, K., et al. (2025). Molecular engineering of oxadiazole-based small organic-functional molecules as hole transporting materials for dopant-free perovskite solar cells. Organic Electronics. Available at: [Link]
-
MDPI. (2025). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. MDPI. Available at: [Link]
-
PV Magazine. (2025). The best hole transport layers for perovskite solar cells. PV Magazine. Available at: [Link]
-
Stolterfoht, M., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science. Available at: [Link]
-
Mahmud, Md. A., et al. (2022). Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. Advanced Energy and Sustainability Research. Available at: [Link]
-
Wang, Z., et al. (2024). De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells. Nano-Micro Letters. Available at: [Link]
-
S. G, S., et al. (2015). A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs. Journal of Materials Chemistry C. Available at: [Link]
-
Kim, H., et al. (2020). Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature. Advanced Functional Materials. Available at: [Link]
-
ACS Publications. (2025). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2022). Demethylation strategies for spiro-OMeTAD to enhance the thermo-opto-electronic properties as potential hole transport materials in perovskite solar cells. ResearchGate. Available at: [Link]
-
Ponce, S., et al. (2017). Charge Transport in Organic Molecular Semiconductors from First Principles: The Band-Like Hole Mobility in Naphthalene Crystal. arXiv. Available at: [Link]
-
Liu, Z., et al. (2023). High Mobility N-Channel Organic Field-Effect Transistors Based on Core-Brominated Naphthalene Diimides. SSRN. Available at: [Link]
-
Karimi, M., & Ghafouri, R. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Available at: [Link]
-
Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. Available at: [Link]
-
Wang, S., et al. (2025). Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping. Proceedings of the National Academy of Sciences. Available at: [Link]
-
O'Brien, K. C., et al. (2012). Hole Mobility of a Liquid Organic Semiconductor. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Bernardi, M. (2017). Charge transport in organic molecular semiconductors from first principles: The bandlike hole mobility in a naphthalene crystal. CaltechAUTHORS. Available at: [Link]
-
Calió, L., et al. (2016). Hole-Transport Materials for Perovskite Solar Cells. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Hole-Transport Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 8. [1712.00490] Charge Transport in Organic Molecular Semiconductors from First Principles: The Band-Like Hole Mobility in Naphthalene Crystal [arxiv.org]
- 9. Charge transport in organic molecular semiconductors from first principles: The bandlike hole mobility in a naphthalene crystal [authors.library.caltech.edu]
- 10. High Mobility N-Channel Organic Field-Effect Transistors Based on Core-Brominated Naphthalene Diimides [ouci.dntb.gov.ua]
- 11. Recent advances in developing high-performance organic hole transporting materials for inverted perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectral Cross-Referencing of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis and cross-referencing of the expected spectral data for 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole , a heterocyclic compound with potential applications stemming from its unique electronic and structural properties. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally analogous compounds and established spectroscopic principles to provide a robust predictive framework for its characterization.
Predicted Spectroscopic Data
Based on an analysis of related 1,3,4-oxadiazole derivatives and the constituent functional groups, the following spectral characteristics are anticipated for this compound.
Table 1: Predicted Spectral Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR (in CDCl₃) | Naphthalene Protons: ~ δ 7.5-8.5 ppm (complex multiplet pattern). Methyl Protons: ~ δ 2.6 ppm (singlet). |
| ¹³C NMR (in CDCl₃) | Oxadiazole Carbons (C2 & C5): ~ δ 160-168 ppm. Naphthalene Carbons: ~ δ 120-135 ppm. Methyl Carbon: ~ δ 10-15 ppm. |
| IR Spectroscopy (KBr pellet) | C=N stretch (oxadiazole): ~ 1600-1650 cm⁻¹. C-O-C stretch (oxadiazole): ~ 1000-1300 cm⁻¹. Aromatic C-H stretch: ~ 3000-3100 cm⁻¹. C-Br stretch: ~ 500-600 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺: Expected at m/z 302/304 (due to bromine isotopes). Key Fragments: Loss of methyl, CO, and cleavage of the oxadiazole ring. |
Comparative Spectral Analysis
The predicted data finds strong support in the experimental spectra of structurally related compounds. By comparing these, we can build confidence in the expected values and identify key distinguishing features.
The Naphthyl Moiety
The bromonaphthalene portion of the molecule is expected to dominate the aromatic region of the NMR spectra. The proton and carbon signals will be influenced by the position of the bromine atom and the oxadiazole substituent. For comparison, 6-bromo-2-naphthol exhibits a complex pattern of aromatic protons in its ¹H NMR spectrum and characteristic C-Br vibrations in its IR spectrum[1].
The 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring possesses distinct spectroscopic markers. The carbon atoms of the oxadiazole ring (C2 and C5) typically resonate at a downfield chemical shift in the ¹³C NMR spectrum, generally between 160 and 168 ppm[2][3]. The C=N stretching vibration in the IR spectrum is a key identifier for the oxadiazole ring, appearing around 1600-1650 cm⁻¹[4]. Similarly, the C-O-C stretching vibrations are characteristic and are typically observed in the 1000-1300 cm⁻¹ region[4].
The Methyl Substituent
The methyl group attached to the oxadiazole ring is expected to produce a sharp singlet in the ¹H NMR spectrum around δ 2.6 ppm. This is consistent with data from other 5-methyl-1,3,4-oxadiazole derivatives[5]. The corresponding carbon signal in the ¹³C NMR spectrum is anticipated in the upfield region, around δ 10-15 ppm.
Mass Spectrometric Fragmentation
The mass spectrum is predicted to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2). The fragmentation of 1,3,4-oxadiazoles often involves the cleavage of the heterocyclic ring[6]. A plausible fragmentation pathway for the target molecule is illustrated below.
Figure 1: Proposed mass spectral fragmentation pathway.
Experimental Protocols for Spectral Acquisition
To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument. Utilize proton decoupling. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use electron impact (EI) ionization at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-400).
Figure 2: Workflow for the spectral characterization of the target compound.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. By leveraging the predictive power of cross-referencing with known analogs and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of this and other novel chemical entities. The data and methodologies presented in this guide provide a comprehensive framework to support these endeavors.
References
- Wiley-VCH. (2007).
- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-15.
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 911-913.
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. (n.d.).
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.
- Synthesis and characterization of oxadiazole compounds derived
- Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (n.d.). Der Pharma Chemica.
- 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole. (n.d.). CymitQuimica.
- 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole. (n.d.).
- This compound. (n.d.). Parchem.
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology.
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI.
- MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.
- 6-Bromo-2-naphthalenol. (n.d.). PubChem.
- View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024).
- Preparation, Infrared and Mass Spectral Studies of. (n.d.). Amanote Research.
- 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole. (n.d.). PubChem.
Sources
- 1. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journalspub.com [journalspub.com]
- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
I. Hazard Identification and Risk Assessment
Before handling 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole, a thorough risk assessment is crucial.[1] This involves understanding the potential hazards associated with its chemical class.
-
Halogenated Aromatic Compound: The presence of a bromine atom attached to a naphthalene ring places this compound in the category of halogenated aromatic hydrocarbons. Such compounds are often persistent in the environment and can be toxic. Brominated naphthalenes, in particular, should be handled with care due to potential health hazards upon ingestion, inhalation, or skin contact.[2][3][4]
-
1,3,4-Oxadiazole Moiety: The 1,3,4-oxadiazole ring is a common feature in many biologically active compounds, including pharmaceuticals.[5][6][7][8] While many oxadiazole derivatives are investigated for their therapeutic effects, their toxicological properties can vary widely. Some have been shown to have low toxicity to normal cells, but this cannot be assumed for a novel compound.[5]
-
Unknown Toxicity: As a research chemical, the full toxicological profile of this compound is likely unknown. Therefore, it is prudent to treat it as a substance with potential acute and chronic health effects.[9]
Summary of Key Chemical Information:
| Property | Value | Source |
| Chemical Name | This compound | Parchem[10] |
| CAS Number | 1133115-80-6 | Parchem[10] |
| Molecular Formula | C15H13BrN2O | CP Lab Safety[11] |
| Molecular Weight | 317.2 g/mol | CP Lab Safety[11] |
| Purity | Typically ≥96% | CP Lab Safety[11] |
| Storage | Room temperature | CP Lab Safety[11] |
II. Personal Protective Equipment (PPE) and Safe Handling
Given the potential hazards, stringent adherence to safety protocols is mandatory. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[12]
-
Protective Clothing: A lab coat is essential to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
IV. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[13][14][15] The "cradle-to-grave" approach established by the Resource Conservation and Recovery Act (RCRA) ensures that hazardous waste is managed safely from generation to final disposal.[16]
Step 1: Waste Identification and Segregation
-
Classification: This compound should be classified as a halogenated organic hazardous waste .[17][18]
-
Segregation: It is critical to segregate this waste from non-halogenated organic waste, aqueous waste, and solid waste.[17] Do not mix it with other incompatible waste streams.
Step 2: Waste Collection and Labeling
-
Container: Use a designated, properly sealed, and chemically compatible container for halogenated organic waste.[14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "this compound".[13] Note the accumulation start date on the label.
Step 3: On-Site Accumulation
-
Store the waste container in a designated satellite accumulation area or a central accumulation area, as per your institution's guidelines.[14]
-
Ensure the container is kept closed except when adding waste.[14]
Step 4: Final Disposal
-
Incineration: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[19] This process is designed to destroy the organic structure and manage the resulting halogenated byproducts safely.
-
Arranging for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[20] A hazardous waste manifest will be required to track the waste from your laboratory to the disposal facility.[21]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of the specified compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Vertex AI Search. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- National Institutes of Health.
- Vertex AI Search. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Aldrich. (2025, September 22).
- ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- National Institutes of Health. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
- ResearchGate. (2025, August 5). (PDF)
- ACS Omega.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30).
- Santa Cruz Biotechnology. 2-(Bromomethyl)naphthalene.
- World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
- Carl ROTH.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- Sigma-Aldrich. (2017, September 14). 1-Bromonaphthalene.
- Sigma-Aldrich. (2023, November 3).
- Vertex AI Search.
- ResearchGate. (2017, June 4).
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Vertex AI Search.
- eCFR.
- ChemScene. (2024, December 6).
- PENTA s.r.o. (2025, January 20).
- Fisher Scientific Company. (2010, November 24).
- PubMed.
- Vertex AI Search.
- CymitQuimica. 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole.
- CP Lab Safety. 2-(6-Bromonaphthalen-2-yl)-5-propyl-1, 3, 4-oxadiazole, min 96%, 1 gram.
- Parchem. This compound.
- Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
- Vertex AI Search. 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole.
- PubChem. 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole | C15H13BrN2O | CID.
- National Institutes of Health. 2-Bromo-5-methyl-1,3,4-oxadiazole - PubChem.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. parchem.com [parchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. crystal-clean.com [crystal-clean.com]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. bucknell.edu [bucknell.edu]
- 18. uakron.edu [uakron.edu]
- 19. researchgate.net [researchgate.net]
- 20. Ensuring the safe handling of chemicals [who.int]
- 21. epa.gov [epa.gov]
Navigating the Unseen: A Definitive Guide to Safely Handling 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
Hazard Analysis: Deconstructing the Molecule for Proactive Safety
The potential hazards associated with 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole can be inferred from its constituent parts:
-
Brominated Aromatic System: The presence of a bromine atom on the naphthalene ring places this compound in the category of halogenated hydrocarbons. Brominated organic compounds can be toxic and may pose environmental hazards.[1][2] Direct contact with and inhalation of such compounds should be minimized.[2]
-
Naphthalene Core: Naphthalene itself is a suspected carcinogen and is known to cause a range of adverse health effects, including hemolytic anemia, liver damage, and neurological effects.[3][4][5] Therefore, any derivative should be handled with the assumption of potential carcinogenicity and systemic toxicity.
-
1,3,4-Oxadiazole Moiety: This heterocyclic ring is a common scaffold in medicinal chemistry, with many derivatives exhibiting potent biological activity, including anticancer and antimicrobial effects.[6][7][8][9] This inherent bioactivity underscores the need for stringent containment to avoid unintended exposure.
Based on this analysis, this compound should be treated as a potentially hazardous substance with possible toxic, carcinogenic, and biologically active properties.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent dermal absorption. Brominated compounds can cause skin irritation.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect against accidental splashes and fine particle aerosols. |
| Body Protection | A lab coat, fully buttoned, with tight-fitting cuffs | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | To prevent inhalation of airborne particles or potential vapors. |
Donning and Doffing PPE: A Critical Procedure
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Eye Protection
-
Gloves (ensure cuffs are over the lab coat sleeves)
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique)
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Eye Protection
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Location: All handling of the solid compound must be conducted within a certified chemical fume hood.[10]
-
Surface Preparation: Line the work surface of the fume hood with absorbent, disposable bench paper.
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of airborne particles. If direct weighing is necessary, do so on a weigh paper within the fume hood, exercising extreme care to avoid creating dust.
Solution Preparation
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Use a sealed container for mixing (e.g., a capped vial). If heating is required, use a controlled heating block and ensure the container is appropriately vented if pressure build-up is possible.
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems.
-
Transfers: When transferring solutions, use a syringe or a pipette with a fresh, disposable tip for each transfer to prevent cross-contamination.
Disposal Plan: Ensuring a Safe End-of-Life for a Potentially Hazardous Compound
Proper waste segregation and disposal are critical for laboratory safety and environmental protection. As a brominated organic compound, this compound must be disposed of as halogenated organic waste.[1][11][12][13][14]
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, weigh papers, and pipette tips, must be placed in a designated, clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated "Halogenated Liquid Waste" container.
Decontamination
-
Glassware: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) into the "Halogenated Liquid Waste" container before being washed.
-
Work Surfaces: At the end of the procedure, wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, and dispose of the cloth in the "Halogenated Solid Waste" container.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the "Halogenated Solid Waste" container.
-
Large Spill: Evacuate the immediate area and follow your institution's emergency spill response procedures.
-
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, ensuring personal safety and the integrity of their groundbreaking research.
References
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
ChemSafety. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. ChemSafety. [Link]
-
Penta Chemicals. (2024). Naphthalene - SAFETY DATA SHEET. Penta Chemicals. [Link]
-
PubChem. (n.d.). Naphthalene. National Center for Biotechnology Information. [Link]
-
Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. The University of British Columbia. [Link]
-
Study.com. (n.d.). Naphthalene: Uses, Hazards & Safety. Study.com. [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Temple University. [Link]
-
UK Health Security Agency. (2024). Naphthalene: toxicological overview. GOV.UK. [Link]
-
Verma, A., Joshi, N., & Singh, A. (2013). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
-
Wang, S., Wei, H., Li, Y., Li, N., & Li, Z. (2021). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
-
Washington University in St. Louis. (n.d.). Hazardous Waste Segregation. Washington University in St. Louis. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. dollycorporation.com [dollycorporation.com]
- 3. Naphthalene: Uses, Hazards & Safety - Video | Study.com [study.com]
- 4. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rroij.com [rroij.com]
- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
